molecular formula C9H8BrN3 B11741670 1-(4-Bromophenyl)-1H-pyrazol-4-amine

1-(4-Bromophenyl)-1H-pyrazol-4-amine

Cat. No.: B11741670
M. Wt: 238.08 g/mol
InChI Key: RXXVJVGEVMIYTK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazol-4-amine is a chemical compound of significant interest in research and development, belonging to the class of pyrazole derivatives. Pyrazoles are nitrogen-containing heterocycles renowned for their versatile applications in coordination chemistry and as privileged scaffolds in medicinal chemistry . The conjugate base of pyrazole, the pyrazolate anion, is a strong bridging ligand that can bind metals in various modes, making this compound and its analogs valuable for constructing metal-organic frameworks (MOFs) and complexes studied for their luminescent properties or potential use in chemical vapor deposition . In pharmaceutical research, pyrazole derivatives are extensively investigated due to their wide spectrum of biological activities. While the specific properties of this amine-substituted analog must be confirmed by the researcher, related pyrazole compounds have demonstrated notable anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities . The 5-aminopyrazole moiety, in particular, is a key precursor in organic synthesis for constructing more complex heterocyclic systems . The bromophenyl substituent enhances the potential of this molecule in supramolecular chemistry, as the bromine atom can participate in halogen bonding, while the amine group acts as both a hydrogen bond donor and acceptor. These features drive molecular self-assembly and influence the solid-state structure, which is crucial for materials science and crystal engineering . This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-(4-bromophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2

InChI Key

RXXVJVGEVMIYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(4-Bromophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structural characterization, synthetic pathways, and medicinal chemistry applications of 1-(4-Bromophenyl)-1H-pyrazol-4-amine , a critical bifunctional scaffold used in the development of kinase inhibitors and anticoagulant agents.[1]

Executive Summary

1-(4-Bromophenyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block characterized by a 1,4-disubstituted pyrazole core.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine at the C4 position and an electrophilic aryl bromide at the N1-phenyl para-position. This duality allows for Diversity-Oriented Synthesis (DOS) , enabling researchers to sequentially elaborate the scaffold into complex bioactive molecules, particularly Factor Xa inhibitors (e.g., Apixaban analogs) and p38 MAPK inhibitors.[1]

Structural Characterization & Properties

The compound consists of a planar pyrazole ring N-linked to a 4-bromophenyl group. The C4-amine provides an electron-donating handle, while the bromine atom serves as a handle for cross-coupling reactions.

Physicochemical Profile [1][2][3][4][5][6]
PropertyValueNotes
IUPAC Name 1-(4-Bromophenyl)-1H-pyrazol-4-amine
CAS Number Not widely cataloged; Custom SynthesisOften synthesized in situ or as a transient intermediate.[1]
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
SMILES Nc1cn(c2ccc(Br)cc2)nc1
InChI Key CalculatedInChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)13-5-8(11)9-12-13/h1-5,9H,11H2
LogP (Predicted) ~2.1Moderate lipophilicity suitable for drug scaffolds.[1]
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (Pyrazole N, NH₂)
Electronic Structure & Geometry
  • Pyrazole Ring: Aromatic, 6π-electron system.[1] The N1 nitrogen is pyrrole-like (contributing 2 electrons), while N2 is pyridine-like (contributing 1 electron).[1]

  • Regiochemistry: The 1,4-substitution pattern is critical.[1] The C4 position is electronically enriched, making the amine nucleophilic but less basic than an aniline due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N2).[1]

  • Torsion Angle: The N1-C(Phenyl) bond allows rotation, but the molecule prefers a twisted conformation (~30-40°) to minimize steric clash between the pyrazole C5-H and the phenyl ortho-protons.[1]

Synthetic Pathways

The synthesis of 1-(4-Bromophenyl)-1H-pyrazol-4-amine is typically achieved through a convergent Cyclocondensation-Reduction sequence . Direct amination of the pyrazole ring is difficult; therefore, a nitro-precursor strategy is the industry standard.[1]

Protocol A: The Nitro-Reduction Route (Recommended) [1]

This route ensures high regioselectivity for the 1,4-isomer.[1]

Step 1: Cyclocondensation (Formation of the Pyrazole Core) [1]

  • Reagents: 4-Bromophenylhydrazine hydrochloride, Nitromalonaldehyde sodium salt (or 3-dimethylamino-2-nitroacrolein).[1]

  • Conditions: Ethanol/Water or Acetic Acid, Reflux, 2-4 hours.[1]

  • Mechanism: The hydrazine attacks the carbonyl/enamine carbons of the nitromalonaldehyde equivalent.[1] Elimination of water/dimethylamine drives the aromatization to form 1-(4-bromophenyl)-4-nitropyrazole .[1]

Step 2: Chemoselective Reduction

  • Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂).[1]

  • Conditions: Ethanol/Water, 70°C.

  • Rationale: Catalytic hydrogenation (H₂/Pd-C) is risky due to the potential dehalogenation of the aryl bromide.[1] Fe/NH₄Cl is mild and chemoselective, reducing the nitro group to the amine without touching the C-Br bond.

Visualized Reaction Scheme

Synthesis Start1 4-Bromophenylhydrazine (Nucleophile) Inter Intermediate: 1-(4-Bromophenyl)-4-nitropyrazole Start1->Inter Cyclocondensation (EtOH, Reflux) Start2 Nitromalonaldehyde Na Salt (Electrophile) Start2->Inter Product Target: 1-(4-Bromophenyl)-1H-pyrazol-4-amine Inter->Product Chemoselective Reduction (Fe/NH4Cl or SnCl2) Avoids Dehalogenation

Figure 1: Two-step synthetic pathway via nitro-pyrazole intermediate.[1]

Reactivity & Functionalization

The core value of this scaffold is its ability to serve as a hub for orthogonal functionalization .[1]

Reaction A: Suzuki-Miyaura Coupling (C-Br Functionalization)

The aryl bromide is an excellent partner for palladium-catalyzed cross-coupling.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Partner: Aryl/Heteroaryl boronic acids.[1]

  • Outcome: Extension of the biaryl system (e.g., adding a pyridine or piperidinone ring).[1]

Reaction B: Amide/Urea Formation (NH₂ Functionalization)

The C4-amine is a nucleophile for acylation.[1]

  • Reagents: Acid Chlorides, Isocyanates, or Carboxylic Acids (with HATU/EDC).[1]

  • Outcome: Installation of the "warhead" or pharmacophore linker.[1]

Reaction C: Sandmeyer Reaction

The amine can be converted to a diazonium salt and subsequently to a halide (Cl, I) or nitrile (CN) if a different substitution pattern is required later.[1]

Applications in Drug Discovery

This scaffold is prominent in two major therapeutic areas:[1][4]

  • Kinase Inhibitors (e.g., p38 MAPK, JNK):

    • The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket.[1]

    • The 1-phenyl group occupies the hydrophobic pocket.[1]

    • The 4-amino group is often acylated to reach the solvent-exposed region.

  • Factor Xa Inhibitors (Anticoagulants):

    • Structurally homologous to the core of Apixaban (Eliquis).[1][7]

    • While Apixaban uses a 4-methoxyphenyl group, the 4-bromophenyl variant allows for Structure-Activity Relationship (SAR) studies to probe the hydrophobic depth of the S1 pocket of the Factor Xa enzyme.[1]

    • The bromine can be converted to the required piperidinone lactam via metal-catalyzed coupling.[1]

Visualized SAR Logic

Applications cluster_0 Path A: C-Br Modification (Suzuki) cluster_1 Path B: NH2 Modification (Acylation) Core 1-(4-Bromophenyl)-1H-pyrazol-4-amine (Scaffold) Target1 Biaryl/Heteroaryl Extension (Hydrophobic Pocket Binding) Core->Target1 Pd-Catalyzed Coupling Target2 Amide/Urea Linker (H-Bonding to Hinge Region) Core->Target2 Amide Coupling Drug Final Bioactive Candidate Target1->Drug Kinase / Factor Xa Inhibitor Target2->Drug

Figure 2: Diversity-Oriented Synthesis (DOS) logic for medicinal chemistry applications.

Analytical Profiling (Expected Data)

For validation of the synthesized compound, the following spectral characteristics are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.80 - 8.20 (s, 2H): Pyrazole C3-H and C5-H. These typically appear as two distinct singlets or close doublets.[1] C5-H is usually more downfield due to the adjacent N1-phenyl.

    • δ 7.60 - 7.70 (d, 2H, J=8.8 Hz): Phenyl protons ortho to Br.[1]

    • δ 7.40 - 7.50 (d, 2H, J=8.8 Hz): Phenyl protons ortho to Pyrazole.[1]

    • δ 4.00 - 5.50 (br s, 2H): NH₂ protons (Exchangeable with D₂O).

  • ¹³C NMR:

    • Expected signals at ~140 ppm (C-N), ~130-132 ppm (C-Br, C-H aromatic), and ~118-120 ppm (C-N pyrazole).[1]

  • Mass Spectrometry (ESI+):

    • m/z: 238.0/240.0 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).[1]

Safety & Handling
  • Hazards: As an aromatic amine and hydrazine derivative, treat as a Potential Carcinogen and Skin Sensitizer .[1]

  • GHS Classification: Acute Toxicity (Oral/Dermal), Skin Irritation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent debromination or oxidation of the amine).

References
  • Synthesis of Pyrazoles: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1] Link[1]

  • Apixaban Chemistry: Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][8] Journal of Medicinal Chemistry, 2007.[1] Link[1]

  • Nitro-Pyrazole Reduction: "Reduction of Nitro Compounds to Amines."[1] Organic Chemistry Portal. Link

Sources

Technical Guide: 1-Aryl-4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Properties, Synthesis, and Pharmacological Utility

Executive Summary

The 1-aryl-4-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 5-amino isomer (e.g., Fipronil). While 5-aminopyrazoles are often associated with ion channel modulation (GABA receptors), the 4-amino derivatives function primarily as bioisosteres of purine bases. This structural mimicry makes them critical intermediates in the design of ATP-competitive kinase inhibitors (JAK, CDK, Src) and precursors for fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

This guide provides a technical analysis of the physicochemical properties, synthetic architectures, and reactivity profiles of 1-aryl-4-aminopyrazoles, designed for researchers optimizing lead compounds.

Physicochemical Profile

Electronic Structure & Basicity

The 4-aminopyrazole system is an aromatic enamine embedded within a diazole ring.

  • Basicity: The amino group at position 4 is significantly less basic than aliphatic amines and comparable to electron-deficient anilines (pKa typically 3.5–4.5). The lone pair on the exocyclic nitrogen participates in conjugation with the pyrazole

    
    -system.
    
  • Nucleophilicity: Despite reduced basicity, the C4-amino group remains the primary nucleophilic site for derivatization, though it often requires activation or catalysis to react with weak electrophiles.

  • Tautomerism: Unlike N-unsubstituted pyrazoles, 1-aryl derivatives are fixed tautomers, simplifying NMR characterization and binding mode analysis.

Solubility and Stability
  • Solubility: Generally poor in water due to the lipophilic N1-aryl group and planar stacking interactions. Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).

  • Stability: The 4-amino group is susceptible to oxidation (darkening upon air exposure) and should be stored under inert atmosphere or as a salt (hydrochloride/sulfate) for long-term stability.

Synthetic Architectures

The synthesis of 1-aryl-4-aminopyrazoles generally proceeds via two distinct logic paths: Functionalization of the Pyrazole Core (Route A) or De Novo Cyclization (Route B).

Route A: Nitration-Reduction (The Standard Workflow)

This is the most robust method for generating diverse libraries.

  • Cyclization: Aryl hydrazines react with 1,3-dicarbonyls (or their equivalents like 1,1,3,3-tetramethoxypropane) to form the 1-arylpyrazole core.

  • Electrophilic Substitution: Nitration at C4 using HNO₃/H₂SO₄ or mild nitrating agents.

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reductions (Fe/HCl, SnCl₂).

Route B: Nitrosation of Pyrazolones

For 5-hydroxy-pyrazoles (pyrazolones), nitrosation at C4 followed by reduction is a preferred route, often used to synthesize Edaravone analogs.

Visualization of Synthetic Pathways

SynthesisWorkflow Start Aryl Hydrazine (Ar-NHNH2) Pyrazole 1-Aryl-Pyrazole Start->Pyrazole Cyclocondensation (EtOH, Reflux) Dicarbonyl 1,3-Dicarbonyl (R-CO-CH2-CO-R') Dicarbonyl->Pyrazole Nitro 4-Nitro-1-Arylpyrazole Pyrazole->Nitro Nitration (HNO3/H2SO4) Amino 1-Aryl-4-Aminopyrazole (Target) Nitro->Amino Reduction (H2/Pd-C or Fe/HCl) Pyrazolone Pyrazolone Nitroso 4-Nitroso Intermediate Pyrazolone->Nitroso NaNO2/HCl Nitroso->Amino Reduction

Caption: Primary synthetic workflows for accessing the 1-aryl-4-aminopyrazole scaffold via nitration or nitrosation strategies.

Chemical Reactivity & Derivatization[1][2][3][4]

The 4-amino group serves as a linchpin for constructing fused heterocycles. Its reactivity profile is defined by its ability to participate in cyclocondensation reactions.

Key Transformations
  • Schiff Base Formation: Reaction with aryl aldehydes yields imines (azomethines), which are often investigated for antimicrobial and analgesic activity.

  • Pyrazolo[3,4-d]pyrimidine Synthesis: This is the most critical application in drug discovery.

    • Reaction with Formamide : Yields the unsubstituted pyrimidine ring.

    • Reaction with Isothiocyanates : Yields thiourea intermediates which cyclize to thioxo-pyrimidines.

    • Reaction with Urea : Yields oxo-pyrimidines.

Reactivity Map

ReactivityMap Core 1-Aryl-4-Aminopyrazole Aldehyde + Aryl Aldehyde Core->Aldehyde Isothiocyanate + R-NCS (Isothiocyanate) Core->Isothiocyanate AcidChloride + R-COCl (Acid Chloride) Core->AcidChloride Formamide + Formamide (180°C) Core->Formamide Schiff Schiff Bases (Antimicrobial/Analgesic) Aldehyde->Schiff Condensation Thiourea Thiourea Intermediate Isothiocyanate->Thiourea Amide Amides (Precursor to Peptidomimetics) AcidChloride->Amide Acylation Fused Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) Formamide->Fused Niementowski-type Cyclization Thiourea->Fused Cyclization (Basic/Oxidative)

Caption: Divergent synthesis map showing the transformation of 4-aminopyrazoles into bioactive Schiff bases and fused kinase inhibitors.

Pharmacological Applications[5][6][7][8][9]

Kinase Inhibition (JAK/CDK)

The pyrazolo[3,4-d]pyrimidine system, derived directly from 4-aminopyrazoles, is an isostere of ATP's adenine ring.

  • Mechanism: These derivatives bind to the ATP-binding pocket of kinases.[1] The N5 and N7 nitrogens (in the fused system) mimic the N1 and N3 of adenine, forming hydrogen bonds with the hinge region of the kinase (e.g., Val96 in CDK2).

  • SAR Insight: Substitution at the N1-aryl ring modulates solubility and metabolic stability, while substituents at C3 (from the original pyrazole) control selectivity between kinase families (e.g., JAK2 vs. JAK3).

Antioxidant Activity (Edaravone Analogs)

4-Amino-pyrazol-5-ols (tautomers of 4-aminopyrazolones) exhibit potent radical scavenging activity.

  • Mechanism: Electron transfer from the amino-enone system stabilizes free radicals.

  • Reference Compound: Analogs of Edaravone (used for ALS/stroke) with a 4-amino group show enhanced antioxidant capacity in ABTS and FRAP assays.

Comparative Activity Data[8]
Compound ClassTarget / AssayKey Substituents (R)Activity MetricRef
Pyrazolo[3,4-d]pyrimidine JAK2 KinaseN1=Phenyl, C3=HIC50 = 0.098 µM[1]
Pyrazolo[3,4-d]pyrimidine CDK2/Cyclin AN1=Benzyl, C3=MeIC50 = ~1.0 µM[2]
4-Aminopyrazole Antioxidant (ABTS)N1=Ph, C3=Me, C5=OH0.93 TEAC[3]
Schiff Base AntimicrobialN1=Ph, R=4-NO2-PhMIC = 12.5 µg/mL[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-4-aminopyrazole (Reduction of Nitro Group)

This protocol utilizes a standard Fe/HCl reduction, which is cost-effective and scalable compared to catalytic hydrogenation.

Reagents:

  • 4-Nitro-1-phenylpyrazole (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (0.5 equiv)

  • Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-nitro-1-phenylpyrazole (10 mmol) in 50 mL of Ethanol:Water (4:1).

  • Activation: Add NH₄Cl (5 mmol) and Iron powder (50 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting material (nitro) is usually less polar than the product (amine). Reaction time is typically 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary. The product typically appears as a brown/off-white solid.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH signal of the pyrazole (if applicable) and appearance of a broad singlet for NH₂ around 3.5–5.0 ppm. The C3-H and C5-H protons of the pyrazole ring typically appear as singlets or doublets around 7.5–8.5 ppm.

References

  • Zhang, Y. et al. (2016). "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Markwalder, J.A. et al. (2004). "Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry. Link

  • Lamanov, A. et al. (2022). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link

  • Bondock, S. et al. (2010). "Synthesis and antimicrobial activity of some new 4-hetarylethylene, 4-hetarylazomethine-1-phenyl-3-methyl-pyrazolin-5-ones." European Journal of Medicinal Chemistry. Link

  • Fichez, J. et al. (2021). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Synthetic Utility in Drug Discovery

Executive Summary & Identity Profile

4-Amino-1-(4-bromophenyl)pyrazole is a high-value bifunctional scaffold used primarily in the development of kinase inhibitors, factor Xa inhibitors, and anti-inflammatory agents. Its structural uniqueness lies in its orthogonal reactivity : it possesses a nucleophilic amino group (C4-position) and an electrophilic aryl bromide (N1-position), allowing for sequential, selective functionalization.

Unlike common catalog reagents, this specific isomer is frequently generated in situ or synthesized as a custom intermediate due to the oxidative sensitivity of the free amine. Consequently, it may not have a single, ubiquitous commercial CAS number, though its precursors are well-defined.

Physicochemical Identity
PropertyDetail
Systematic Name 1-(4-Bromophenyl)-1H-pyrazol-4-amine
Common CAS Not widely listed as free base. (See Precursors below)
Key Precursor CAS 589-21-9 (4-Bromophenylhydrazine HCl)
Molecular Formula C9H8BrN3
Molecular Weight 238.09 g/mol
Predicted LogP ~2.1 (Moderate Lipophilicity)
pKa (Conj. Acid) ~3.5–4.0 (Weakly basic amine)
Synthetic Pathway & Protocol

Note: The synthesis of this compound requires a strategy that avoids the dehalogenation of the bromine atom during the reduction step.

2.1. Retrosynthetic Analysis

The most robust route involves the construction of the pyrazole ring before the final reduction of a nitro group. Direct amination of the pyrazole core is difficult; therefore, a Nitration-Reduction strategy is preferred.

2.2. Step-by-Step Synthesis Protocol

Step 1: Hydrazine Formation (or Commercial Sourcing)

  • Reagent: 4-Bromoaniline (CAS 106-40-1)

    
     Diazotization 
    
    
    
    Reduction.
  • Alternative: Purchase 4-Bromophenylhydrazine HCl (CAS 589-21-9) directly.

Step 2: Cyclization to 1-(4-Bromophenyl)-4-nitropyrazole

  • Reagents: 4-Bromophenylhydrazine HCl + Nitromalonaldehyde sodium salt (CAS 1755-27-7).

  • Conditions: Ethanol/Water, reflux, 2-4 hours.

  • Mechanism: Double condensation. The hydrazine nitrogens attack the carbonyls of the malonaldehyde equivalent.

  • Yield Target: >85% (Yellow solid).

Step 3: Chemoselective Reduction (The Critical Step)

  • Challenge: Standard catalytic hydrogenation (H2, Pd/C) often causes hydrodehalogenation , stripping the Bromine atom and yielding the non-functionalized 1-phenyl-4-aminopyrazole.

  • Recommended Protocol (Fe/NH4Cl):

    • Suspend 1-(4-bromophenyl)-4-nitropyrazole (1.0 eq) in Ethanol/Water (3:1).

    • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).

    • Heat to reflux with vigorous stirring for 2 hours.

    • Monitor: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

    • Workup: Filter hot through Celite (to remove Iron oxide sludge). Concentrate filtrate. Extract with Ethyl Acetate.

  • Alternative (SnCl2): Stannous chloride in EtOH/HCl is effective but requires careful pH adjustment during workup to avoid emulsions.

2.3. Visualized Workflow

SynthesisWorkflow Start 4-Bromoaniline (CAS 106-40-1) Hydrazine 4-Bromophenylhydrazine (CAS 589-21-9) Start->Hydrazine 1. NaNO2/HCl 2. SnCl2 or Na2SO3 Nitro INTERMEDIATE: 1-(4-Br-Ph)-4-nitropyrazole Hydrazine->Nitro + Nitromalonaldehyde Na salt EtOH, Reflux Target TARGET: 4-Amino-1-(4-Br-Ph)pyrazole Nitro->Target SELECTIVE REDUCTION Fe / NH4Cl or SnCl2 (Avoid Pd/C + H2)

Figure 1: Optimized synthetic route emphasizing the chemoselective reduction required to preserve the aryl bromide.

Reactivity & Synthetic Utility (The "Hub" Concept)

This molecule acts as a divergent synthesis hub . Its value lies in the ability to functionalize the two ends of the molecule independently.

Functional HandleReactivity TypeTypical Applications
-NH2 (Amine) NucleophilicAmide Coupling: Reacts with acid chlorides/carboxylic acids to form kinase hinge-binding motifs.Urea Formation: Reacts with isocyanates.Sandmeyer: Conversion to -CN, -Cl, or -I.
-Br (Aryl Bromide) ElectrophilicSuzuki-Miyaura: Coupling with boronic acids to extend the carbon skeleton.Buchwald-Hartwig: C-N bond formation for library expansion.Sonogashira: Alkyne insertion.
3.1. Strategic Order of Operations
  • Path A (Amine First): If the subsequent Pd-coupling requires harsh conditions, protect or functionalize the amine first to prevent catalyst poisoning or side reactions.

  • Path B (Bromide First): If the amide formation is sensitive, perform the Suzuki coupling on the nitro-intermediate before reduction (though this risks reducing the nitro group prematurely if not careful).

3.2. Divergent Synthesis Diagram

ReactivityHub Core 4-Amino-1-(4-bromophenyl)pyrazole Amide Kinase Inhibitor Core (Amide/Urea Linkage) Core->Amide R-COCl or R-NCO Biaryl Biaryl Scaffold (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 Pd(PPh3)4 Click Triazole/Tetrazole ( via Azide/Sandmeyer) Core->Click 1. NaNO2/HCl 2. NaN3

Figure 2: The "Hub" utility of the scaffold, demonstrating orthogonal functionalization pathways.

Handling, Safety, and Stability
  • Oxidative Stability: 4-aminopyrazoles are electron-rich and prone to oxidation (darkening) upon air exposure.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Salt Formation: Conversion to the Hydrochloride salt (using HCl/Dioxane) significantly improves shelf-life and handling properties.

  • Toxicity:

    • Hydrazine Precursors: Known carcinogens/mutagens. Handle CAS 589-21-9 with extreme caution (fume hood, double gloves).

    • Target Molecule: Treat as a potential skin sensitizer and irritant.

  • Solubility:

    • Free base: Soluble in DMSO, DMF, MeOH, EtOAc. Sparingly soluble in water.

    • HCl Salt: Soluble in water, DMSO.

References
  • Preparation of Pyrazoles: Elguero, J. (1984). Comprehensive Heterocyclic Chemistry. Vol 5. Pergamon Press.[1] (Foundational text on pyrazole cyclization mechanisms).

  • Selective Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

  • Selective Reduction (SnCl2): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Precursor Data: Sigma-Aldrich.[2] (n.d.). Product Specification: 4-Bromophenylhydrazine hydrochloride.[2] Retrieved from [2]

  • Pyrazoles in Kinase Inhibitors: Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. Link

Sources

The Aminopyrazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrazole core has emerged as a quintessential privileged scaffold in contemporary drug discovery, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2][3] This technical guide provides a comprehensive exploration of the medicinal chemistry applications of aminopyrazole derivatives, delving into their synthesis, diverse biological activities, and the intricate structure-activity relationships (SAR) that govern their therapeutic efficacy. With a strong emphasis on their role as potent kinase inhibitors, this document serves as an in-depth resource for researchers and drug development professionals, offering field-proven insights into the rational design and optimization of novel aminopyrazole-based therapeutics.[4][5] We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Aminopyrazole Nucleus: A Foundation for Therapeutic Innovation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[6][7] The introduction of an amino substituent onto this core, creating the aminopyrazole scaffold, dramatically expands its chemical space and biological utility.[8] This amino group provides a critical anchor for interactions with biological targets, particularly through hydrogen bonding, and serves as a versatile handle for synthetic modification.[9][10]

The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—profoundly influences the molecule's electronic properties, steric profile, and, consequently, its pharmacological activity.[4][5] This isomeric diversity allows for the fine-tuning of target selectivity and pharmacokinetic properties, making the aminopyrazole scaffold a highly adaptable framework for drug design.[5]

Diverse Biological Activities and Therapeutic Targets

Aminopyrazole derivatives have demonstrated a broad range of biological activities, with their most significant impact being in the realm of kinase inhibition.[8][11] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5]

Kinase Inhibition: A Dominant Application

The aminopyrazole scaffold has proven to be a highly effective hinge-binding motif for a multitude of protein kinases. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can form a triad of hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[9][10] This has led to the development of numerous inhibitors targeting various kinase families.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[12] Aminopyrazole-based compounds, such as AT7519 , have been developed as potent inhibitors of multiple CDKs and have entered clinical trials for various malignancies.[9][11]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Aminopyrazole derivatives like Tozasertib (VX-680) and Barasertib have shown potent inhibition of Aurora kinases.[13]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key mediator of inflammatory responses. 5-Aminopyrazole derivatives have been extensively explored as p38 MAPK inhibitors for the treatment of inflammatory diseases.[8]

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress responses and apoptosis. Highly selective aminopyrazole-based JNK3 inhibitors have been developed with potential applications in neurodegenerative diseases.[2][14]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of FGFRs.[15]

  • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib is a non-covalent BTK inhibitor based on a 5-aminopyrazole scaffold, used for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[11]

  • Raf Kinases: Aminopyrazole amides have been developed as selective inhibitors of B-Raf and C-Raf, key components of the MAPK/ERK signaling pathway, with potential applications in melanoma.[16]

Other Therapeutic Applications

Beyond kinase inhibition, aminopyrazole derivatives have shown promise in other therapeutic areas, including:

  • Anti-inflammatory and Analgesic: As exemplified by the commercial drug Celecoxib, which contains a pyrazole core.[6]

  • Antibacterial and Antifungal: Certain aminopyrazole derivatives have demonstrated significant antimicrobial activity.[11]

  • Antiviral: Some compounds have shown activity against viral targets.[11]

Rational Drug Design and Structure-Activity Relationships (SAR)

The development of potent and selective aminopyrazole-based inhibitors is a testament to the power of rational drug design and meticulous SAR studies. The following sections highlight key principles and insights.

The Causality Behind Experimental Choices

The design of aminopyrazole inhibitors often begins with the core scaffold's interaction with the kinase hinge region. Subsequent modifications are then made to optimize interactions with other regions of the ATP-binding pocket and to improve physicochemical properties.

  • Exploiting the Hydrophobic Pocket: Substituents at the 5-position of the pyrazole ring can be directed towards a shallow hydrophobic pocket adjacent to the hinge region. SAR studies have shown that varying the size and lipophilicity of this group can significantly impact potency and selectivity. For example, in a series of CDK2/5 inhibitors, a cyclobutyl group at this position was found to be optimal for activity.[9]

  • Solvent-Exposed Region and Physicochemical Properties: Modifications at other positions, often extending into the solvent-exposed region, are crucial for fine-tuning solubility, permeability, and metabolic stability. The introduction of polar groups or basic amines can enhance solubility and modulate pharmacokinetic profiles.

  • Structure-Based Design for Selectivity: X-ray crystallography has been instrumental in understanding the binding modes of aminopyrazole inhibitors and in designing for selectivity. For instance, the high planarity of the N-linked phenyl structures in certain aminopyrazole JNK3 inhibitors allows them to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to remarkable selectivity.[2]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative aminopyrazole derivatives against key kinase targets and cancer cell lines, providing a quantitative basis for SAR analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Aminopyrazole Derivatives

Compound IDTarget Kinase(s)IC50 / Ki (nM)Reference(s)
SR-3576 JNK37[2]
p38>20,000[2]
Compound 26n JNK3<50 (in cells)[14]
Compound 7c B-Raf (V600E)260[16]
C-Raf110[16]
Compound 3f JAK13.4[17]
JAK22.2[17]
JAK33.5[17]
Compound 11b JAK22.62[17]
AT7519 CDK2-[9][11]
Tozasertib Aurora A/B-[13]
Pirtobrutinib BTK-[11]

Table 2: In Vitro Antiproliferative Activity of Selected Aminopyrazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference(s)
Compound 7c A375P (Melanoma)0.27[16]
Compound 3f PC-3 (Prostate)<5[17]
HEL (Erythroleukemia)2.62[17]
Compound 11b HEL (Erythroleukemia)0.35[17]
K562 (CML)0.37[17]
Compound 23a A549 (Lung)4.22[8]
MCF-7 (Breast)5.33[8]
Compound 22 HCT-116 (Colorectal)3.18[8]
MCF-7 (Breast)4.63[8]

Synthetic Methodologies and Experimental Protocols

The synthesis of aminopyrazole derivatives is well-established, with several robust methods available. The most common approach involves the condensation of a 1,3-dielectrophilic precursor with a hydrazine derivative.

General Synthetic Strategies
  • From β-Ketonitriles: The condensation of β-ketonitriles with hydrazines is a versatile and widely used method for the synthesis of 5-aminopyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.[18]

  • From α,β-Unsaturated Nitriles: This method is also commonly employed for the synthesis of 3(5)-aminopyrazoles. The presence of a leaving group on the alkene facilitates the cyclization reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine (a 5-Aminopyrazole Derivative) [19]

  • Materials: 3-oxo-3-phenylpropanenitrile, hydrazine, acetic acid, anhydrous ethanol, ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate.

  • Procedure:

    • To a solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol) in anhydrous ethanol (3 mL), add hydrazine (11.6 mg, 0.36 mmol) and acetic acid (0.024 mL, 0.37 mmol).

    • Heat the reaction mixture at 60 °C for 24 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

    • Wash the solid residue with ethyl ether and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of 3(5)-Aminopyrazole [3]

  • Materials: β-Cyanoethylhydrazine, 95% sulfuric acid, absolute ethanol, sodium hydroxide, diethyl ether, benzene, p-toluenesulfonyl chloride, sodium dodecylbenzenesulfonate, sodium bicarbonate.

  • Procedure:

    • Part A: β-Cyanoethylhydrazine from Hydrazine Hydrate and Acrylonitrile

      • To 72% aqueous hydrazine hydrate (417 g, 6.00 moles), gradually add acrylonitrile (318 g, 6.00 moles) over 2 hours while maintaining the temperature at 30-35 °C.

      • Remove water by distillation under reduced pressure to obtain β-cyanoethylhydrazine.

    • Part B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine

      • In a flask equipped with a mechanical stirrer, add 95% sulfuric acid (308 g).

      • Add absolute ethanol (450 mL) dropwise, maintaining the temperature at 35 °C.

      • Add a solution of β-cyanoethylhydrazine (85.1 g, 1.00 mole) in absolute ethanol (50 mL) with vigorous stirring. The temperature will rise to 88-90 °C.

      • Maintain this temperature for 3 minutes until crystallization begins.

      • Cool the mixture and filter the product.

    • Part C: 3(5)-Aminopyrazole

      • Dissolve the product from Part B in water and neutralize with 50% sodium hydroxide solution.

      • Extract the product with diethyl ether, dry the organic layer, and remove the solvent to obtain 3(5)-aminopyrazole.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyrazole-based kinase inhibitors are a direct result of their ability to modulate specific cellular signaling pathways.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammatory responses. Extracellular stresses and inflammatory cytokines activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Aminopyrazole-based p38 inhibitors block the ATP-binding site of p38, preventing the phosphorylation of its substrates and thereby suppressing the inflammatory cascade.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production Aminopyrazole_Inhibitor Aminopyrazole p38 Inhibitor Aminopyrazole_Inhibitor->p38 Inhibition caption p38 MAPK Signaling Pathway Inhibition

Caption: p38 MAPK Signaling Pathway Inhibition.

The JNK Signaling Pathway

Similar to the p38 pathway, the JNK pathway is activated by stress stimuli and inflammatory cytokines. It involves a three-tiered kinase cascade (MAP3K -> MAP2K -> JNK) that leads to the phosphorylation of transcription factors such as c-Jun, regulating gene expression involved in apoptosis, inflammation, and cell proliferation. Selective aminopyrazole inhibitors target JNK isoforms, particularly JNK3 in the brain, offering a therapeutic strategy for neurodegenerative disorders.

JNK_Pathway cluster_stimuli Stimuli cluster_cascade MAPK Cascade cluster_effects Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis_Inflammation Apoptosis & Inflammation c_Jun->Apoptosis_Inflammation Aminopyrazole_JNK_Inhibitor Aminopyrazole JNK Inhibitor Aminopyrazole_JNK_Inhibitor->JNK Inhibition caption JNK Signaling Pathway Inhibition

Caption: JNK Signaling Pathway Inhibition.

The FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis. Aminopyrazole-based FGFR inhibitors bind to the ATP-binding site of the receptor, blocking its kinase activity and downstream signaling, thereby inhibiting tumor growth.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK_Pathway RAS-MAPK Pathway FGFR->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR->PI3K_AKT_Pathway Proliferation_Survival Cell Proliferation & Survival RAS_MAPK_Pathway->Proliferation_Survival PI3K_AKT_Pathway->Proliferation_Survival Aminopyrazole_FGFR_Inhibitor Aminopyrazole FGFR Inhibitor Aminopyrazole_FGFR_Inhibitor->FGFR Inhibition caption FGFR Signaling Pathway Inhibition

Caption: FGFR Signaling Pathway Inhibition.

The CDK Signaling Pathway

The cell cycle is driven by the sequential activation of CDKs by their cyclin partners. For example, the Cyclin D-CDK4/6 complex and the Cyclin E-CDK2 complex phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and entry into the S-phase. Aminopyrazole-based CDK inhibitors block the activity of these complexes, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway Cyclin_D Cyclin D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb P Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb P E2F E2F Rb->E2F Inhibition S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Aminopyrazole_CDK_Inhibitor Aminopyrazole CDK Inhibitor Aminopyrazole_CDK_Inhibitor->CDK4_6 Inhibition Aminopyrazole_CDK_Inhibitor->CDK2 Inhibition caption CDK Signaling Pathway and Cell Cycle Control

Caption: CDK Signaling Pathway and Cell Cycle Control.

Clinical Landscape and Future Perspectives

The therapeutic potential of the aminopyrazole scaffold is underscored by the number of compounds that have progressed into clinical trials.

Table 3: Selected Aminopyrazole Derivatives in Clinical Development

CompoundTarget(s)Indication(s)Development PhaseReference(s)
Pirtobrutinib BTKMantle Cell Lymphoma, CLL/SLLApproved[11]
AT7519 CDKsVarious CancersPhase I/II[9][11]
AT9283 Aurora Kinases, JAK2Various CancersPhase I/II[11][13]
Tozasertib (VX-680) Aurora KinasesVarious CancersPhase I/II[13]
Barasertib (AZD1152) Aurora BAcute Myeloid LeukemiaPhase II[13]
ENMD-2076 Aurora A, other kinasesVarious CancersPhase I/II[13]
Etazolate PDE4, GABA-A Receptor ModulatorAlzheimer's DiseasePhase II[20]

The clinical success of Pirtobrutinib validates the aminopyrazole scaffold as a viable platform for developing next-generation therapeutics. Future research will likely focus on:

  • Developing more selective inhibitors: To minimize off-target effects and improve safety profiles.

  • Overcoming drug resistance: Designing novel aminopyrazole derivatives that are active against resistant mutants of key kinase targets.

  • Exploring new therapeutic areas: Expanding the application of aminopyrazoles to other diseases where their targets are implicated.

Conclusion

The aminopyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich and expanding portfolio of biological activities. Its synthetic accessibility, coupled with its ability to be readily modified to achieve high potency and selectivity, ensures its continued prominence in drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of novel aminopyrazole-based therapeutics will undoubtedly lead to the development of innovative medicines that address significant unmet medical needs.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2008). Journal of Biological Chemistry. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry. [Link]

  • Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... (2017). ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. (2016). Bulgarian Chemical Communications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... (2021). ResearchGate. [Link]

  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022). Patsnap. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). Molecules. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). HAL Open Science. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). MDPI. [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... (2018). ResearchGate. [Link]

  • Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... (2017). ResearchGate. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • JNK Signaling Pathway. Creative Diagnostics. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Schematic representation of JNK signaling. The JNK pathway is activated... (2015). ResearchGate. [Link]

  • The Fibroblast Growth Factor signaling pathway. (2014). Genes & Development. [Link]

  • Graphviz view of a cell cycle canonical signaling pathway with gene... (2017). ResearchGate. [Link]

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Technical Guide: 3-Aminopyrazole vs. 4-Aminopyrazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and medicinal chemistry distinctions between 3-amino and 4-aminopyrazole isomers.

Executive Summary

In medicinal chemistry, the positioning of the amino group on the pyrazole scaffold fundamentally alters the molecule's electronic landscape, reactivity profile, and binding capabilities.[1] While 3-aminopyrazole (3-AP) functions as a privileged scaffold for kinase inhibition due to its amidine-like hydrogen bond donor-acceptor motif, 4-aminopyrazole (4-AP) presents a distinct electronic profile often utilized in fragment-based design for non-kinase targets, such as anticonvulsants and antioxidants. This guide delineates the critical differences necessary for rational drug design.

Structural & Electronic Properties[2][3][4]

The core distinction lies in the electronic conjugation of the exocyclic amine with the pyrazole ring system.

Tautomerism and Resonance[5]
  • 3-Aminopyrazole (3-AP): Exists in a tautomeric equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. In unsubstituted derivatives, these are identical due to rapid proton transfer. However, upon N-substitution, the distinction becomes static and critical. The 3-amino group can participate in a linear conjugation with the imine-like nitrogen (N2), creating an amidine-like system . This significantly increases the basicity of the ring nitrogen.[2]

  • 4-Aminopyrazole (4-AP): The amino group is located at the C4 position. It functions electronically as a vinylogous amine or enamine-like system . The lone pair on the exocyclic nitrogen is cross-conjugated with the ring

    
    -system but does not have the direct "push-pull" resonance with a specific ring nitrogen that 3-AP possesses.
    
Basicity and pKa[6]
  • 3-AP: The conjugate acid is stabilized by resonance involving the exocyclic amine (amidine resonance).[3] Consequently, the ring nitrogen (N2) is more basic compared to unsubstituted pyrazole.[3]

  • 4-AP: The inductive electron-withdrawing effect of the sp2 ring carbons is less mitigated by resonance compared to the 3-isomer. 4-AP derivatives are generally less basic at the ring nitrogen than their 3-AP counterparts.

Data Comparison Table
Feature3-Aminopyrazole (3-AP)4-Aminopyrazole (4-AP)
Electronic Character Amidine-like (Strong resonance donor)Enamine-like (Cross-conjugated)
Tautomerism 3-amino

5-amino equilibrium
Symmetric in unsubstituted form
Key Binding Motif H-bond Donor-Acceptor (Hinge Binder)Spatial Vector / Hydrophobic contacts
Primary Reactivity Nucleophilic attack at Ring N or Exocyclic NNucleophilic attack at Exocyclic N
Common Application Kinase Inhibitors (CDK, AXL, JNK)Anticonvulsants, Edaravone analogs

Visualization of Structural Logic[2]

The following diagram illustrates the tautomeric equilibrium of 3-AP versus the resonance structures of 4-AP, highlighting the electronic differences.

Pyrazole_Isomers cluster_3AP 3-Aminopyrazole (Amidine Character) cluster_4AP 4-Aminopyrazole (Enamine Character) AP3_1 3-Amino-1H-pyrazole (Donor-Acceptor Motif) AP3_2 5-Amino-1H-pyrazole (Tautomer) AP3_1->AP3_2 Proton Shift AP4 4-Aminopyrazole (Symmetric Core) Resonance Vinylogous Resonance (Cross-Conjugation) AP4->Resonance Electronic Effect

Caption: Tautomeric equilibrium of 3-AP vs. the static electronic structure of 4-AP.

Synthetic Methodologies

The synthesis of these isomers requires distinct strategies. 3-AP is typically constructed via cyclization, while 4-AP is often accessed via functional group manipulation of an existing pyrazole ring.

Synthesis of 3-Aminopyrazoles

Standard Protocol: Condensation of Hydrazines with


-Ketonitriles 
This is the most robust method for generating substituted 3-APs.
  • Reagents: Hydrazine hydrate (or substituted hydrazine),

    
    -ketonitrile (e.g., 3-aminocrotononitrile).[3]
    
  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the nitrile carbon followed by cyclization.

  • Regioselectivity Challenge: When using substituted hydrazines (R-NH-NH2), two isomers (3-amino-1-R and 5-amino-1-R) are possible.

    • Kinetic Control: Favors formation of 5-amino isomer (attack by less hindered N).[3]

    • Thermodynamic Control: Favors 3-amino isomer (often requires specific solvent/temperature optimization).[3]

Protocol Step-by-Step:

  • Preparation: Dissolve

    
    -ketonitrile (1.0 eq) in Ethanol.
    
  • Addition: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 3–6 hours. Monitor by TLC.

  • Isolation: Concentrate in vacuo. Recrystallize from EtOH/Ether.

Synthesis of 4-Aminopyrazoles

Standard Protocol: Nitration and Reduction Direct synthesis of the pyrazole ring with an amino group at C4 is less common than modifying a pre-formed ring.

  • Precursor: Pyrazole or 1-substituted pyrazole.

  • Step 1 (Nitration): HNO3/H2SO4 introduces a nitro group at the C4 position (most electron-rich carbon).[3]

  • Step 2 (Reduction): Catalytic hydrogenation (Pd/C, H2) or metal reduction (Fe/HCl, SnCl2).[3]

Protocol Step-by-Step:

  • Nitration: Treat pyrazole starting material with fuming HNO3 in Acetic Anhydride at 0°C to room temperature. Isolate 4-nitropyrazole.

  • Reduction: Dissolve 4-nitropyrazole in MeOH. Add 10% Pd/C catalyst (10 wt%).[3]

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure) for 12 hours.

  • Workup: Filter through Celite. Evaporate solvent to yield 4-aminopyrazole (often as a salt, free base is unstable to oxidation).[3]

Medicinal Chemistry Applications

3-Aminopyrazole: The Kinase Hinge Binder

The 3-aminopyrazole motif is ubiquitous in kinase inhibitors (e.g., Pazopanib , Tozasertib ).

  • Mechanism: The motif provides a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) hydrogen bonding pattern that complements the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residues).[3]

  • Signaling Pathway: Used extensively in targeting CDK, Aurora Kinase, and VEGFR pathways.

4-Aminopyrazole: The Scaffold for Diversity

While less common as a primary hinge binder, 4-AP serves as a scaffold for:

  • Anticonvulsants: Derivatives have shown activity in blocking sodium channels.[1]

  • Antioxidants: Analogs of Edaravone (used for ALS/stroke) utilize the redox properties of the pyrazolone/aminopyrazole system.

  • Fragment Linking: The C4 amine provides a vector perpendicular to the ring plane, useful for reaching solvent-exposed pockets or specific hydrophobic sub-pockets.

Signaling Pathway Diagram (Kinase Inhibition)[7]

Kinase_Pathway Ligand 3-Aminopyrazole Inhibitor ATP_Site ATP Binding Pocket (Hinge Region) Ligand->ATP_Site Competes with ATP Kinase_Active Active Kinase (e.g., CDK/VEGFR) ATP_Site->Kinase_Active Binding Kinase_Inactive Inhibited Kinase Kinase_Active->Kinase_Inactive Inhibition Downstream Downstream Signaling (Proliferation/Angiogenesis) Kinase_Active->Downstream Phosphorylation Kinase_Inactive->Downstream Blockade

Caption: Mechanism of action for 3-aminopyrazole based kinase inhibitors blocking downstream signaling.[3]

Reactivity Profile & Regioselectivity[9][10]

Acylation and Alkylation
  • 3-AP: Reacts preferentially at the exocyclic amine with acyl chlorides to form amides. However, alkylation can occur at the ring nitrogens (N1 or N2) depending on conditions, leading to mixtures.[3]

    • Insight: Protection of the exocyclic amine is often required if ring functionalization is desired.

  • 4-AP: The exocyclic amine is the primary nucleophile. Ring nitrogen alkylation is less competitive due to the lack of direct resonance activation compared to the 3-isomer.

Heterocycle Formation[10]
  • Pyrazolo[1,5-a]pyrimidines: Condensation of 3-AP with 1,3-diketones is a classic route. The regiochemistry is dictated by the condensation of the exocyclic amine with the more electrophilic carbonyl of the diketone, followed by ring closure at N2.

  • Pyrazolo[4,3-d]pyrimidines: 4-AP derivatives (specifically 4-amino-5-carbonitriles) are precursors to this fused system, analogous to purine synthesis.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. Available at: [Link][3]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs. MDPI. Available at: [Link][3]

  • pKa Values of Organic Bases in Acetonitrile. University of Tartu. Available at: [Link][3]

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1-(4-Bromophenyl)-1H-pyrazol-4-amine SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Structural Profiling and Synthetic Utility of 1-(4-Bromophenyl)-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(4-Bromophenyl)-1H-pyrazol-4-amine is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical "bifunctional linchpin." Its structural utility lies in its orthogonality: the C4-amine provides a nucleophilic handle for amide/urea formation (typically targeting the ATP-binding pocket of kinases), while the 4-bromophenyl moiety serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig). This guide details the structural architecture, a chemoselective synthetic protocol designed to preserve the aryl bromide, and the strategic application of this molecule in modern drug discovery.

Part 1: Structural Identity & SMILES Architecture

The precise definition of the molecular structure is paramount, as regioisomers (specifically the 3-amine or 5-amine variants) possess vastly different electronic profiles and biological activities.

Molecular Identity Table

PropertyData
IUPAC Name 1-(4-Bromophenyl)-1H-pyrazol-4-amine
Common Name 4-Amino-1-(4-bromophenyl)pyrazole
CAS Number 95728-44-6 (Note: Verify specific isomer availability; often custom synthesized)
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Canonical SMILES Nc1cn(nc1)c2ccc(Br)cc2
InChIKey SQCVGDMTHFQUKS-UHFFFAOYSA-N (Analogous base structure)
SMILES Visualization and Connectivity

The following diagram visualizes the parsing of the SMILES string into its functional components, highlighting the critical N1-Aryl bond and the C4-Amine positioning.

G cluster_0 Functional Components SMILES SMILES: Nc1cn(nc1)c2ccc(Br)cc2 Amine C4-Amine (Nucleophile) 'Nc1...' SMILES->Amine Core Pyrazole Core '...cn(nc1)...' SMILES->Core Aryl Aryl Bromide (Electrophile) '...c2ccc(Br)cc2' SMILES->Aryl Amine->Core Attached at C4 Core->Aryl Attached at N1 caption Figure 1: Deconstruction of the SMILES string into reactive pharmacophores.

Part 2: Synthetic Methodology (The "How-To")

Synthesizing 1-(4-bromophenyl)-1H-pyrazol-4-amine requires navigating two major challenges:

  • Regiocontrol: Ensuring the nitrogen substituents are correctly positioned.

  • Chemoselectivity: Reducing the nitro precursor without debrominating the aryl ring (a common failure mode with Hydrogen/Palladium methods).

Recommended Protocol: The Nitro-Reduction Route

This pathway is preferred over direct amination due to higher purity profiles and the stability of the nitro-intermediate.

Step 1: Cyclocondensation (Formation of the Pyrazole Core)

  • Reagents: 4-Bromophenylhydrazine hydrochloride + Sodium nitromalonaldehyde (or 2-dimethylaminomethylene-1,3-bis(dimethylimino)propane perchlorate for milder conditions).

  • Conditions: Ethanol/Water, Reflux, 2-4 hours.

  • Mechanism: The hydrazine acts as a dinucleophile attacking the 1,3-dicarbonyl equivalent. The nitro group at the central carbon directs the regiochemistry to the 4-position.

  • Intermediate: 1-(4-Bromophenyl)-4-nitropyrazole.

Step 2: Chemoselective Reduction (The Critical Step)

  • Constraint: Do NOT use H₂/Pd-C. This will result in hydrodebromination, yielding 1-phenyl-1H-pyrazol-4-amine.

  • Preferred Method: Iron (Fe) powder with Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (3:1).

  • Temperature: 70°C.

  • Workup: Filter through Celite (to remove iron oxides), concentrate, and recrystallize from Ethanol/Hexane.

Synthetic Workflow Diagram

Synthesis Hydrazine 4-Bromophenylhydrazine Step1 Step 1: Cyclocondensation (EtOH, Reflux, 4h) Hydrazine->Step1 Electrophile Nitromalonaldehyde (Sodium Salt) Electrophile->Step1 NitroInt Intermediate: 1-(4-Bromophenyl)-4-nitropyrazole Step1->NitroInt Step2 Step 2: Chemoselective Reduction (Fe / NH4Cl / EtOH:H2O) NitroInt->Step2 Product Target: 1-(4-Bromophenyl)-1H-pyrazol-4-amine Step2->Product Warning CRITICAL: Avoid H2/Pd-C (Prevents Debromination) Warning->Step2 caption Figure 2: Chemoselective synthetic pathway preserving the aryl bromide.

Part 3: Reactivity Profile & Drug Discovery Applications

The value of this molecule lies in its orthogonal reactivity . It serves as a scaffold where the "left side" (amine) and "right side" (bromide) can be modified independently in a sequential manner.

The Amine (C4 Position)
  • Reactivity: Nucleophilic.

  • Application: Forms the "hinge-binding" motif in kinase inhibitors. The amine can be converted to an amide, urea, or sulfonamide.

  • Mechanism: In many ATP-competitive inhibitors, the NH of the amide/urea forms a hydrogen bond with the hinge region of the kinase (e.g., p38 MAPK, Factor Xa).

The Aryl Bromide (N1 Position)
  • Reactivity: Electrophilic (for Transition Metals).

  • Application: Allows for library expansion via Suzuki-Miyaura coupling (to add biaryl bulk for hydrophobic pocket occupancy) or Buchwald-Hartwig amination (to add solubilizing groups).

  • Timing: Usually, the amine is derivatized first to avoid catalyst poisoning by the free amine during the Suzuki coupling of the bromide.

Divergent Synthesis Pathway

Reactivity cluster_A Path A: Nucleophilic Attack (Amine) cluster_B Path B: Metal-Catalyzed Coupling (Bromide) Core 1-(4-Bromophenyl)- 1H-pyrazol-4-amine Amide Amide/Urea Formation (Kinase Hinge Binder) Core->Amide R-COCl or R-NCO Suzuki Suzuki Coupling (Biaryl Extension) Core->Suzuki Pd(0), Ar-B(OH)2 caption Figure 3: Orthogonal reactivity allowing sequential library generation.

References

  • PubChem. Compound Summary: 1-(4-Bromophenyl)-1H-pyrazol-4-amine. National Library of Medicine. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,4- and 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.[1][2] (Discusses regiocontrol in pyrazole synthesis). Available at: [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.[2][3] (Foundational protocol for chemoselective nitro reduction). Available at: [Link][3]

  • Makino, K., et al. (2002). Synthesis and biological activity of 1-aryl-1H-pyrazol-4-amine derivatives. Chemical and Pharmaceutical Bulletin. (Specific reference to the biological utility of this scaffold).

Sources

Biological Activity of 1-Aryl-4-Aminopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 1-aryl-4-aminopyrazoles.

Executive Summary & Chemical Space

The 1-aryl-4-aminopyrazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, the 5-aminopyrazole. While 5-aminopyrazoles are often utilized as precursors for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the 4-amino regioisomer provides a unique vector for substitution that mimics the adenosine adenine ring, making it a critical scaffold for ATP-competitive kinase inhibition .

This guide explores the causal links between the electronic properties of the 1-aryl-4-aminopyrazole core and its biological efficacy, specifically in oncology (JAK/STAT pathway), antimicrobial resistance, and analgesia.

Key Pharmacophoric Features[1]
  • N1-Aryl Group: Controls lipophilicity and steric fit within hydrophobic pockets (e.g., the specificity pocket of kinases).

  • C4-Amino Group: Acts as a primary hydrogen bond donor/acceptor; essential for hinge-region binding in enzymes.

  • C3/C5 Substituents: Modulate the electronic density of the pyrazole ring and fine-tune metabolic stability.

Synthesis of the Core Scaffold

To evaluate biological activity, high-purity scaffolds are required. The most robust route to 1-aryl-4-aminopyrazoles avoids the regioselectivity issues of hydrazine condensations by utilizing a nitrosation-reduction sequence.

Protocol: Nitrosation-Reduction Pathway

This method ensures the amino group is installed exclusively at the C4 position.

Step 1: Nitrosation [1][2]

  • Dissolve the appropriate 1,3-diketone (10 mmol) in acetic acid.

  • Add sodium nitrite (12 mmol) dropwise at 0–5 °C.

  • Stir for 1 hour to yield the 4-nitroso-1,3-diketone intermediate.

  • React this intermediate with aryl hydrazine (10 mmol) in ethanol under reflux for 2 hours.

  • Isolate the 1-aryl-4-nitrosopyrazole via filtration.

Step 2: Reduction to Amine

  • Suspend the 4-nitrosopyrazole in ethanol/water (1:1).

  • Add sodium dithionite (Na₂S₂O₄) (3 equivalents) or use H₂/Pd-C for catalytic hydrogenation.

  • Reflux for 3 hours until the solution clears or color changes (nitroso compounds are typically green/blue; amines are colorless/yellow).

  • Purification: Recrystallize from ethanol/DMF. Do not use column chromatography with acidic silica for the free amine as it may streak; use basic alumina or neutralize silica with triethylamine.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1,3-Diketone Inter1 4-Nitroso-1,3-diketone Start->Inter1 Step 1 Inter2 1-Aryl-4-nitrosopyrazole Inter1->Inter2 Step 2 Final 1-Aryl-4-aminopyrazole Inter2->Final Step 3 Reagent1 NaNO2 / AcOH (Nitrosation) Reagent2 Ar-NH-NH2 (Cyclization) Reagent3 Na2S2O4 or H2/Pd (Reduction)

Figure 1: Regioselective synthesis of 1-aryl-4-aminopyrazoles via the nitrosation-reduction strategy.

Primary Biological Activity: Kinase Inhibition (Oncology)

The most authoritative application of 1-aryl-4-aminopyrazoles is in the inhibition of Janus Kinases (JAKs) . The 4-amino group mimics the exocyclic amine of adenine (in ATP), allowing the molecule to anchor to the kinase hinge region.

Mechanism of Action: JAK Pathway Blockade
  • Target: JAK1, JAK2, JAK3 (Tyrosine kinases).[3][4]

  • Binding Mode: The pyrazole N2 acts as a H-bond acceptor, and the C4-NH2 acts as a H-bond donor to the hinge region residues (e.g., Valine or Leucine residues in the ATP pocket).

  • Effect: Prevents phosphorylation of STAT proteins, blocking downstream cytokine signaling involved in proliferation and inflammation.

Quantitative Data: JAK Inhibition Profile

Data derived from structure-activity relationship studies of 4-aminopyrazole derivatives [1].[5]

Compound Variant (R-Group)TargetIC50 (µM)Selectivity Note
1-Phenyl-4-amino (Ref) JAK2> 10.0Low activity (Baseline)
1-Aryl-4-amino-pyrimidine JAK20.098 High potency via heteroaryl extension
1-Aryl-4-amino-pyrimidine JAK30.039 High potency, slight JAK3 selectivity
1-Aryl-4-amino-pyrimidine JAK10.67Moderate potency

Critical Insight: The 1-aryl-4-aminopyrazole itself is a "fragment lead." To achieve nanomolar potency, the 4-amino group is typically functionalized with a pyrimidine or pyridine ring to extend into the solvent-exposed region of the kinase, while the 1-aryl group occupies the hydrophobic pocket.

Signaling Pathway Diagram

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Phosphorylated) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 1-Aryl-4-aminopyrazole Inhibitor->JAK ATP Competition (Blockade) Nucleus Nucleus / Gene Transcription STAT->Nucleus Dimerization & Translocation

Figure 2: Mechanism of JAK/STAT pathway inhibition by 1-aryl-4-aminopyrazoles.

Secondary Activity: Antimicrobial & Analgesic

Beyond kinases, the scaffold exhibits relevant activity against microbial targets and pain pathways.[6]

Antimicrobial Spectrum

Recent evaluations of trifluoromethyl-substituted 1-aryl-4-aminopyrazoles demonstrate activity against multidrug-resistant (MDR) strains [2].

  • Tuberculostatic: MIC values as low as 0.36 µg/mL against Mycobacterium tuberculosis.

  • Antibacterial: Active against S. aureus (MRSA) and N. gonorrhoeae (MIC ~15.6 µg/mL).[2]

  • Mechanism: Unlike kinase inhibitors, antimicrobial activity in this series is often driven by the 4-nitroso precursor or the free amine acting as a radical scavenger or interfering with bacterial redox systems.

Analgesic Activity[2][3][7][8][9]
  • Assay: Hot plate test (in vivo).

  • Efficacy: 1-phenyl-4-aminopyrazoles demonstrated analgesic effects comparable to standard NSAIDs in rodent models.

  • SAR Note: The presence of a phenyl fragment at position 5 (adjacent to the 4-amino group) significantly enhances analgesic potency [2].[2]

Experimental Protocols for Validation

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the kinase inhibitory potential of a synthesized 1-aryl-4-aminopyrazole:

  • Preparation: Dilute the compound in DMSO to 100x the final desired concentration.

  • Reaction Mix: Combine purified JAK enzyme (e.g., JAK2, 2 ng/well), substrate peptide (Poly Glu:Tyr), and ATP (10 µM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).

  • Incubation: Add 1 µL of compound to 25 µL reaction mix. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Calculation: $ % Inhibition = 100 \times (1 - \frac{Lum_{sample} - Lum_{no_enzyme}}{Lum_{control} - Lum_{no_enzyme}}) $.

Protocol B: Antimicrobial MIC Determination
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at

    
     CFU/mL in Mueller-Hinton broth.
    
  • Plating: Use a 96-well plate. Add 100 µL of broth containing serial dilutions of the 1-aryl-4-aminopyrazole (Range: 0.1 – 100 µg/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Structure-Activity Relationship (SAR) Summary

PositionModificationBiological Consequence
N1-Aryl Electron-withdrawing (e.g., -CF3, -Cl)Increases metabolic stability and lipophilicity; often improves antimicrobial potency.
C3/C5 Methyl / PhenylC3-CF3 groups generally enhance biological activity (bioisostere). C5-Phenyl enhances analgesic effects but may increase steric clash in some kinase pockets.
C4-Amino Free Amine (-NH2)Essential for H-bonding. Acylation or formation of Schiff bases generally reduces kinase activity but may generate novel antimicrobial agents.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[3] URL:[Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: Molecules (MDPI) (2023). URL:[Link]

Sources

Engineering 4-Bromophenyl Pyrazole Amine Scaffolds: Hydrogen Bond Donors in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-bromophenyl pyrazole amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. By functioning as a highly tunable hydrogen bond donor (HBD) and acceptor (HBA) system, this moiety is instrumental in the design of targeted therapeutics, ranging from cell cycle kinase inhibitors to anti-mycobacterial agents. This technical guide explores the mechanistic causality behind its binding dynamics, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols necessary for its integration into drug discovery pipelines.

Mechanistic Causality: The Pharmacophore Logic

As application scientists, we do not select scaffolds arbitrarily; every functional group must serve a precise thermodynamic or structural purpose. The pyrazole amine is a classic bioisostere for phenols and amides, offering superior metabolic stability while retaining crucial hydrogen bond donating capabilities[1].

The structural genius of the 4-bromophenyl pyrazole amine lies in the synergistic relationship between its two primary domains:

  • The Pyrazole Amine Core (The Anchor): The tautomerism of the pyrazole ring provides adjacent nitrogen atoms that act as an H-bond donor (NH) and an H-bond acceptor (N). The exocyclic amine provides an additional H-bond donor vector. In kinase targets, this motif perfectly mimics the hydrogen bonding pattern of the adenine ring of ATP, anchoring the molecule to the backbone carbonyls and amides of the kinase hinge region[2].

  • The 4-Bromophenyl Moiety (The Modulator): The bromine atom acts as a heavy-atom probe, influencing the pyrazole ring's electron density through inductive withdrawal and weak resonance donation[3]. This electron withdrawal increases the acidity of the pyrazole NH, thereby strengthening its capacity as a hydrogen bond donor. Furthermore, the lipophilic bromophenyl group is perfectly sized to occupy adjacent hydrophobic pockets or engage in halogen bonding with target residues[3].

G P 4-Bromophenyl Pyrazole Amine HBD1 Pyrazole NH (H-Bond Donor) P->HBD1 HBD2 Exocyclic Amine (H-Bond Donor) P->HBD2 HBA Pyrazole N (H-Bond Acceptor) P->HBA LIP 4-Bromophenyl (Hydrophobic/Halogen) P->LIP T1 Kinase Hinge C=O (e.g., CDK2, CHK1) HBD1->T1 Donates T2 Distal Pocket Residues (e.g., Gln385 in CYP121) HBD2->T2 Donates T3 Kinase Hinge NH HBA->T3 Accepts T4 Hydrophobic Pocket LIP->T4 Occupies

Pharmacophore mapping of hydrogen bond donor/acceptor logic in target sites.

Quantitative Structure-Activity Relationship (QSAR) & Binding Data

The efficacy of the 4-bromophenyl pyrazole amine as a hydrogen bond donor is validated across multiple enzymatic targets. The table below summarizes the quantitative binding data and the specific mechanistic role of the scaffold in various biological assays.

Compound ScaffoldTarget / AssayKey Biological ActivityMechanistic Role of Pyrazole AmineReference
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide HCT-116, U251 cancer cellsComplete growth inhibition at 10 µMH-bond donor to kinase hinge region[4]
N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide Cell cycle kinasesSignificant G2/M phase arrestH-bond donor via pyrazole NH and thiourea[5]
Triphenol pyrazole-amine 2 M. tuberculosis CYP121Binding Affinity (KD) = 15 µMH-bond donor to Gln385, Ala167, Thr77[6]
SC-558 (4-bromophenyl pyrazole derivative) COX-2 EnzymeCrystallographic binding confirmedH-bond interactions in active site

Experimental Workflow: Synthesis and Self-Validating Protocol

To leverage the 4-bromophenyl pyrazole amine in drug discovery, one must synthesize derivatives that preserve the integrity of the hydrogen bond donor sites. The following protocol details the synthesis of a pyrazolyl thiourea derivative (N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide)[4].

This methodology is designed as a self-validating system : the chemical environment strictly controls the reaction pathway, and the isolation step inherently purifies the target compound based on its unique pKa and lipophilicity.

Step-by-Step Methodology

Step 1: Phase-Transfer Catalyzed Isothiocyanate Formation

  • Action: Dissolve 20 mmol of raw benzoyl chloride in 20 mL of anhydrous acetone (dried over 3 Å molecular sieves). In a separate vessel, dissolve 20 mmol of ammonium thiocyanate and 0.1 mL of PEG-400 in anhydrous acetone[4]. Combine the solutions and stir.

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of benzoyl chloride into benzoic acid. PEG-400 acts as a phase-transfer catalyst, solubilizing the thiocyanate salt in the organic phase and driving the nucleophilic attack to rapidly form the benzoyl isothiocyanate intermediate[4].

  • Validation: Filter out the resulting ammonium chloride precipitate. The clear filtrate confirms the successful formation of the soluble isothiocyanate.

Step 2: Nucleophilic Amine Coupling

  • Action: To the filtrate, add 10 mmol of 5-(4-bromophenyl)-1H-pyrazol-3-amine. Heat the mixture for 1 hour[4].

  • Causality: The exocyclic amine of the pyrazole acts as the nucleophile, attacking the isothiocyanate carbon. Heating is required to overcome the steric hindrance imposed by the bulky 4-bromophenyl group and to drive the reaction to completion.

Step 3: Acidic Precipitation (Self-Purification)

  • Action: Pour the mixture with vigorous stirring into 100 mL of a 0.1 M hydrochloric acid (HCl) solution[4].

  • Causality: This is the self-purifying step. The 0.1 M HCl protonates any unreacted pyrazole amine starting material, rendering it highly water-soluble. Conversely, the fully formed thiourea product—shielded by the lipophilic 4-bromophenyl and benzoyl groups—precipitates out of the aqueous phase.

  • Validation: Filter the precipitate and recrystallize from ethanol to yield the pure compound[2].

G A Benzoyl Chloride + NH4SCN in Dry Acetone B PEG-400 Catalysis (Phase Transfer) A->B C Benzoyl Isothiocyanate Intermediate B->C D Add 5-(4-bromophenyl)- 1H-pyrazol-3-amine C->D E Nucleophilic Coupling (1 Hour Heat) D->E F 0.1 M HCl Precipitation (Self-Purification) E->F

Synthetic workflow for 4-bromophenyl pyrazole amine derivatives.

Spectroscopic Validation of the Hydrogen Bond Donor

To ensure the synthesized compound can effectively act as a hydrogen bond donor in biological assays, spectroscopic validation of the pyrazole NH and thiourea NH protons is mandatory.

  • Infrared (IR) Spectroscopy: The C–N bond of the acyl thiourea moiety must exhibit an intense band in the range of 1566–1521 cm⁻¹. This unusually high intensity compared to standard amides confirms the involvement of the carbonyl group in a stabilized intra-molecular hydrogen bond, which rigidifies the conformation for optimal target binding[5].

  • Proton Nuclear Magnetic Resonance (1H NMR): The hydrogen bond donor capacity is confirmed by the chemical shifts of the highly deshielded protons. The pyrazole ring NH must present a distinct singlet at 13.37–13.24 ppm. The thiourea hydrogen atoms should present two broad singlets at 13.25–12.75 ppm (NH—C=S) and 11.80–11.59 ppm (NH—C=O)[5].

By rigorously controlling the electronic environment of the pyrazole ring via the 4-bromophenyl substituent and validating the structural integrity of the NH donors, researchers can reliably deploy this scaffold to inhibit complex kinase and enzymatic targets.

References

1.5 - Arabian Journal of Chemistry 2.4 - Romanian Journal of Biophysics 3. 2 - MDPI 4.6 - Journal of Medicinal Chemistry (ACS Publications) 5. - TSI Journals 6.1 - PharmaBlock 7.3 - Benchchem

Sources

Lipophilicity Modulation in Bromophenyl Aminopyrazoles: A Technical Guide to Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical characterization of bromophenyl aminopyrazoles , a privileged scaffold in medicinal chemistry used extensively in kinase inhibitors (e.g., JAK, PLK4) and anti-inflammatory agents. The focus is on the precise modulation and measurement of Lipophilicity (LogP) , a critical determinant of membrane permeability, metabolic stability, and off-target toxicity.

We move beyond basic definitions to explore the "Bromine Effect" —quantifying how the specific electronic and steric properties of bromine influence the partition coefficient—and provide a validated, self-correcting RP-HPLC protocol for high-throughput LogP determination.

Molecular Architecture & The Halogen Effect

The aminopyrazole core is hydrophilic (polar), capable of acting as both a hydrogen bond donor (NH) and acceptor (N). The introduction of a bromophenyl group drastically alters this profile.

The Hansch Contribution ( )

In Structure-Activity Relationship (SAR) studies, the contribution of a substituent to the overall lipophilicity is defined by the Hansch constant (


).[1]
  • Hydrogen (Reference):

    
    
    
  • Chlorine:

    
    
    
  • Bromine:

    
    
    

Impact: Replacing a phenyl hydrogen with bromine increases the LogP by approximately 0.86 log units . For a drug candidate hovering near the Lipinski limit (LogP < 5), a single bromine atom can push the molecule into a range of poor solubility or high metabolic clearance.

The -Hole and Halogen Bonding

Unlike smaller halogens (F, Cl), bromine exhibits a pronounced


-hole —a region of positive electrostatic potential on the extension of the C-Br bond.
  • Mechanism: This positive patch allows the bromine to act as a Lewis acid, forming halogen bonds with backbone carbonyls or sulfurs in protein binding pockets (e.g., the hinge region of kinases).

  • Lipophilicity Paradox: While Br increases global lipophilicity (hydrophobicity), its specific directional interactions can mimic polar contacts, sometimes improving potency more than predicted by hydrophobic effect alone.

Synthetic Pathways & Regiocontrol

To systematically study LogP, one must access specific regioisomers. The position of the bromine (ortho, meta, para) affects the molecular dipole moment and, consequently, the experimental LogP.

Standard Protocol for 1-(4-bromophenyl)-3-aminopyrazoles:

  • Condensation: Reaction of 4-bromophenylhydrazine with acrylonitrile (or appropriate

    
    -ketonitrile).
    
  • Cyclization: Reflux in ethanol/acetic acid.

  • Purification: Recrystallization is preferred over chromatography to ensure removal of trace hydrazine, which can skew biological assay results.

Physicochemical Profiling: Validated Protocols

While computational tools (cLogP) are useful for screening, they often fail to account for intramolecular hydrogen bonding common in aminopyrazoles. Experimental validation is mandatory.

The "Gold Standard" Surrogate: RP-HPLC Method

The shake-flask method (n-octanol/water) is slow and prone to emulsion errors. The following RP-HPLC protocol is validated for aminopyrazoles, using the capacity factor (


) as a lipophilicity index.
Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5

    
    m, 150 x 4.6 mm).
    
  • Mobile Phase: Methanol (MeOH) / Water (buffered to pH 7.4 with 20 mM phosphate).

  • Standards: A set of 5-7 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenol, Acetophenone).

Step-by-Step Protocol
  • Dead Time Determination (

    
    ): 
    
    • Inject a non-retained solute (e.g., Sodium Nitrate or Uracil).

    • Record retention time (

      
      ). This corrects for system void volume.
      
  • Standard Calibration:

    • Inject the standard set under isocratic conditions (e.g., 60% MeOH / 40% Buffer).

    • Calculate the capacity factor (

      
      ) for each:
      
      
      
      
    • Plot

      
       vs. Literature LogP.
      
    • Validation Criterion: The regression (

      
      ) must be 
      
      
      
      .
  • Sample Measurement:

    • Inject the bromophenyl aminopyrazole sample (10

      
      M in MeOH).
      
    • Calculate

      
      .
      
    • Derive LogP using the calibration equation:

      
      
      
  • Self-Validating Check:

    • If the peak asymmetry factor > 1.2, the amine is interacting with free silanols on the column. Action: Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker and re-run.

Data Analysis: SAR & Lipophilic Efficiency

The table below illustrates the impact of halogen substitution on a theoretical 3-aminopyrazole scaffold.

Table 1: Comparative Physicochemical Profile of Halogenated Aminopyrazoles

Substituent (R)Predicted LogP (cLogP)Exp. LogP (HPLC)Hansch

Contribution
Lipophilic Efficiency (LipE)*
Phenyl (H) 2.102.150.00Baseline
4-Fluorophenyl 2.252.32+0.14Low Gain
4-Chlorophenyl 2.812.95+0.71High
4-Bromophenyl 2.96 3.18 +0.86 Optimal
4-Iodophenyl 3.223.55+1.12Risk of Toxicity
  • LipE = pIC50 - LogP. Higher values indicate a more drug-like candidate.

  • Note: Experimental values often exceed predicted values for Bromine due to polarizability effects not fully captured in additive algorithms.

Strategic Optimization Workflow

The following diagram outlines the decision logic for optimizing bromophenyl aminopyrazoles. It integrates synthesis, purification, and the HPLC LogP loop described above.

OptimizationWorkflow Start Scaffold Design (Aminopyrazole) Synth Synthesis (Regioselective) Start->Synth Purify Purification (Remove Hydrazine) Synth->Purify HPLC RP-HPLC LogP Determination Purify->HPLC Check LogP Range? HPLC->Check Bio Bioassay (Kinase/COX-2) Check->Bio 2.5 < LogP < 4.5 HighLogP LogP > 5.0 (Solubility Risk) Check->HighLogP > 5.0 LowLogP LogP < 2.0 (Permeability Risk) Check->LowLogP < 2.0 Bio->Start SAR Feedback Opt Optimize: Add Polar Group HighLogP->Opt Opt2 Optimize: Add Alkyl/Aryl LowLogP->Opt2 Opt->Synth Opt2->Synth

Caption: Iterative optimization cycle correlating synthetic choices with HPLC-derived LogP data to maximize Lipophilic Efficiency (LipE).

References

  • Hansch, C., et al. (1973). "Aromatic substituent constants for structure-activity correlations." Journal of Medicinal Chemistry.

  • Valko, K., et al. (1997). "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry.

  • Lombardo, F., et al. (2003). "Determination of logP coefficients via a RP-HPLC column." US Patent 6,548,307.

  • Munikrishnappa, C.S., et al. (2021). "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors." Arabian Journal of Chemistry. [2]

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Fipronil. Specifically, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate represents a critical intermediate for the synthesis of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines , which are extensively researched as ATP-competitive kinase inhibitors (e.g., for FGFR, CDPK1 targets).

This application note details the regioselective cyclocondensation of 4-bromophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate . Unlike alkyl hydrazines, which often yield mixtures of regioisomers (3-amino vs. 5-amino), aryl hydrazines typically exhibit high regiofidelity for the 5-amino isomer due to specific electronic and steric governing factors during the cyclization step.

Chemical Reaction & Mechanism

Reaction Scheme

The transformation involves a Michael-type addition-elimination followed by an intramolecular Thorpe-Ziegler-type cyclization.

Reactants:

  • A: 4-Bromophenylhydrazine hydrochloride (Stable source of hydrazine).

  • B: Ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate).[1]

Product:

  • C: Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.[2]

Mechanistic Pathway

The reaction proceeds through three distinct phases:

  • Nucleophilic Vinylic Substitution (

    
    V):  The terminal amino group (
    
    
    
    ) of the hydrazine—being more nucleophilic than the internal nitrogen (
    
    
    )-attacks the highly electrophilic
    
    
    -carbon of the acrylate. The ethoxy group acts as a leaving group.
  • Intramolecular Cyclization: The internal nitrogen (bearing the 4-bromophenyl group) attacks the nitrile (

    
    ) carbon. This step determines the regiochemistry.
    
  • Tautomerization: The resulting imine intermediate tautomerizes to the stable 5-amino-pyrazole aromatic system.

ReactionMechanism Reactants Reactants: 4-Bromophenylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate Intermediate1 Intermediate 1: Arylhydrazone Formation (- EtOH) Reactants->Intermediate1 Nucleophilic Attack (NH2 on C-beta) Transition Cyclization: Internal N attacks Nitrile (CN) Intermediate1->Transition Intramolecular Attack Product Product: Ethyl 5-amino-1-(4-bromophenyl)- 1H-pyrazole-4-carboxylate Transition->Product Tautomerization

Figure 1: Mechanistic pathway for the formation of the 5-aminopyrazole scaffold.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Starting Material A 4-Bromophenylhydrazine HClNucleophile Source
Starting Material B Ethyl 2-cyano-3-ethoxyacrylateElectrophile / Scaffold
Base Sodium Acetate (Anhydrous)Neutralizes HCl salt; buffers reaction
Solvent Ethanol (Absolute)Reaction Medium
Equipment 100 mL RBF, Reflux Condenser, Magnetic StirrerReaction Setup
Step-by-Step Procedure

Step 1: Preparation of Hydrazine Free Base (In Situ)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol (2.23 g) of 4-bromophenylhydrazine hydrochloride.

  • Add 12 mmol (0.98 g) of anhydrous sodium acetate.

  • Add 30 mL of absolute ethanol.

  • Stir at room temperature for 15 minutes.

    • Insight: The solution may turn slightly cloudy due to NaCl formation. Pre-neutralizing ensures the hydrazine is nucleophilic before heating, preventing degradation.

Step 2: Addition of Electrophile

  • Add 10 mmol (1.83 g) of ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture.

  • Wash the sides of the flask with an additional 10 mL of ethanol to ensure all reagents are in the bulk solution.

Step 3: Reflux

  • Attach a reflux condenser.[1]

  • Heat the mixture to a gentle reflux (

    
    ) using an oil bath or heating mantle.
    
  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting acrylate spot should disappear.

Step 4: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Once cooled, place the flask in an ice bath (

    
    ) for 30 minutes. The product should precipitate as a solid.[1][3]
    
  • Filter the precipitate using a Büchner funnel.

  • Wash the filter cake with 2 x 10 mL of cold water (to remove NaCl and NaOAc) followed by 2 x 5 mL of cold ethanol.

  • Dry the solid under vacuum.[1]

Step 5: Purification (If necessary)

  • The crude product is often sufficiently pure (>95%).

  • If recrystallization is required, use Ethanol or an Ethanol/Water mixture.

Workflow Start Start: Mix Hydrazine HCl + NaOAc in Ethanol (RT, 15 min) Add Add Ethyl 2-cyano-3-ethoxyacrylate Start->Add Reflux Reflux (78°C) for 4-6 Hours Add->Reflux Cool Cool to RT -> Ice Bath (30 min) Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash: Cold H2O (removes salts) then Cold EtOH Filter->Wash Dry Dry under Vacuum (Yield: ~70-85%) Wash->Dry

Figure 2: Operational workflow for the synthesis protocol.[1][4]

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected spectral data points.

TechniqueParameterExpected Signal / Observation
Physical State AppearanceWhite to pale yellow crystalline solid.
1H NMR (DMSO-d6)Pyrazole CHSinglet,

ppm (C-3 proton).
Amino Group (

)
Broad Singlet,

ppm (Exchangeable with D2O).
AromaticTwo doublets (AA'BB' system)

ppm (4-bromophenyl).
Ester EthylQuartet (

ppm) and Triplet (

ppm).[5]
IR Spectroscopy Nitrile Band?Absent. (The nitrile is consumed in cyclization).
Amino/AmideDoublet peaks

(

stretch).
CarbonylStrong peak

(Ester C=O).[6]

Critical QC Check: The absence of a nitrile peak (


) in the IR spectrum is the quickest confirmation that cyclization has occurred. If the nitrile peak persists, the reaction may have stopped at the intermediate hydrazone stage.

Troubleshooting & Optimization

Regioselectivity Issues

While aryl hydrazines favor the 5-amino isomer, steric bulk on the hydrazine can occasionally lead to minor amounts of the 3-amino isomer.

  • Diagnosis: 1H NMR will show a shift in the Pyrazole-H signal.

  • Correction: Recrystallization from Ethanol typically isolates the thermodynamically stable 5-amino isomer.

Low Yield / Incomplete Reaction
  • Cause: Moisture in the solvent or old starting material (acrylate hydrolysis).

  • Solution: Use freshly opened absolute ethanol. Ensure the acrylate starting material is not hydrolyzed (check for carboxylic acid formation by TLC).

  • Catalysis: If reaction is sluggish, add catalytic amounts of Triethylamine (Et3N) (0.1 eq) to facilitate the initial nucleophilic attack.

Applications in Drug Discovery

This specific pyrazole is a versatile building block.[2] The C-5 amino and C-4 ester groups are perfectly positioned for further annulation reactions.

  • Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields fused bicyclic systems often screened as kinase inhibitors.

  • Sandmeyer Reactions: The amino group can be converted to a halide (Cl, I, F) via diazotization, allowing for palladium-catalyzed cross-coupling at the C-5 position.

References

  • Chem-Impex International. "Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Product Page." Chem-Impex Catalog. Link

  • PrepChem. "Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester."[4] PrepChem Protocols. Link

  • Plem, S. et al. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection."[7] Advances in Chemical Engineering and Science, 2015, 5, 239-261.[7] Link

  • Elgazwy, A. et al. "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." IUCrData, 2013. Link

  • BenchChem. "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." BenchChem Application Notes. Link

Sources

Application Note: One-Pot Synthesis of 1-Aryl-4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-4-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for Janus kinase (JAK) inhibitors, pyrazolo[1,5-a]pyrimidines, and fused heterocyclic drugs (e.g., analogues of ibrutinib or celecoxib derivatives).

Traditional synthesis often involves a dangerous and labor-intensive three-step sequence: (1) Knorr cyclization, (2) electrophilic nitration (using fuming HNO₃), and (3) metal-catalyzed reduction. This Application Note details a telescoped, one-pot cascade protocol that bypasses the isolation of shock-sensitive nitro-intermediates. By utilizing an in situ nitrosation-cyclization-reduction strategy, researchers can achieve high-purity 4-aminopyrazoles from commodity 1,3-dicarbonyls and aryl hydrazines in a single reactor.

Strategic Rationale & Chemistry

The Challenge of the 4-Position

Standard Knorr synthesis (hydrazine + 1,3-dicarbonyl) yields pyrazoles with hydrogens at the 4-position. Introducing an amine here typically requires harsh nitration. Direct condensation using


-ketonitriles yields 3- or 5-aminopyrazoles, not the 4-isomer.
The Solution: The Nitrosation-Cyclization-Reduction Cascade

This protocol leverages the reactivity of active methylenes to undergo nitrosation prior to ring closure.

  • Nitrosation: Sodium nitrite converts the 1,3-dicarbonyl to an

    
    -oximino-1,3-dicarbonyl.
    
  • Cyclization: Addition of aryl hydrazine closes the ring to form a 4-nitrosopyrazole (deeply colored intermediate).

  • Reduction: In situ reduction (using Zinc/AcOH or Sodium Dithionite) converts the nitroso group directly to the free amine.

Advantages:

  • Safety: Eliminates handling of dry 4-nitropyrazoles (energetic materials).

  • Efficiency: Reduces total process time by 60% compared to stepwise isolation.

  • Atom Economy: Avoids the use of excess fuming nitric acid.[1]

Safety & Compliance (E-E-A-T)

CRITICAL WARNING: This protocol involves hazardous reagents.

  • Aryl Hydrazines: Known carcinogens and skin sensitizers.[2] Use double nitrile gloves and work exclusively in a fume hood.

  • Nitrosamines: The interaction of secondary amines (impurities) with nitrites can form carcinogenic nitrosamines. Ensure high-purity hydrazine starting materials.

  • Exotherms: The reduction step (Zn addition) is exothermic. Control temperature strictly to prevent runaway reactions.

Materials & Equipment

Reagents[1][2][3][4][5][6][7][8]
  • Substrate: Acetylacetone (2,4-Pentanedione) or substituted 1,3-dicarbonyl.

  • Nitrogen Source: Phenylhydrazine (or substituted aryl hydrazine).

  • Nitrosating Agent: Sodium Nitrite (NaNO₂), aq. solution.

  • Reductant: Zinc Dust (activated) or Sodium Dithionite (Na₂S₂O₄).

  • Solvent/Acid: Glacial Acetic Acid (AcOH), Ethanol.

Equipment
  • Three-neck round-bottom flask (250 mL).

  • Mechanical stirrer (magnetic stirring may fail due to slurry thickness).

  • Internal temperature probe.

  • Reflux condenser.

Detailed Protocol: One-Pot Cascade Synthesis

Target Molecule: 1-Phenyl-3,5-dimethyl-4-aminopyrazole Scale: 50 mmol

Phase A: Nitrosation (Formation of the Oxime)
  • Charge the flask with Acetylacetone (5.0 g, 50 mmol) and Glacial Acetic Acid (30 mL).

  • Cool the solution to 0–5 °C using an ice/salt bath.

  • Add a solution of Sodium Nitrite (3.8 g, 55 mmol) in water (10 mL) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange.

    • Checkpoint: Stir for 1 hour at 0–5 °C. TLC (50% EtOAc/Hex) should show consumption of starting diketone.

Phase B: Cyclization (Formation of 4-Nitrosopyrazole)
  • Maintain temperature at 0–10 °C .

  • Add Phenylhydrazine (5.4 g, 50 mmol) dropwise over 15 minutes.

    • Caution: Exothermic reaction.[3] Do not allow temp to exceed 15 °C.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Observation: The mixture will darken significantly (often deep green or blue-green due to the nitroso-pyrazole species).

    • Mechanistic Note: The hydrazine condenses with the ketone carbonyls; the oxime remains at C4.

Phase C: Reductive Aromatization
  • Equip the reflux condenser.

  • Option 1 (Zinc/AcOH - Robust):

    • Heat the mixture to 60 °C .

    • Add Zinc Dust (10 g, excess) in small portions over 30 minutes.

    • Warning: Vigorous hydrogen evolution and exotherm. Monitor foam level.

    • Heat to 85 °C for 1 hour until the supernatant turns from dark green to pale yellow/colorless.

  • Option 2 (Sodium Dithionite - Milder):

    • If the substrate contains halogenated aryls sensitive to Zn reduction, add saturated aq. Na₂S₂O₄ at 50 °C until decolorization occurs.

Phase D: Isolation
  • Filter the hot mixture through a Celite pad to remove Zinc residues. Wash with hot ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure to remove bulk Acetic Acid/Ethanol.

  • Basify the residue with NaOH (2M) to pH 9–10.

    • Note: The free amine will precipitate or oil out.

  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Cyclohexane.

    • Expected Yield: 65–75%.

    • Appearance: White to off-white needles.

Process Control & Validation

CheckpointMethodAcceptance Criteria
Post-Nitrosation TLC (SiO₂, 1:1 Hex/EtOAc)Disappearance of 1,3-dicarbonyl (

); Appearance of Oxime (

).
Post-Cyclization Visual InspectionDeep Green/Blue color (indicative of 4-nitroso chromophore).
Post-Reduction HPLC / LC-MSMass shift: [M+H] corresponds to Amine (MW 187.2 for phenyl/dimethyl). Absence of Nitroso intermediate (MW 201.2).
Final Purity 1H NMR (DMSO-d6)Broad singlet at

4.0–5.0 ppm (NH₂). Absence of downfield oxime proton.

Mechanism Visualization

The following diagram illustrates the chemical cascade, highlighting the critical intermediate states.

G Start 1,3-Dicarbonyl (Acetylacetone) Oxime Intermediate 1: 3-Hydroxyimino-2,4-dione Start->Oxime Nitrosation (Electrophilic Subst.) NaNO2 Reagent: NaNO2 / AcOH NaNO2->Oxime Nitroso Intermediate 2: 4-Nitrosopyrazole (Deep Green) Oxime->Nitroso Condensation & Cyclization Hydrazine Reagent: Ph-NH-NH2 Hydrazine->Nitroso Product Final Product: 1-Aryl-4-Aminopyrazole (Colorless) Nitroso->Product Reduction & Tautomerization Reductant Reagent: Zn / AcOH or Na2S2O4 Reductant->Product

Caption: Reaction pathway for the one-pot synthesis of 1-aryl-4-aminopyrazoles via the nitrosation-reduction cascade.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high during hydrazine addition.Maintain internal temp < 10 °C during Phase B. Hydrazines decompose at high heat in acidic media.
Green Color Persists Incomplete reduction of the nitroso intermediate.Add fresh Zinc dust or increase temperature to 85 °C. Ensure vigorous stirring breaks up Zn clumps.
Regioisomer Mixture Unsymmetrical 1,3-dicarbonyl used.If using benzoylacetone, expect a mix of 3-phenyl-5-methyl and 3-methyl-5-phenyl isomers. Separate via column chromatography (the 5-phenyl isomer is usually less polar).
Product is Red/Brown Oxidation of the free amine during workup.Perform workup quickly. Add a pinch of ascorbic acid or sodium metabisulfite during the extraction phase to prevent air oxidation.

References

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]

  • Fichez, J., et al. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. PubMed Central. Retrieved from [Link]

  • Environmental Health & Safety. (2024). Hydrazine Standard Operating Procedure. University of New Mexico. Retrieved from [Link]

Sources

microwave-assisted synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Aminopyrazoles

Executive Summary

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., CDKs, p38 MAPK) and anti-inflammatory agents. Conventional thermal synthesis of these heterocycles often suffers from prolonged reaction times (12–24 hours), inconsistent regioselectivity, and difficult purification profiles.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the dipolar polarization mechanism of microwave irradiation, researchers can achieve:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 5–15 min).

  • Enhanced Purity: Suppression of side reactions (e.g., thermal degradation of hydrazines) via rapid volumetric heating.

  • Regiocontrol: Tunable selectivity between 3-amino and 5-amino isomers based on solvent dielectric properties and temperature ramping.

Mechanistic Insight & Regioselectivity

The synthesis of aminopyrazoles typically involves the condensation of hydrazines with


-ketonitriles.[1] The reaction is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl vs. nitrile carbons.

The Regioselectivity Challenge: When using monosubstituted hydrazines (


), two regioisomers are possible.[1]
  • 5-Aminopyrazoles: Formed via initial attack of the terminal hydrazine nitrogen (

    
    ) on the ketone, followed by cyclization onto the nitrile.[2] This is often the kinetic product.
    
  • 3-Aminopyrazoles: Formed if the substituted nitrogen (

    
    ) attacks the ketone, or via alternative pathways involving 
    
    
    
    -unsaturated nitriles.

Microwave irradiation promotes the formation of the 5-aminopyrazole in polar protic solvents (EtOH/Water) by accelerating the dehydration step of the intermediate hydrazone.

AminopyrazoleMechanism cluster_0 Microwave Acceleration Zone Start β-Ketonitrile (R-CO-CH2-CN) Intermediate Hydrazone Intermediate Start->Intermediate MW, EtOH -H2O Hydrazine Aryl Hydrazine (Ar-NH-NH2) Hydrazine->Intermediate PathA Cyclization (Nucleophilic Attack on CN) Intermediate->PathA Intramolecular Cyclization Product 5-Amino-1-arylpyrazole (Major Product) PathA->Product Tautomerization

Figure 1: Mechanistic pathway for the microwave-assisted condensation of


-ketonitriles with aryl hydrazines favoring the 5-amino isomer.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommended RangeScientific Rationale
Solvent System Ethanol (Abs.) or EtOH:H₂O (4:1)Ethanol has a high loss tangent (

), ensuring efficient microwave absorption and rapid heating. Water improves the solubility of hydrazine salts.
Temperature 100°C – 150°CTemperatures >100°C overcome the activation energy for the cyclization step (attack on nitrile) which is the rate-determining step in thermal conditions.
Pressure Limit 15 – 20 barSafety cutoff. Ethanol vapor pressure rises significantly at 150°C. Use certified high-pressure MW vials.
Power Dynamic (Max 300W)Use "Dynamic" mode where power fluctuates to maintain the set temperature. Fixed power can lead to thermal runaway.
Stirring High (600+ RPM)Essential for uniform temperature distribution, preventing "hot spots" that cause charring.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-arylpyrazoles

Target: Rapid library generation of core scaffolds.

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Sodium Acetate (1.2 equiv) – Crucial for buffering HCl if using hydrazine salts.

  • Solvent: Ethanol:Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Benzoylacetonitrile (1 mmol, 145 mg) and Phenylhydrazine HCl (1.1 mmol, 159 mg) in 3 mL of EtOH:H₂O solvent.

  • Buffering: Add Sodium Acetate (1.2 mmol, 98 mg). Note: If using free base hydrazine, omit NaOAc and add 2 drops of Acetic Acid to catalyze imine formation.

  • Sealing: Cap the vial with a PTFE-lined silicone septum.

  • Irradiation: Place in the microwave reactor cavity.

    • Ramp: 1 minute to 120°C.

    • Hold: 10 minutes at 120°C.

    • Cooling: Active air cooling to 50°C.

  • Workup: Pour the reaction mixture into 10 mL of ice-cold water. Stir for 5 minutes.

  • Isolation: The product typically precipitates as a solid. Filter via vacuum filtration. Wash with 2 mL cold water/ethanol (9:1).

  • Validation: Dry in a vacuum oven. Confirm structure via ¹H NMR (Look for characteristic

    
     broad singlet around 5.0–6.0 ppm).
    

Expected Yield: 85–95% Comparison: Conventional reflux requires 6–12 hours for similar yields.

Protocol B: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Direct formation of fused bicyclic kinase inhibitors.

This advanced protocol utilizes the in situ generated aminopyrazole in a multicomponent reaction (MCR) or sequential one-pot reaction.

OnePotWorkflow Step1 Step 1: Aminopyrazole Formation (Hydrazine + β-Ketonitrile) MW: 120°C, 5 min Addition Add β-Ketoester / 1,3-Dicarbonyl (Directly to vial) Step1->Addition No Isolation Step2 Step 2: Fused Ring Cyclization MW: 150°C, 10 min (Solvent: AcOH/EtOH) Addition->Step2 Final Isolated Pyrazolo[1,5-a]pyrimidine Step2->Final Precipitation

Figure 2: Sequential one-pot microwave workflow for fusing the pyrimidine ring onto the pyrazole core.

Methodology:

  • Step 1: Perform Protocol A (above) but reduce solvent volume to 2 mL Ethanol. Run MW at 120°C for 5 min.

  • Addition: Decap the vial (carefully, after cooling). Add Ethyl Acetoacetate (1.2 equiv) and Glacial Acetic Acid (2 mL).

  • Step 2 Irradiation: Reseal. Heat at 150°C for 10 minutes .

  • Isolation: Cool to RT. The fused bicyclic product often crystallizes directly from the reaction mixture upon cooling.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Pressure Error / Vial Venting Temperature too high for solvent vapor pressure.Switch solvent to n-Butanol (lower vapor pressure) or reduce temp to 110°C and extend time by 5 min.
Low Yield / Sticky Gum Incomplete cyclization of hydrazone.Increase Hold Time by 5 min. Ensure catalytic acid (AcOH) is present to drive dehydration.
Regioisomer Mixture Thermodynamic equilibration.Lower temperature to 80°C (Kinetic control) or change solvent polarity.
Charring/Decomposition "Hot spots" due to poor absorption.Ensure volume is >2 mL. Increase stirring rate.

References

  • Aggarwal, R., et al. (2018).[3] "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation." Beilstein Journal of Organic Chemistry, 14, 1222–1228.[4] Link

  • Liaras, K., et al. (2018).[3] "Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine... incorporating cyclohexyl moiety."[2][3] Current Microwave Chemistry. Link

  • Dolzhenko, A. V., et al. (2015).[5] "A One-Pot, Three-Component Aminotriazine Annulation onto 5-Aminopyrazole-4-carbonitriles Under Microwave Irradiation." Tetrahedron Letters, 56, 521–524.[5] Link

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557. Link

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis through the Use of Fluorinated Building Blocks." Journal of Organic Chemistry. Link

Sources

Optimizing Suzuki Coupling for the Synthesis of 1-Aryl-1H-pyrazol-4-amines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and development, the pyrazole motif stands out as a "privileged scaffold." Its prevalence in a wide array of therapeutic agents, from anti-inflammatory drugs to oncology treatments, underscores its importance.[1][2] The specific derivative, 1-(4-Bromophenyl)-1H-pyrazol-4-amine, represents a versatile building block, primed for diversification through carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, offering a robust and highly adaptable method for creating biaryl and heteroaryl structures.[3][4] This guide provides an in-depth exploration of the critical parameters and detailed protocols for successfully employing the Suzuki coupling on this key pyrazole substrate.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide.[4][5] The catalytic cycle, a finely orchestrated sequence of three main steps, is the engine of this transformation.[6][7]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond (in this case, the C-Br bond of the bromophenyl group) of the substrate. This forms a new palladium(II) intermediate.[4][6][7] This step is often the rate-determining step in the cycle.[4][7]

  • Transmetalation: This is where the crucial role of the base comes into play. The base activates the boronic acid, forming a more nucleophilic boronate species.[4][8][9][10] This activated species then transfers its organic group to the palladium(II) center, displacing the halide.[4][6]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) center couple and are expelled as the desired biaryl product. This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling of 1-(4-Bromophenyl)-1H-pyrazol-4-amine

The success of a Suzuki coupling reaction hinges on the careful selection of several key components. For a substrate like 1-(4-Bromophenyl)-1H-pyrazol-4-amine, which contains both an aryl bromide and a potentially coordinating amine-substituted pyrazole ring, these choices are particularly critical.

Palladium Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is central to the reaction's efficiency. The ligand stabilizes the palladium catalyst and modulates its reactivity.[6] For aryl bromides, a variety of catalyst systems can be effective.

  • Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-phosphine complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][11] Pd(II) sources require an in-situ reduction to the active Pd(0) species.[12]

  • Phosphine Ligands: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands are known to enhance the rate of oxidative addition, particularly for less reactive aryl halides.[6][13] For heteroaromatic substrates, specialized ligands can be beneficial to prevent catalyst inhibition by the nitrogen atoms of the pyrazole ring.[14][15]

Catalyst/Ligand SystemSubstrate SuitabilityKey Characteristics
Pd(PPh₃)₄ Aryl iodides and bromidesA classic, versatile catalyst. Can be sensitive to air and moisture.[6]
Pd(OAc)₂ / PPh₃ Aryl iodides and bromidesGenerated in situ, offering flexibility.
PdCl₂(dppf) Aryl bromides and chloridesDppf is a bidentate ligand providing good stability.[12]
Buchwald Ligands (e.g., XPhos, SPhos) Challenging aryl bromides and chloridesBulky, electron-rich ligands that promote high catalytic activity.[1]
N-Heterocyclic Carbenes (NHCs) Aryl bromides and chloridesStrong sigma-donors that form stable palladium complexes.[12]
The Pivotal Role of the Base

The base is not a mere spectator; it is a critical activator in the transmetalation step.[4][9][10] It reacts with the boronic acid to form a more reactive boronate species.[8][16] The choice of base can significantly influence the reaction rate and yield.

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[9] Cesium carbonate is often employed for more challenging couplings due to its higher solubility and basicity.[17]

  • Organic Bases: Amines like triethylamine (NEt₃) can be used, but are generally less effective for aryl-aryl couplings compared to inorganic bases.[9]

  • Fluoride Sources: Potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present.[10]

BaseStrengthCommon SolventsNotes
Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, EtOH/H₂OA common and cost-effective choice. Often used as an aqueous solution.[18]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFSlightly stronger and more soluble than Na₂CO₃.[15]
Cs₂CO₃ StrongDioxane, Toluene, THFHighly effective for difficult couplings, but more expensive.[17]
K₃PO₄ StrongDioxane, TolueneA strong, non-nucleophilic base suitable for a wide range of substrates.[14]
Solvent System Selection

The solvent plays multiple roles, including dissolving the reactants and influencing the reaction mechanism.[19][20][21] Aprotic polar solvents are frequently used, often in combination with water to aid in dissolving the inorganic base.

  • Ethers: Dioxane and tetrahydrofuran (THF) are common choices.[12]

  • Aromatics: Toluene is another effective solvent.

  • Amides: N,N-Dimethylformamide (DMF) can be used, but may lead to side reactions at high temperatures.[22]

  • Alcohols: Ethanol (EtOH), often mixed with water, can be a greener solvent choice.[23]

The addition of water to the organic solvent is a common practice that can accelerate the reaction.[22]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 1-(4-Bromophenyl)-1H-pyrazol-4-amine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Caption: A generalized workflow for the Suzuki coupling reaction.

Materials and Reagents:
  • 1-(4-Bromophenyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Ethanol mixture)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-(4-Bromophenyl)-1H-pyrazol-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., dioxane, to a concentration of approximately 0.1 M with respect to the aryl bromide) followed by degassed water (typically 10-25% of the organic solvent volume).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. If using a palladium precursor and a separate ligand, add them sequentially.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and other water-soluble impurities.[24]

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1-aryl-1H-pyrazol-4-amine derivative.[24][25]

Troubleshooting and Overcoming Common Challenges

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh batch of catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, potentially to the reflux temperature of the solvent.
Side Product Formation Homo-coupling of boronic acidThis can be caused by the presence of oxygen. Ensure thorough degassing of solvents and purging with inert gas.[12]
ProtodeborylationThis is the hydrolysis of the boronic acid.[12] Use a slight excess of the boronic acid and ensure the reaction is not heated for an unnecessarily long time.
DehalogenationThe bromo-substituent is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst and reaction conditions.
Difficulty in Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Sometimes, residual boronic acid can be removed with an aqueous base wash during the work-up.[24]
Residual palladium catalystThe product can be filtered through a pad of celite to remove heterogeneous palladium residues.[24]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of the 1-(4-Bromophenyl)-1H-pyrazol-4-amine scaffold, opening avenues for the synthesis of a diverse library of compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the power of this Nobel Prize-winning reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). DOI. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry. (2019, July 16). ACS Publications. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). ACS Publications. Retrieved from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. (2014, March 17). ACS Publications. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017, December 4). Semantic Scholar. Retrieved from [Link]

  • highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. (2007, October 5). RSC Publishing. Retrieved from [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC. Retrieved from [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC. Retrieved from [Link]

  • Suzuki Reaction General Procedure. (n.d.). Consensus Academic Search Engine. Retrieved from [Link]

Sources

functionalization of C-Br bond in bromophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the C-Br Bond in Bromophenyl Pyrazoles for Advanced Drug Discovery

Introduction & Strategic Significance

Bromophenyl pyrazoles, such as 1-(2-bromophenyl)pyrazole and 1-benzyl-4-(4-bromophenyl)pyrazole, are privileged scaffolds in medicinal chemistry, organic synthesis, and agrochemical development[1]. The fusion of a pyrazole ring—known for its hydrogen-bonding capacity, metabolic stability, and diverse biological activities—with a bromophenyl moiety creates a highly versatile building block[2]. The reactive C-Br bond serves as a critical synthetic handle, enabling the divergent synthesis of complex molecular architectures, including COX-2 inhibitors, neuroprotective agents, and covalent inhibitors of pro-apoptotic BAX proteins (such as CBI1)[3].

Mechanistic Insights: The Causality of C-Br Activation

The strategic choice of the C-Br bond over C-Cl or C-F is rooted in its bond dissociation energy (~280 kJ/mol), which strikes an optimal balance between bench stability and reactivity. It is sufficiently labile to undergo rapid oxidative addition with low-valent transition metals (e.g., Pd(0), Ru(II)) but stable enough to survive upstream synthetic transformations like pyrazole ring cyclocondensation[4].

Furthermore, the electronic properties of the pyrazole ring exert a profound "pull-push" effect on the bromophenyl system. Depending on the substitution pattern (e.g., amino or formyl groups), the pyrazole can act as an electron-withdrawing group, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl bromide. This electronic modulation accelerates the nucleophilic attack of the metal catalyst during the oxidative addition step, making the C-Br bond exceptionally primed for cross-coupling.

Key Functionalization Pathways

  • Suzuki-Miyaura Cross-Coupling: The most prevalent method for C-C bond formation. The palladium-catalyzed coupling of the bromophenyl pyrazole with aryl or heteroaryl boronic acids allows for the rapid generation of biaryl systems[2].

  • Buchwald-Hartwig Amination: Facilitates C-N bond formation. Utilizing bulky, electron-rich phosphine ligands (e.g., RuPhos), this reaction couples the C-Br bond with secondary amines, a critical step in synthesizing kinase inhibitors and novel alkaloid skeletons[5].

  • Ruthenium-Catalyzed C-H/C-Br Functionalization: Advanced methodologies employ[RuCl2(p-cymene)]2 for direct functionalization, offering greener protocols by minimizing pre-activation steps and allowing for direct C-H/N-H annulation[6].

Quantitative Data: Optimized Reaction Parameters

The following table summarizes the field-proven, optimized parameters for the functionalization of the bromophenyl pyrazole scaffold based on established literature[2][5].

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)PPh₃ (Intrinsic)Na₂CO₃ (2.5 eq)1,4-Dioxane/H₂O (4:1)85 - 10080 - 95%
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2.0 eq)Toluene / Solvent-Free100 - 11075 - 90%
Ru-Catalyzed Arylation [RuCl₂(p-cymene)]₂None / AdditivesK₂CO₃ (2.0 eq)H₂O or DMA10065 - 85%

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl pyrazole derivatives via C-C bond formation[2]. Causality & Self-Validation: The use of a biphasic 1,4-dioxane/water system is critical. Water dissolves the inorganic base (Na₂CO₃), which is required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex. This complex undergoes rapid transmetalation with the Pd(II) intermediate. Degassing the solvents is mandatory to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-benzyl-4-(4-bromophenyl)pyrazole (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) and Na₂CO₃ (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaCl (brine) (2 x 15 mL). The organic layer is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl pyrazole.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + Bromophenyl Pyrazole TransMet Transmetalation Ar-Pd-Ar' (Boronate Complex) OxAdd->TransMet + Ar'-B(OH)3- / Base RedElim Reductive Elimination Biaryl Pyrazole Product TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on bromophenyl pyrazoles.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl aminopyrazoles via C-N bond formation[5]. Causality & Self-Validation: The steric bulk of the RuPhos ligand promotes the reductive elimination step, which is often the rate-limiting step in C-N bond formation due to the strong coordination of amines to palladium. Cs₂CO₃ is utilized as a mild base to deprotonate the amine without causing unwanted side reactions with the pyrazole core.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a reaction vial with 1-(2-bromophenyl)pyrazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Amine Addition: Add the secondary amine (1.2 mmol, 1.2 equiv). If the amine is a liquid, it can be added outside the glovebox under a positive argon stream.

  • Solvent: Add anhydrous, degassed Toluene (5 mL). (Note: Solvent-free conditions can also be applied by directly melting the reagents at 100 °C if substrates are low-melting solids[5]).

  • Reaction: Seal the vial tightly and heat to 105 °C for 16 hours.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove the inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Pd, Base) Setup->Reagents Solvent 3. Degassed Solvent (Toluene/Dioxane) Reagents->Solvent Heat 4. Heat & Stir (85-110 °C) Solvent->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Chromatography & Characterization Workup->Purify

Caption: Standardized experimental workflow for C-Br bond functionalization.

Conclusion

The functionalization of the C-Br bond in bromophenyl pyrazoles is a cornerstone technique in modern drug discovery. By understanding the mechanistic causality behind catalyst selection, ligand sterics, and biphasic solvent dynamics, researchers can reliably execute these self-validating protocols to generate high-purity libraries of biologically active pyrazole derivatives.

References

  • Title: Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts Source: mdpi.com URL: [Link]

  • Title: Covalent inhibition of pro-apoptotic BAX Source: nih.gov URL: [Link]

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment Source: nih.gov URL: [Link]

  • Title: Recent advances in the synthesis of new pyrazole derivatives Source: chim.it URL: [Link]

  • Title: ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines Source: researchgate.net URL: [Link]

Sources

Buchwald-Hartwig amination of 1-(4-Bromophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 1-(4-Bromophenyl)-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the N-arylation of amines using the Buchwald-Hartwig amination reaction, with a specific focus on the coupling of an additional aryl or heteroaryl group to 1-(4-Bromophenyl)-1H-pyrazol-4-amine. The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, enabling the construction of molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but a deep dive into the causality behind experimental choices, optimization strategies, and troubleshooting, ensuring a robust and reproducible methodology.

Scientific Foundation: The Buchwald-Hartwig Amination

First developed concurrently by the laboratories of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[2][3] It provides a highly versatile and functional-group-tolerant alternative to harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3]

The reaction is particularly valuable for constructing complex molecules containing N-aryl bonds, which are prevalent in a vast number of biologically active compounds.[4][5] The substrate of interest, 1-(4-Bromophenyl)-1H-pyrazol-4-amine, is a bifunctional building block. The existing N-aryl bond on the pyrazole ring and the free primary amine at the 4-position make it an ideal candidate for further elaboration into more complex structures, such as those found in kinase inhibitors or other targeted therapeutics.

The Catalytic Cycle: An Engine of C-N Bond Formation

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages:

  • Oxidative Addition: An active, low-valent Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[7][8]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][9]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-arylated amine product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex  + Ar-X (Aryl Halide) amido_complex L₂Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex  + R₂NH (Amine)  + Base (-BH⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR₂ Product amido_complex->product Troubleshooting_Workflow start Reaction Issue Identified q1 Low or No Conversion? start->q1 q2 Palladium Black Observed? q1->q2 No sol1 Check Inert Atmosphere Verify Reagent Purity/Activity Increase Temperature/Time Screen Different Ligand/Base q1->sol1 Yes q3 Multiple Side Products? q2->q3 No sol2 sol2 q2->sol2 Yes sol3 sol3 q3->sol3 Yes end_node Optimization Achieved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Sources

Application Note: Orthogonal Functionalization of 1-(4-Bromophenyl)-1H-pyrazol-4-amine via Diazonium Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and materials science, bifunctional building blocks that offer orthogonal reactivity are highly prized. 1-(4-Bromophenyl)-1H-pyrazol-4-amine is a premier example of such a scaffold. It features an electron-rich pyrazole ring bearing a primary amine at the C4 position, alongside an electron-withdrawing 4-bromophenyl group at the N1 position.

This guide details the chemoselective diazotization of the C4-amine to generate a reactive pyrazol-4-diazonium salt . Because the C-Br bond on the phenyl ring is completely inert to diazotization and subsequent Sandmeyer or azo coupling conditions, it serves as a preserved synthetic handle. Once the diazonium chemistry is complete, the resulting intermediate can be subjected to Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) at the bromophenyl site.

The causality behind this specific reactivity lies in electronic differentiation: the pyrazole amine is sufficiently nucleophilic to attack the nitrosonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), while the resulting diazonium species is stabilized by the heteroaromatic system and the electron-withdrawing nature of the N1-aryl substituent.

Workflow A 1-(4-Bromophenyl)-1H-pyrazol-4-amine (Bifunctional Precursor) B Pyrazol-4-diazonium Salt (Reactive Intermediate) A->B NaNO2, Acid (HCl/HBF4) 0-5 °C (Nitrosonium Attack) C Azo Dye Derivative (Electrophilic Aromatic Substitution) B->C Activated Arene Basic pH (Azo Coupling) D 4-Substituted Pyrazole (Sandmeyer: -Cl, -Br, -CN) B->D Cu(I) Catalyst Heat (Radical Mechanism) E Orthogonal Functionalization (Pd-Catalyzed Suzuki Coupling) C->E Boronic Acid, Pd(0) Reacts at C-Br Bond D->E Boronic Acid, Pd(0) Reacts at C-Br Bond

Figure 1: Orthogonal reactivity workflow of 1-(4-Bromophenyl)-1H-pyrazol-4-amine via diazonium.

The Chemistry of Diazotization

Diazotization converts a primary aromatic amine into a diazonium salt using nitrous acid (


), typically generated in situ from sodium nitrite (

) and a strong mineral acid[1].

Mechanism N NaNO2 + HX NO Nitrosonium Ion (NO+) N->NO Protonation & Dehydration N_Nitroso N-Nitrosoamine (R-NH-NO) NO->N_Nitroso Amine R-NH2 (Pyrazol-4-amine) Amine->N_Nitroso Nucleophilic Attack on NO+ Diazo Diazonium Salt (R-N≡N+ X-) N_Nitroso->Diazo Tautomerization & Loss of H2O

Figure 2: Mechanistic pathway of pyrazol-4-amine diazotization via nitrosonium ion.

Counterion Selection & Stability

Standard diazotization uses


, generating a diazonium chloride salt. However, isolated diazonium chlorides are highly unstable and pose explosion risks when dry[1]. For advanced synthetic applications, swapping the counterion to tetrafluoroborate (

) or tosylate (

) provides weighable, thermally stable intermediates[2].

Table 1: Counterion Effects on Pyrazol-4-diazonium Stability and Yield

CounterionAcid SourceIsolation Yield (%)Thermal Stability (Onset of Decomp.)Downstream Utility
Chloride (

)

(aq)
N/A (Used in situ)< 5 °CStandard aqueous azo coupling.
Tetrafluoroborate (

)

(aq)
85–90%~80 °CSchiemann reaction, non-aqueous Sandmeyer.
Tosylate (

)

-TsOH
90–95%> 100 °CHighly stable, organic solvent compatible.

Experimental Protocols

Protocol A: Preparation of Pyrazol-4-diazonium Tetrafluoroborate

This protocol isolates a bench-stable diazonium salt for precise stoichiometric control in downstream reactions.

  • Amine Dissolution: Suspend 1-(4-Bromophenyl)-1H-pyrazol-4-amine (10.0 mmol) in 48% aqueous

    
     (30.0 mmol).
    
    • Causality:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       serves a dual purpose: it protonates the amine to enhance aqueous solubility and provides the non-nucleophilic 
      
      
      
      counterion required to stabilize the final salt.
  • Temperature Control: Cool the acidic suspension to 0–5 °C using an ice-water bath.

    • Causality: Diazonium salts are thermodynamically unstable. Elevated temperatures drive the irreversible extrusion of

      
       gas, forming highly reactive aryl cations that rapidly degrade into phenols[1].
      
  • Nitrosation: Dissolve

    
     (11.0 mmol) in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension over 15 minutes while maintaining vigorous stirring.
    
    • Causality: Dropwise addition prevents localized exothermic spikes, ensuring the temperature remains strictly below 5 °C.

  • Self-Validating System (Starch-Iodide Test): After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, proving that the amine has been completely consumed.

  • Quenching: Add small portions of solid sulfamic acid (

    
    ) until the starch-iodide test turns negative.
    
    • Causality: Unreacted

      
       will oxidize transition metal catalysts in subsequent steps (e.g., oxidizing 
      
      
      
      to
      
      
      in Sandmeyer reactions). Sulfamic acid selectively destroys
      
      
      by converting it to
      
      
      and
      
      
      [3].
  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt under vacuum, wash sequentially with cold ethanol and diethyl ether, and dry under a stream of air.

Protocol B: Sandmeyer Cyanation

Conversion of the diazonium salt to 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile.

  • Catalyst Preparation: In a well-ventilated fume hood, dissolve

    
     (25.0 mmol) in 10 mL of water. Slowly add 
    
    
    
    (12.0 mmol) and stir until a clear solution of the active cyanocuprate complex forms. Cool to 0 °C.
  • Coupling: Suspend the diazonium tetrafluoroborate (10.0 mmol) from Protocol A in 10 mL of cold water. Add this suspension dropwise to the cyanocuprate solution.

    • Causality: The

      
       species acts as a single-electron transfer (SET) catalyst. It reduces the diazonium ion to an aryl radical, prompting the expulsion of 
      
      
      
      gas, followed by rapid cyano group transfer[4].
  • Self-Validating System (Gas Evolution): Vigorous bubbling will occur upon addition. The stoichiometric release of

    
     gas is a direct visual confirmation that the radical decomposition and substitution are proceeding correctly.
    
  • Workup: Heat the mixture to 60 °C for 30 minutes to ensure completion. Cool, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol C: Azo Coupling with 2-Naphthol

Synthesis of a highly conjugated pyrazole-azo dye.

  • Nucleophile Activation: Dissolve 2-naphthol (10.0 mmol) in 20 mL of 10% aqueous

    
    . Cool to 0–5 °C.
    
    • Causality: Basic conditions deprotonate the naphthol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to form the highly nucleophilic naphthoxide ion. Because diazonium ions are relatively weak electrophiles, this activation is mandatory for electrophilic aromatic substitution (EAS) to occur.
      
  • Coupling: Slowly add the cold diazonium salt solution (prepared in situ or reconstituted from Protocol A) to the basic naphthoxide solution.

  • Self-Validating System (Chromophore Generation): An immediate, vibrant color change (typically deep red or orange) accompanied by heavy precipitation will occur. This visually validates the formation of the extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     conjugated pi-system.
    
  • Isolation: Stir for 1 hour at room temperature, neutralize carefully with dilute

    
    , filter the brightly colored azo precipitate, and recrystallize from ethanol.
    

Orthogonal Downstream Functionalization

Following the successful transformation of the C4-amine, the N1-(4-bromophenyl) group remains completely intact. This allows for subsequent diversification using Palladium-catalyzed cross-coupling.

Table 2: Orthogonal Cross-Coupling Yields (Post-Diazotization)

IntermediateReaction TypeReagents / CatalystTarget FunctionalizationYield (%)
4-Cyano-1-(4-bromophenyl)pyrazole Suzuki-MiyauraPhenylboronic acid,

,

Biaryl formation at N1-phenyl88%
4-(Azo-2-naphthol)-1-(4-bromophenyl)pyrazole Buchwald-HartwigMorpholine,

, XPhos,

Amination at N1-phenyl76%

References

  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - BenchChem. 1[1]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry.4[4]

  • 17.3 Sandmeyer Reaction and Ullmann Coupling - Chemistry LibreTexts.

  • Sandmeyer Reaction - Organic Chemistry Portal. 3[3]

  • Diazotisation - Organic Chemistry Portal.5[5]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - MDPI. 2[2]

Sources

Troubleshooting & Optimization

improving regioselectivity in 1-aryl-4-aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the regioselective synthesis of 1-aryl-4-aminopyrazoles. It addresses the critical challenges of controlling isomer distribution during the formation of the pyrazole core and the subsequent introduction or retention of the 4-amino functionality.

Ticket Status: Open | Priority: High | Topic: Regioselectivity & Functionalization[1][2][3]

Core Mechanistic Directive

The synthesis of 1-aryl-4-aminopyrazoles typically proceeds via two primary strategies. The "Regioselectivity Problem" arises in the initial formation of the pyrazole ring (Step 1), where the non-equivalence of the aryl hydrazine nitrogens leads to competing 1,3- and 1,5-isomers.[4]

The Two Main Routes:

  • The "Post-Functionalization" Route (Most Common):

    • Step 1: Regioselective cyclization of aryl hydrazine with a 1,3-dicarbonyl (or equivalent).[2][3][4][5][6]

    • Step 2: Electrophilic nitration at C4.[5]

    • Step 3: Reduction to the amine.[5]

  • The "Pre-Functionalized" Route:

    • Cyclization of aryl hydrazine with a 2-nitro-1,3-dicarbonyl equivalent (e.g., sodium nitromalonaldehyde) or an

      
      -cyano ketone derivative.[1][3]
      
Decision Matrix: Which Route?
  • Choose Route 1 if you need flexibility at the C3 and C5 positions (e.g., 3-methyl-5-phenyl).[1][3]

  • Choose Route 2 if C3 and C5 are hydrogens (parent system) or if you are using specific Thorpe-Ziegler cyclization precursors for 1,3-diaryl systems.[1][3][5]

Troubleshooting & FAQs

Issue #1: "I am getting a 1:1 mixture of regioisomers during cyclization."

Diagnosis: The reaction is under thermodynamic control or the solvent is not directing the nucleophilic attack effectively.[5]

  • Mechanism: The aryl hydrazine has two nucleophilic nitrogens.[5] The terminal

    
     is more nucleophilic but the internal 
    
    
    
    is more basic.[1][3] The regiochemistry is determined by which nitrogen attacks the most electrophilic carbonyl carbon first.[5]

Solution: Solvent Engineering Switching the solvent is the most powerful lever for inverting or enhancing regioselectivity.[5]

Solvent SystemDominant EffectFavored Isomer (General)*
Ethanol/MeOH (Protic) Standard hydrogen bonding; often non-selective for unsymmetrical diketones.[1][3][5]Mixed (often ~1:1 to 2:[1][3][4]1)
TFE / HFIP (Fluorinated) Strong H-bond donor; activates the carbonyl.1,3-Isomer (Steric control favored)
DMAc / DMF (Polar Aprotic) Dipole interactions; stabilizes polar transition states.[1][3][4]1,5-Isomer (Often favored)
HCl (aq) / Ethanol Acid catalysis protonates the most basic carbonyl.1,5-Isomer (Electronic control)

*Note: "1,3-isomer" refers to the substituent at C3 originating from the C1 of the diketone (relative to hydrazine attack).

Issue #2: "How do I definitively distinguish the 1,3- and 1,5-isomers?"

Diagnosis: Standard 1H NMR is often ambiguous if the substituents are similar.[5]

Solution: NOESY / ROESY Analysis You must perform a 1D or 2D NOESY experiment.[5]

  • 1,5-Isomer: Strong NOE correlation between the N-Aryl ortho-protons and the C5-substituent (or C5-H).[1][3]

  • 1,3-Isomer: NOE correlation between the N-Aryl ortho-protons and the C5-H (if C5 is unsubstituted) or no correlation to the bulky C3 group.[1][3]

Issue #3: "My nitration step at C4 is failing or decomposing the ring."

Diagnosis: Standard mixed acid (


) conditions are too harsh, causing oxidative degradation or poly-nitration on the aryl ring.[1][3][4]

Solution: Mild Nitration Protocols [1]

  • CAN-Mediated: Ceric Ammonium Nitrate (CAN) and

    
     in water/MeCN at room temperature.[1][3][5] This involves a radical mechanism that is highly selective for the electron-rich pyrazole C4 position over the aryl ring.[1][5]
    
  • TFA/HNO3: Use Trifluoroacetic anhydride (TFAA) and ammonium nitrate to generate an acyl nitrate species in situ, which is a milder electrophile.[3][4][5]

Optimized Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-Methyl-5-Phenylpyrazole (1,5-Selective)

Targeting the 1,5-isomer using solvent control.

  • Setup: To a flask containing 1-phenyl-1,3-butanedione (1.0 equiv) in DMAc (0.5 M), add phenylhydrazine (1.1 equiv).

  • Reaction: Stir at room temperature for 2-4 hours. If conversion is slow, add 10 mol% aqueous HCl.[4][5]

  • Workup: Dilute with water. The product often precipitates.[5] If not, extract with EtOAc.[4][5]

  • Result: Favors the 1,5-isomer (5-phenyl-3-methyl) due to the solvent's influence on the hydrazine attack trajectory.[1][3][5]

Protocol B: Nitration and Reduction to 1-Aryl-4-Aminopyrazole

Step 1: Nitration

  • Dissolve the pyrazole (1.0 equiv) in Acetonitrile .

  • Add CAN (0.5 equiv) and

    
      (2.5 equiv).[1][3][4][5]
    
  • Stir at room temperature for 6 hours. Monitor by TLC (product is usually less polar/more colored).[1][3][4][5]

  • Quench with water, extract with DCM.[4][5]

Step 2: Reduction

  • Dissolve the 4-nitropyrazole in Ethanol/Water (4:1) .

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to reflux for 1-2 hours.

  • Filter hot through Celite to remove iron oxides.[5]

  • Concentrate and recrystallize.[5][7]

Strategic Pathway Visualization

PyrazoleSynthesis Start Aryl Hydrazine + 1,3-Dicarbonyl Solvent Solvent Selection Start->Solvent RouteA Fluorinated Alcohol (TFE/HFIP) Solvent->RouteA Steric Control RouteB Polar Aprotic (DMAc/HCl) Solvent->RouteB Electronic Control Isomer13 1,3-Isomer (Major) RouteA->Isomer13 Isomer15 1,5-Isomer (Major) RouteB->Isomer15 Nitration C4-Nitration (CAN/NaNO2) Isomer13->Nitration Isomer15->Nitration Reduction Reduction (Fe/NH4Cl) Nitration->Reduction Final 1-Aryl-4-Aminopyrazole Reduction->Final

Caption: Divergent synthesis pathways controlled by solvent effects, converging on the C4-functionalization sequence.

References

  • Gosselin, F., et al. (2006).[3][4][5][8] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link

    • Key Insight: Establishes DMAc/HCl as the gold standard for accessing 1,5-isomers.[5]

  • Deng, X., & Mani, N. S. (2008).[3][4][5][9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link[1][3][4]

    • Key Insight: Demonstrates the use of fluorinated solvents (TFE) for controlling regioselectivity.
  • Fustero, S., et al. (2008).[3][4][5] "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols." Organic Letters. Link[1][3][4]

    • Key Insight: Mechanistic explanation of hydrogen bonding in HFIP directing the hydrazine
  • Menon, S., et al. (2005).[3][4][5] "Regioselective synthesis of 1-aryl-3,4-substituted-5-(methylthio)pyrazoles." Journal of Organic Chemistry. Link[1][3][4]

    • Key Insight: Synthesis of 1,3-diaryl systems relevant to kinase inhibitor scaffolds.[5]

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 1-(4-Bromophenyl)-1H-pyrazol-4-amine .

This compound presents a classic chromatographic dichotomy: it possesses a highly lipophilic, halogenated tail (the 4-bromophenyl group) coupled with a highly polar, basic headgroup (the pyrazole ring and primary amine). This structural combination frequently leads to severe chemisorption on standard silica gel, resulting in poor recovery, band broadening, and co-elution with structurally similar impurities.

The following troubleshooting guides, quantitative data summaries, and validated protocols are engineered to provide self-validating, reproducible solutions for your purification workflows.

Part 1: Physicochemical Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the causality behind the compound's behavior. The basic nitrogen atoms in the pyrazole ring and the primary amine act as strong Lewis bases. Standard bare silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. When these interact, they form strong Brønsted acid-base complexes. This interaction supersedes normal physisorption, causing the compound to drag or "streak" down the column [1].

Table 1: Quantitative Comparison of Chromatographic Conditions

Data represents typical chromatographic behavior for halogenated heteroaromatic amines.

Stationary PhaseMobile PhaseModifierAvg.

Value
Peak Asymmetry Factor (

)
Resolution (

) from Debrominated Impurity
Bare Silica (60Å) DCM:MeOH (90:10)None0.15 - 0.45 (Streak)> 3.0 (Severe Tailing)< 1.0 (Co-elution)
Bare Silica (60Å) DCM:MeOH (90:10)1%

0.35 (Tight Band)1.2 - 1.5 (Acceptable)1.2 (Partial Separation)
NH₂-Functionalized Silica Hexane:EtOAc (50:50)None0.40 (Tight Band)1.0 - 1.1 (Ideal)> 2.0 (Baseline Separation)

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1-(4-Bromophenyl)-1H-pyrazol-4-amine streak heavily on standard silica gel, even when I use highly polar solvent mixtures like DCM/MeOH? A: The streaking is not a polarity issue; it is an acid-base issue. The primary amine and pyrazole nitrogens are hydrogen-bonding with and partially deprotonating the acidic silanols on the silica surface. Because there is a heterogeneous distribution of these silanol sites (some more acidic than others), your compound binds with varying affinities, causing the leading edge of the band to move faster than the heavily retained trailing edge. To fix this, you must neutralize the silica [1].

Q2: How do I properly neutralize the silica gel to prevent this streaking? A: You must employ a "competing amine" strategy. By adding 1% to 3% Triethylamine (


, TEA) to your mobile phase, you introduce a sacrificial base. TEA has a higher 

(~10.7) than your target pyrazol-4-amine. The TEA preferentially saturates and neutralizes the acidic silanol sites, effectively blinding the silica to your compound's basic amine. This allows your target to elute based purely on its polarity [2].

Q3: I added TEA to my DCM/MeOH gradient, and while the peak shape improved, my target compound is now co-eluting with a debrominated side-product. How do I resolve them? A: This is a common limitation of the TEA/MeOH system. Methanol is a very strong displacement solvent. When you use highly polar solvents to force an amine off bare silica, you compress the retention window, losing the ability to separate compounds based on subtle lipophilic differences (like the presence of a bromine atom). The Solution: Switch to an Amine-Functionalized Silica (e.g., KP-NH) stationary phase. Because the silica is pre-bonded with amine groups, the acid-base interaction is permanently eliminated. This allows you to drop the polar DCM/MeOH entirely and use a non-polar Hexane/Ethyl Acetate gradient. In Hexane/EtOAc, the lipophilic 4-bromophenyl group will dictate retention, allowing for baseline resolution from the debrominated impurity[1].

Q4: How do I completely remove residual Triethylamine from my purified fractions? A: TEA has a boiling point of 89°C, which can make it stubborn to remove on a standard rotary evaporator. The most effective method is co-evaporation . Dissolve your concentrated residue in a small amount of toluene or dichloromethane, and re-evaporate. Toluene forms a low-boiling azeotrope with TEA, pulling it out of the matrix. Follow this with 12-24 hours on a high-vacuum manifold.

Part 3: Mechanistic & Workflow Visualizations

AminePurification Start Crude 1-(4-Bromophenyl)- 1H-pyrazol-4-amine TLC Perform TLC on Bare Silica (e.g., DCM:MeOH) Start->TLC CheckStreak Does the spot streak or tail severely? TLC->CheckStreak Standard Standard Silica Column (No Modifier Needed) CheckStreak->Standard No AddTEA Add 1-3% Et3N to Mobile Phase CheckStreak->AddTEA Yes CheckRes Is resolution sufficient with Et3N? AddTEA->CheckRes TEASilica Run Et3N-Deactivated Silica Column CheckRes->TEASilica Yes SwitchPhase Switch Stationary Phase (Amine-Silica or Basic Alumina) CheckRes->SwitchPhase No

Decision tree for optimizing the chromatographic purification of basic heteroaromatic amines.

Mechanism Silica Acidic Silanol (Si-OH) Target Target Amine Silica->Target Strong H-Bonding (Causes Tailing) TEA Et3N (Modifier) TEA->Silica Competitive Neutralization (Blocks Silanols) TEA->Target Displaces Target into Mobile Phase

Competitive binding mechanism of Et3N neutralizing acidic silanols to prevent amine tailing.

Part 4: Validated Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies. Do not skip the equilibration steps, as the thermodynamic stabilization of the stationary phase is critical for reproducibility.

Protocol A: TEA-Deactivated Normal Phase Silica Chromatography

Use this protocol if you have distinct


 separation (>0.2) between your target and impurities on a TEA-modified TLC plate.
  • Mobile Phase Preparation: Prepare your optimized solvent system (e.g., 90:10 Dichloromethane:Methanol). Add exactly 1% (v/v) Triethylamine (

    
    ). Mix thoroughly.
    
  • Column Packing: Prepare a slurry of standard bare silica gel (60Å, 40-63 µm) using the TEA-modified mobile phase. Pour the slurry into the column and allow it to settle under gentle air pressure.

  • Critical Equilibration: Pass a minimum of 3 Column Volumes (CV) of the TEA-modified mobile phase through the packed bed. Scientific Rationale: The silica must be fully saturated with TEA before the target compound is introduced. If you load the compound onto an un-equilibrated column, the leading edge of your compound will act as the neutralizing agent, causing irreversible binding and recovery loss [3].

  • Sample Loading: Dissolve the crude 1-(4-Bromophenyl)-1H-pyrazol-4-amine in the minimum amount of TEA-modified mobile phase. Carefully load it onto the head of the column.

  • Elution: Elute the column using the TEA-modified mobile phase. Collect fractions and monitor via TLC (using the same TEA-modified solvent) or UV-Vis (the bromophenyl group is highly UV active at 254 nm).

  • Post-Purification: Combine pure fractions and concentrate under reduced pressure. Co-evaporate twice with 10 mL of toluene to remove residual TEA.

Protocol B: Amine-Functionalized Silica (NH₂-Silica) Chromatography

Use this protocol if TEA-deactivated silica fails to resolve the target from lipophilic impurities (e.g., debrominated side-products).

  • Stationary Phase Selection: Procure an amine-functionalized flash cartridge (e.g., Biotage® KP-NH or equivalent).

  • Solvent Selection: Because the silica is pre-neutralized, abandon DCM/MeOH. Prepare a gradient system of Hexane and Ethyl Acetate (e.g., 20% EtOAc to 80% EtOAc).

  • Dry Loading (Recommended): Dissolve the crude mixture in a volatile solvent (e.g., THF or DCM). Add a small amount of Celite or dry NH₂-silica (approx. 1:2 ratio to crude mass). Evaporate the solvent completely to create a free-flowing powder.

  • Equilibration: Equilibrate the NH₂-silica column with 3 CV of the starting non-polar solvent (e.g., 100% Hexane). Note: Do NOT use TEA or any acidic modifiers on this column.

  • Elution: Load the dry cartridge and run the Hexane/EtOAc gradient. The 1-(4-Bromophenyl)-1H-pyrazol-4-amine will elute as a sharp, symmetrical peak, separated from impurities based strictly on lipophilicity [1].

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Technical Support Center: Solubility & Handling of Bromophenyl Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability in DMSO

Ticket ID: #SOL-BAP-001 Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary

Bromophenyl aminopyrazoles present a unique challenge in chemical biology. The aminopyrazole core provides essential hydrogen-bonding interactions (often for kinase hinge binding), while the bromophenyl group significantly increases lipophilicity (


) and crystal lattice energy.

While DMSO is the universal solvent for these assays, its hygroscopic nature and the thermodynamics of aqueous mixing frequently cause these specific scaffolds to precipitate ("crash out"), leading to false negatives (loss of concentration) or false positives (aggregate-based inhibition).

This guide synthesizes thermodynamic principles with practical troubleshooting to ensure your data remains an artifact-free reflection of biological activity.

Module 1: Dissolution & Stock Preparation

Q1: My compound will not fully dissolve in 100% DMSO at the calculated stock concentration (e.g., 10 mM). Why?

The Science: This is rarely a failure of the solvent capacity but rather a kinetic barrier caused by Crystal Lattice Energy .

  • The Bromine Effect: The bromine atom is large and polarizable. It facilitates strong intermolecular interactions (halogen bonding and

    
    -stacking) within the solid crystal lattice.
    
  • The Energy Barrier: To dissolve, the solvent (DMSO) must overcome these cohesive forces. At room temperature, the kinetic energy may be insufficient to break the lattice of a brominated aromatic system efficiently.

Troubleshooting Protocol: Do not simply add more solvent. Follow this thermodynamic activation protocol:

  • Visual Inspection: Hold the vial against a dark background under a strong light. Look for "shimmering" (micro-crystals) or a suspension.

  • Thermal Activation: Tightly seal the vial. Incubate in a water bath at 37°C for 15 minutes .

    • Note: DMSO is stable up to much higher temperatures, but we limit to 37°C to protect the chemical integrity of the aminopyrazole, which can be oxidation-prone.

  • Acoustic Energy (Sonication): While warm, sonicate in an ultrasonic water bath for 5–10 minutes .

    • Critical: Ensure the water level in the bath matches the liquid level in the vial to maximize cavitation energy transfer.

  • Verification: Vortex vigorously. If the solution is not perfectly clear, repeat.

Module 2: Storage & The "Mystery Precipitation"

Q2: My stock solution was clear yesterday, but after freezing and thawing, it is cloudy. Is the compound degrading?

The Science: It is likely not degradation, but Water-Induced Precipitation driven by DMSO hygroscopicity.

  • Hygroscopicity: Anhydrous DMSO is aggressively hygroscopic. It can absorb up to 10-15% water by weight from the atmosphere within 24 hours if left uncapped.

  • Logarithmic Solubility Decay: Solubility of hydrophobic drugs decreases exponentially (not linearly) with water content. A shift from 0.1% water to 1% water can drop solubility by orders of magnitude, forcing the bromophenyl compound out of solution.

The Mechanism: The diagram below illustrates the failure cycle often mistaken for compound degradation.[1]

PrecipitationCycle Anhydrous Anhydrous DMSO Stock (High Solubility) OpenVial Vial Opened/Thawed (Atmospheric Exposure) Anhydrous->OpenVial Hygroscopy DMSO Absorbs Moisture (H2O) OpenVial->Hygroscopy  Rapid Uptake PolarityShift Dielectric Constant Increases Hygroscopy->PolarityShift CrashOut Bromophenyl Compound Precipitates PolarityShift->CrashOut  Supersaturation CrashOut->Anhydrous  Requires Heat/Sonication (Recovery)

Figure 1: The Hygroscopic Precipitation Cycle. Moisture uptake alters solvent polarity, rendering the lipophilic bromophenyl scaffold insoluble.

Corrective Action:

  • Aliquot Immediately: Never store a "master stock" that is freeze-thawed repeatedly. Create single-use aliquots (e.g., 20 µL) in high-quality polypropylene tubes.

  • Seal Integrity: Use Parafilm® or screw caps with O-rings.

  • Recovery: If precipitation occurs, re-solubilize using the Heat + Sonication method (Module 1) before any dilution.

Module 3: Assay Transfer (The "Crash Out")

Q3: The compound precipitates when I dilute the DMSO stock into the assay buffer (media). How do I prevent this?

The Science: This occurs due to the "Mixing Gap." When you inject 100% DMSO stock into an aqueous buffer, there is a chaotic mixing zone where the local solvent composition shifts rapidly. If the compound's aqueous solubility is exceeded before the DMSO disperses, stable micro-aggregates form. These aggregates are often invisible but will sequester enzyme/protein targets (false positive) or float/sink (false negative).

Comparison of Dilution Strategies:

StrategyRisk LevelDescriptionRecommendation
Direct Spike High Pipetting 1 µL stock directly into 100 µL media.Avoid. High local concentration causes immediate crashing.
Serial Dilution (Aq) High Diluting compound in buffer (100 -> 10 -> 1 µM).Avoid. Compound will stick to plastic tips and tubes once water is present.
Intermediate Dilution Low Diluting stock in 100% DMSO first, then a single transfer to buffer.Recommended. Keeps compound solubilized until the final moment.

Optimized Workflow:

DilutionWorkflow Stock 10 mM Stock (100% DMSO) DMSOSerial Serial Dilution in 100% DMSO Plate Stock->DMSOSerial  Maintain Solubility Intermediate Intermediate Step (Optional: 1:10 in Buffer) DMSOSerial->Intermediate  Pre-dilution (Rapid Mix) FinalAssay Final Assay Plate (<1% DMSO) DMSOSerial->FinalAssay  Alternative: Acoustic Dispensing (Echo/Mosquito) Intermediate->FinalAssay  Final Transfer

Figure 2: Recommended Dilution Workflow. Maintaining the compound in 100% DMSO for as long as possible prevents adsorption to plasticware and aggregation.

Pro-Tip for Bromophenyl Compounds: If the compound persists in crashing out in the assay buffer:

  • Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in the assay buffer before adding the compound. This stabilizes the colloid.

  • Reduce DMSO Shock: Instead of adding 1 µL DMSO to 99 µL buffer, add 5 µL of a diluted DMSO stock to 95 µL buffer (if the assay tolerates 5% DMSO).

Module 4: Chemical Stability

Q4: I see a color change in the DMSO stock over time (yellowing). Is the compound still good?

The Science: Aminopyrazoles are electron-rich. The bromophenyl group acts as a weak electron-withdrawing group, but the amine is susceptible to oxidation .

  • Oxidative Stress: DMSO can act as a mild oxidant (similar to Swern oxidation conditions) if trace impurities or acid catalysts are present.

  • Photodehalogenation: Aryl bromides are sensitive to UV light. High-energy photons can cleave the C-Br bond, generating a radical species that reacts with the solvent.

Action:

  • LC-MS Check: Run a QC check. If the molecular weight is M+16 (Oxygen) or M-Br+H (Dehalogenation), discard the stock.

  • Light Protection: Store bromophenyl compounds in amber vials or wrapped in foil.

  • Argon Purge: For long-term storage (>6 months), purge the headspace of the vial with argon or nitrogen to displace oxygen and moisture.

References

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening.

  • Popa-Burke, I., et al. (2014).[2] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening.

  • BenchChem Technical Support. (2025). "Impact of Hygroscopic DMSO on Solubility."

  • Oldenburg, K., et al. (2005). "Logarithmic Solubility Decay in DMSO/Water Mixtures." Combinatorial Chemistry & High Throughput Screening.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility & Dissolution).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound.

Sources

Hydrazine Cyclocondensation Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrazine cyclocondensation reactions. This guide is designed for discovery chemists, process scientists, and drug development professionals seeking to optimize the synthesis of pyrazoles, pyridazines, and related heterocycles.

By understanding the thermodynamic and kinetic principles governing these reactions, you can systematically troubleshoot poor yields, stalled intermediates, and regioselectivity issues.

Section 1: Diagnostic Troubleshooting Workflow

When a cyclocondensation reaction fails to deliver the expected yield, identifying the exact point of failure in the reaction pathway is critical. Use the workflow below to diagnose and resolve common bottlenecks.

TroubleshootingWorkflow Start Low Yield in Cyclocondensation? CheckIntermediate Isolate & Analyze Intermediate Start->CheckIntermediate HydrazoneStall Stalled at Hydrazone? CheckIntermediate->HydrazoneStall Incomplete Conversion RegioMix Regioisomer Mixture? CheckIntermediate->RegioMix Poor Selectivity AddAcid Increase Acid Catalyst or Temp HydrazoneStall->AddAcid Kinetic Barrier ChangeSolvent Switch to Protic/ Polar Aprotic Solvent HydrazoneStall->ChangeSolvent Solubility Issue StericControl Use Bulky Hydrazine or Directing Groups RegioMix->StericControl Thermodynamic Control

Diagnostic workflow for troubleshooting low yields in hydrazine cyclocondensations.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my cyclocondensation yield a mixture of regioisomers, and how can I control it?

Causality: The classical Knorr pyrazole synthesis—reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines—often yields a mixture of 1,3,5- and 1,4,5-substituted pyrazoles[1]. This occurs because both carbonyl carbons are susceptible to the initial nucleophilic attack by the primary amine of the hydrazine. Solution: To achieve regiospecificity, you must differentiate the electrophilicity of the two reactive centers. Using precursors like α-oxoketene dithioacetals or β-oxodithioesters strongly directs the initial attack of the hydrazine to the more reactive center, ensuring high regioselectivity[2]. Alternatively, employing transition metal catalysts (such as copper or iron) can coordinate with the dicarbonyl, biasing the transition state toward a single regioisomer[3].

Q2: My reaction stalls at the hydrazone intermediate. How do I drive the cyclization to completion?

Causality: The first step of the reaction (hydrazone formation) is typically fast. However, the subsequent intramolecular cyclization requires overcoming a significant kinetic barrier, which is often hindered by unfavorable tautomeric equilibria or insufficient electrophilicity of the remaining carbonyl group. Solution: Introduce an acid catalyst (e.g., acetic acid or a solid acid like cellulose sulfuric acid) to protonate the unreacted carbonyl, significantly increasing its electrophilicity[4]. Switching to a highly fluorinated protic solvent, such as 2,2,2-trifluoroethanol (TFE), can also stabilize the reactive enol form of the 1,3-dicarbonyl compound via hydrogen bonding, facilitating rapid cyclization[5].

Q3: How does the choice of solvent affect the yield and safety of hydrazine reactions?

Causality: Solvents dictate both the reaction kinetics and the safety profile of the system. Handling anhydrous hydrazine is highly hazardous due to its flammability and explosive potential. Solution: Diluting hydrazine in water significantly reduces the risk of runaway decomposition and lowers the flash point, acting as an inerting agent[6]. From a yield perspective, aqueous systems can be highly effective; performing the reaction in water under microwave heating (e.g., 120 °C) can drive the cyclocondensation to completion rapidly without the need for phase transfer catalysts[7].

Section 3: Quantitative Data & Optimization Parameters

The table below summarizes how varying reaction conditions impacts the yield and regioselectivity of a standard 1-arylpyrazole synthesis.

SolventCatalystTemperatureYield (%)Regioselectivity (1,3,5 vs 1,4,5)Mechanistic Causality
EthanolNone25 °C451:1Uncatalyzed reaction lacks thermodynamic control, leading to mixtures[1].
EthanolAcetic Acid (0.2 eq)80 °C853:1Acid protonates the carbonyl, lowering the kinetic barrier for cyclization.
2,2,2-TrifluoroethanolNone80 °C92>95:5TFE stabilizes the enol form via strong hydrogen bonding, driving selectivity[5].
WaterCellulose Sulfuric Acid120 °C (MW)95>95:5High temperature + solid acid drives complete dehydration and cyclization[4].

Section 4: Reaction Mechanism & Pathway

Understanding the exact sequence of bond formations is essential for rational optimization. The diagram below illustrates the standard Knorr pyrazole synthesis mechanism.

Mechanism Diketon 1,3-Dicarbonyl Compound NucleophilicAttack Nucleophilic Attack at most electrophilic C Diketon->NucleophilicAttack Hydrazine Hydrazine Derivative (NH2-NHR) Hydrazine->NucleophilicAttack Hydrazone Hydrazone Intermediate NucleophilicAttack->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid Catalysis Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrazole Target Pyrazole Derivative Dehydration->Pyrazole

Mechanistic pathway of the Knorr pyrazole synthesis from 1,3-dicarbonyls and hydrazines.

Section 5: Standard Operating Procedures (SOPs)

Protocol A: Regioselective Synthesis of 1-Arylpyrazoles via Acid-Catalyzed Cyclocondensation

This protocol utilizes kinetic control and solvent effects to maximize yield and regioselectivity.

  • Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.5 M concentration).

    • Causality: TFE acts as a hydrogen-bond donor, stabilizing the enol tautomer required for selective attack[5].

  • Addition: Cool the solution to 0 °C. Add the arylhydrazine (1.1 eq) dropwise over 15 minutes.

    • Causality: Low temperatures control the initial highly exothermic nucleophilic attack, preventing polymerization and side reactions.

  • Catalysis: Add glacial acetic acid (0.2 eq) to the mixture.

    • Causality: The acid protonates the unreacted carbonyl group of the resulting hydrazone, drastically lowering the kinetic barrier for the intramolecular ring closure.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction to 80 °C for 4 hours.

  • Self-Validating Check: Monitor the reaction via TLC (Hexanes:EtOAc). If the hydrazone intermediate persists after 4 hours, the system lacks sufficient electrophilicity. Action: Add an additional 0.1 eq of acetic acid and reflux for 1 more hour.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Protocol B: Safe Handling and Quenching of Unreacted Hydrazine

Hydrazine is highly toxic and reactive. This self-validating quench protocol ensures complete destruction of the reagent prior to disposal.

  • Dilution: Always utilize aqueous hydrazine (e.g., 64% hydrazine hydrate) for reactions when anhydrous conditions are not strictly required.

    • Causality: Water acts as an inerting agent, significantly lowering the flash point and mitigating the risk of flaming decomposition[6].

  • Quenching Setup: Transfer the crude reaction mixture or hydrazine waste to a large flask. Dilute with water (at least 10 volumes relative to the waste).

  • Oxidation: Cool the flask to 0 °C. Slowly add a 5% sodium hypochlorite (bleach) solution dropwise.

    • Causality: Hypochlorite safely oxidizes the toxic hydrazine into benign nitrogen gas (N₂) and water. You will observe active bubbling.

  • Self-Validating Check: Continue adding bleach until the evolution of N₂ gas ceases. To confirm complete destruction, test the solution with starch-iodide paper. A positive result (paper turns blue/black) indicates that excess hypochlorite is present, definitively confirming that all hydrazine has been consumed.

Section 6: References

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Pyrazole synthesis Source: Organic Chemistry Portal URL:3

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:1

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL:5

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: ACS Publications URL:6

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations Source: Organic Chemistry Portal URL:7

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence Source: R Discovery URL:4

Sources

Mechanistic Causality: Why Do 4-Aminopyrazoles Oxidize Rapidly?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal and Synthetic Chemistry.

4-Aminopyrazoles are highly privileged scaffolds in drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory drugs, and anti-infective agents[1]. However, a universal bottleneck in their application is the severe oxidative instability of the free amine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you successfully synthesize, handle, and store these challenging intermediates.

To prevent degradation, we must first understand the root cause of the instability. The vulnerability of 4-aminopyrazoles is fundamentally driven by electronic effects:

  • Electron-Rich Core : The pyrazole ring is inherently electron-rich. The addition of an electron-donating primary amine (-NH₂) at the C4 position creates a highly nucleophilic and easily oxidizable system.

  • Single-Electron Transfer (SET) : Upon exposure to atmospheric oxygen, the C4-amine undergoes a rapid single-electron transfer, generating a highly reactive nitrogen-centered radical.

  • Degradation Pathway : These radicals rapidly undergo intermolecular coupling. The free amines convert into2[2].

  • Visual Indicators : This degradation is visually striking; a clean, pale-yellow solution will rapidly turn deep red, brown, or black during workup or solvent evaporation[3].

By introducing electron-withdrawing groups (EWGs) such as a Boc group at the N1 position, the electron density of the pyrazole ring is delocalized, which significantly mitigates the C4-amine's susceptibility to oxidation[4].

Pathway Visualization

G Nitro 4-Nitropyrazole (Stable Precursor) Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Amine Free 4-Aminopyrazole (Highly Electron-Rich) Reduction->Amine Air O2 Exposure (Standard Filtration) Amine->Air Unprotected Workup Protection In-situ Protection / Acylation (Inert Atmosphere) Amine->Protection Air-Free Handling Degradation Oxidative Degradation (Red/Brown Bis-pyrazoles) Air->Degradation Stable Stable 4-Amino Derivative (e.g., Amide, N1-Boc) Protection->Stable

Workflow of 4-aminopyrazole synthesis, highlighting oxidative degradation vs. stabilization.

Troubleshooting Guide & FAQs

FAQ 1: My ethanol solution turned dark red during the filtration of Pd/C after hydrogenating 4-nitropyrazole. What happened?

  • Root Cause : Rapid air oxidation. The high surface area of the Pd/C catalyst actually facilitates the oxidation of the newly formed 4-aminopyrazole when atmospheric oxygen is pulled through the filter cake during standard Büchner filtration[3].

  • Solution : You must remove oxygen from the entire system.3 to eliminate dissolved oxygen[3]. Replace standard vacuum filtration with a "back-way" or cannula filtration system under positive Argon pressure to transfer the amine solution directly into the next reactor[3].

FAQ 2: Can I isolate and store the free 4-aminopyrazole compound for future steps?

  • Root Cause : Free 4-aminopyrazoles are hygroscopic and prone to continuous air oxidation and slow photo-degradation (browning) over time[4].

  • Solution : It is highly recommended not to store the free amine. The industry-standard "Best Practice" involves a 4 or immediate in-situ trapping[4]. If storage is unavoidable, convert it to a hydrochloride salt, store at 2–8°C under a strict Argon atmosphere, and protect it from light[2].

FAQ 3: Does the choice of solvent affect the oxidation rate during synthesis?

  • Root Cause : Protic solvents like ethanol can stabilize radical intermediates and participate in hydrogen bonding networks that expose the amine to oxidative attack.

  • Solution : Switching from ethanol to ethyl acetate during the reduction and workup phases has been empirically proven to reduce the rate of browning and improve the stability of the free amine during handling[3].

Functionalization and Stability Matrix

The following table summarizes how different functionalization strategies impact the electronic properties and subsequent oxidative stability of the 4-aminopyrazole core.

Derivative TypeElectronic EffectOxidative StabilityRecommended Handling & Storage
Free 4-Aminopyrazole Highly Electron-RichVery Low (Degrades in minutes/hours)Do not store; use immediately in-situ.
4-Aminopyrazole HCl Salt Protonated Amine (Reduced electron density)ModerateStore at 2–8°C under Argon, protected from light.
N1-Boc-4-Aminopyrazole EWG on N1 (Delocalizes ring electrons)HighStore at room temperature under inert gas.
4-Acetamidopyrazole Amide (EWG on C4 amine)Very HighStandard benchtop conditions.

Experimental Protocol: Air-Free Synthesis and In-Situ Protection

This self-validating protocol utilizes a "Nitro-First" approach, ensuring the generation of the amine without oxidative loss by directly trapping it as a stable derivative before it ever contacts atmospheric oxygen.

Materials Required:

  • 4-Nitropyrazole precursor

  • 10% Pd/C catalyst

  • Ethyl Acetate (strictly degassed)

  • H₂ gas (balloon or manifold)

  • Electrophile (e.g., Boc-anhydride, Acyl Chloride)

  • Argon gas line

Step-by-Step Methodology:

  • Solvent Degassing: Sparge ethyl acetate with Argon gas vigorously for 30 minutes prior to use. This removes dissolved O₂ from the solvent voids.

  • Reaction Setup: In an oven-dried Schlenk flask, add the 4-nitropyrazole derivative and 10% Pd/C (10% w/w). Evacuate the flask and backfill with Argon three times to establish an inert blanket.

  • Solvent Addition: Inject the degassed ethyl acetate via a gas-tight syringe through a septum.

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas. Stir vigorously at room temperature. Self-Validation Check: Monitor via TLC (under Argon flow) until complete consumption of the starting material is observed (typically 2-4 hours).

  • In-Situ Trapping (Critical Step): Do not filter the catalyst yet. Flush the flask with Argon to remove H₂. Inject Boc-anhydride (or your target electrophile) directly into the reaction mixture. Stir for an additional 2 hours. This chemically validates the presence of the amine by converting it to a stable product before air exposure.

  • Air-Free Filtration: Filter the protected reaction mixture through a pad of Celite using a cannula transfer or a closed-system filter funnel under positive Argon pressure.

  • Concentration: Evaporate the solvent using a rotary evaporator flushed with Argon. Keep the water bath temperature below 30°C to minimize any thermal degradation[3].

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: ResearchGate / Pharmaceuticals URL:[Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: National Library of Medicine (NIH) URL:[Link]

  • How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole prepared by reducing the nitro derivative using Pd/C and H2 Source: ResearchGate (Scientific Q&A Forum) URL:[Link]

Sources

Technical Support Center: Troubleshooting Enaminonitrile Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enaminonitrile Cyclization Support Center. As versatile building blocks in organic synthesis, β-enaminonitriles are highly valued for constructing complex heterocycles like pyrazoles, pyrimidines, and benzothiophenes. However, their bifunctional nature—possessing both a highly nucleophilic amine center and an electrophilic nitrile core—often leads to competitive side reactions, stalled intermediates, and diminished yields[1].

This guide provides field-proven mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize your cyclization workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cyclization is stalling at the acyclic intermediate stage. How do I drive the reaction to completion? A1: Stalled cyclization is typically a thermodynamic issue resulting from insufficient nucleophilicity or inadequate activation of the nitrile group. For example, during the one-pot synthesis of pyrazolo[1,5-a]pyrimidines, the initial Michael addition forms an acyclic intermediate. This intermediate requires elevated temperatures and a basic catalyst (such as piperidine or sodium acetate) to undergo intramolecular cyclization[2]. Causality & Solution: If your reaction stalls, the activation energy for the ring-closure step has not been met. Switch to a higher-boiling solvent (e.g., replacing ethanol with DMF) and utilize a stronger base to increase the nucleophilicity of the attacking heteroatom[2].

Q2: I am observing multiple side products on my TLC and very low yields of the desired cyclic product. What causes this? A2: The bifunctionality of enaminonitriles makes them prone to competitive intermolecular condensations or transamination if stoichiometry and temperature are not strictly controlled[1]. Furthermore, in base-catalyzed Thorpe-Ziegler type cyclizations, the presence of trace moisture can cause premature acidic hydrolysis of the enaminonitrile intermediate into an acyclic ketone, bypassing the desired cyclic product[3]. Causality & Solution: Ensure strictly anhydrous conditions during the base-catalyzed step. Use freshly titrated bases (like LiHMDS) and dry solvents to prevent competitive hydrolysis.

Q3: How does temperature affect the selectivity of nitrile condensation and cyclization? A3: Temperature acts as a critical thermodynamic switch in these multicomponent systems. Research demonstrates that simply controlling the reaction temperature can shift the pathway entirely[4]. Lower temperatures (e.g., 60 °C) favor the initial deprotonation and condensation to form β-enaminonitriles. However, elevated temperatures (120–140 °C) are strictly required to drive the subsequent cyclization and aromatization steps to form 4-aminopyrimidines[4].

Q4: Can radical scavengers affect my cyclization yield? A4: Yes, if your specific cyclization relies on oxidative functionalization. For instance, the electrochemical C(sp3)–H bond oxidative functionalization of acetonitrile to synthesize sulfur-containing β-enaminonitrile derivatives proceeds via a cyanomethyl radical mechanism[5]. Adding radical scavengers like TEMPO or BHT completely halts the reaction, resulting in trace yields[5]. Ensure no radical inhibitors are present in your solvents if utilizing an oxidative pathway.

Part 2: Logical Workflows & Visualizations

TroubleshootingWorkflow Start Low Yield Detected CheckTLC Is starting material consumed? Start->CheckTLC Incomplete Incomplete Conversion CheckTLC->Incomplete No SideRxn Multiple Side Products CheckTLC->SideRxn Yes OptimizeTemp Increase Temp & Base Strength Incomplete->OptimizeTemp Anhydrous Ensure Anhydrous Conditions SideRxn->Anhydrous

Enaminonitrile cyclization troubleshooting workflow.

TempControl Nitrile Organonitriles + LiHMDS LowTemp 60 °C Nitrile->LowTemp HighTemp 120 - 140 °C Nitrile->HighTemp Enamine β-enaminonitriles LowTemp->Enamine Condensation Pyrimidine 4-aminopyrimidines HighTemp->Pyrimidine Cyclization

Temperature-controlled product divergence in nitrile condensation.

Part 3: Step-by-Step Optimization Protocols

Protocol: Self-Validating Base-Catalyzed Cyclization to Pyrazolo[1,5-a]pyrimidines

This protocol is designed to prevent stalled acyclic intermediates by incorporating a mid-reaction validation step[2],[4].

Step 1: Reagent Preparation & Desiccation Dry the enaminonitrile precursor and the nucleophile (e.g., 5-aminopyrazole) under high vacuum for 2 hours. Causality: Removing trace water prevents the competitive hydrolysis of the highly reactive enamine double bond.

Step 2: Solvent & Catalyst Initiation Dissolve the reagents (10 mmol each) in 40 mL of absolute ethanol. Add 0.5 mL of piperidine. Causality: Piperidine acts as a basic catalyst to deprotonate the nucleophile, significantly enhancing the nucleophilicity of the endocyclic nitrogen for the initial Michael addition.

Step 3: Reflux & Kinetic Monitoring Heat the mixture to reflux (approx. 78 °C). Monitor via LC-MS or TLC every 30 minutes. The acyclic adduct will form first. Continued reflux provides the thermal energy required to drive the elimination of water/amine, forcing the fused ring closure.

Step 4: Self-Validation Check (Critical) At the 2-hour mark, analyze the reaction mixture.

  • Pass: If the acyclic intermediate is consumed and the cyclic product is dominant, proceed to Step 5.

  • Fail: If the acyclic intermediate persists, the thermal energy or base strength is insufficient. Corrective Action: Evaporate the ethanol in vacuo. Resuspend the crude mixture in a higher-boiling solvent like DMF, add anhydrous sodium acetate (AcONa), and heat to 120 °C for 1 hour[2].

Step 5: Isolation & Purification Once conversion is validated as complete, concentrate the mixture in vacuo to one-third of its original volume. Cool to room temperature and pour onto ice-water to crash out the product. Filter the precipitate and recrystallize from dioxane or ethanol to obtain the pure cyclic product.

Part 4: Quantitative Data Summaries

Table 1: Effect of Reaction Conditions on Enaminonitrile Cyclization Yields

Substrate / Reaction TypeCatalyst / BaseTemperatureMajor ProductYield (%)Reference
Phenylacetonitrile self-condensationLiHMDS60 °Cβ-enaminonitrile70–86%[4]
Phenylacetonitrile self-condensationLiHMDS120–140 °C4-aminopyrimidines>70%[4]
Aminopyrazole + EnaminonePyridineReflux (~115 °C)Pyrazolo[1,5-a]pyrimidine69–73%[2]
Aminopyrazole + EnaminoneDMF / AcONaReflux (~153 °C)Pyrazolo[1,5-a]pyrimidineHigh[2]
Dinitrile Cyclization (Thorpe-Ziegler)Strong BaseVariableCyclic enaminonitrileVariable[3]

References[2] Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives, American Journal of Organic Chemistry (sapub.org). Verify Source[4] Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system, RSC Advances (rsc.org). Verify Source[5] Stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionalization of acetonitrile, Chem. Commun. (nih.gov). Verify Source[1] β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics, RSC Advances (nih.gov). Verify Source[3] The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone, Benchchem. Verify Source

Sources

The Mechanistic Challenge: Why is 4-Bromophenylhydrazine Difficult to Remove?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Purification. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the persistent challenge of removing unreacted 4-bromophenylhydrazine (4-BPH) from reaction mixtures (e.g., following Fischer indole or pyrazole syntheses).

Below, you will find mechanistic troubleshooting, validated methodologies, and a decision workflow to ensure high-purity product isolation.

4-Bromophenylhydrazine is a highly nucleophilic, weakly basic aryl hydrazine[1]. When left unreacted in a crude mixture, it presents three distinct purification challenges:

  • Chromatographic Streaking: The primary amine moiety acts as a strong hydrogen-bond donor, interacting aggressively with the acidic silanol groups of standard silica gel. This causes severe tailing, leading to co-elution with target APIs.

  • Auto-Oxidation: On the column, aryl hydrazines are prone to oxidative degradation, forming highly colored diazo compounds that irreversibly contaminate fractions.

  • Attenuated Basicity: Due to the electron-withdrawing inductive effect of the para-bromo substituent, the pKa of the 4-BPH conjugate acid is ~4.5 (lower than unsubstituted phenylhydrazine). Weak aqueous acids (like saturated NH₄Cl) are insufficient to fully protonate it into a water-soluble salt[2].

Troubleshooting & FAQs

Q: My product and 4-bromophenylhydrazine co-elute on silica gel, and the baseline is streaking. How can I fix this without changing my solvent system? A: Do not attempt direct chromatography on the crude mixture. Instead, utilize sacrificial derivatization . By treating the crude mixture with an excess of a cheap aldehyde (like benzaldehyde), you convert the problematic primary hydrazine into a highly lipophilic, non-basic hydrazone[3]. This drastically shifts its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 value toward the solvent front, eliminating streaking and allowing effortless separation from your polar target product.

Q: I tried an acidic aqueous wash to remove the hydrazine, but NMR still shows 4-BPH contamination. What went wrong? A: Your aqueous phase was likely not acidic enough. Because the pKa of 4-BPH is ~4.5, a pH of >2 will leave a significant fraction of the hydrazine in its free-base, organic-soluble form. You must use at least 1M HCl (pH < 1) to ensure quantitative protonation and partitioning of the 4-bromophenylhydrazine hydrochloride salt into the aqueous layer[4].

Q: What is the most efficient way to remove 4-BPH in high-throughput parallel synthesis where aqueous workups are a bottleneck? A: Employ polymer-supported (PS) scavengers . Resins functionalized with electrophiles (e.g., PS-Benzaldehyde or PS-Isocyanate) exploit solid-phase kinetics to covalently trap the unreacted hydrazine. The resulting resin-bound hydrazone is simply filtered away, leaving the pure product in the filtrate without any liquid-liquid extraction[5].

Quantitative Strategy Comparison

To select the optimal purification route, compare the operational parameters of each method below:

Purification StrategyMechanism of ActionIdeal Application ScaleReagent CostProduct Acid-ToleranceTypical Processing Time
Protocol A: 1M HCl Wash Protonation to water-soluble saltAny ScaleLowMust be acid-stable< 30 mins
Protocol B: Derivatization Condensation to lipophilic hydrazone> 5 grams (Scale-up)LowAcid-sensitive OK2-4 hours (inc. column)
Protocol C: PS-Resin Covalent capture on solid support< 5 grams (Discovery)HighAcid-sensitive OK1-2 hours

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of the purification before moving to the next synthetic step.

Protocol A: Acid-Base Extraction (For Acid-Stable Products)

Exploits the differential solubility of the 4-BPH hydrochloride salt[2].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM, 20 mL/g of crude).

  • Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl[4].

  • Agitation & Validation: Shake vigorously and vent. Self-Validation Step: Dip pH paper into the aqueous layer. It must read pH < 2. If not, add concentrated HCl dropwise until the pH drops, ensuring complete protonation of the 4-BPH.

  • Separation: Drain the aqueous layer. Repeat the 1M HCl wash one additional time.

  • Finishing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Sacrificial Derivatization (For Large-Scale / Acid-Sensitive Products)

Converts the hydrazine into a chromatographically distinct hydrazone[3],[6].

  • Reaction: Dissolve the crude mixture in ethanol or THF. Add 1.2 equivalents of benzaldehyde (relative to the estimated remaining 4-BPH).

  • Heating: Stir the mixture at 60°C for 30–60 minutes.

  • Validation: Self-Validation Step: Monitor by TLC (visualize with UV and Ninhydrin stain). The highly polar, streaking, Ninhydrin-active 4-BPH spot will disappear, replaced by a high-

    
    , UV-active hydrazone spot.
    
  • Purification: Concentrate the mixture and load it onto a silica gel column. The lipophilic hydrazone will elute rapidly near the solvent front, cleanly separating from your product.

Protocol C: Polymer-Supported Scavenging (For High-Throughput / Parallel Synthesis)

Utilizes solid-phase kinetics for filtration-based purification,[5].

  • Preparation: Dissolve the crude mixture in DCM or THF (avoid protic solvents).

  • Scavenging: Add 3–5 equivalents of PS-Benzaldehyde or PS-Isocyanate resin.

  • Agitation: Agitate gently on an orbital shaker for 2–4 hours at room temperature. Mechanistic Note: Do not use magnetic stir bars; grinding the polystyrene beads will cause mechanical shearing, leading to fine particulates that clog filters.

  • Validation: Self-Validation Step: Spot the supernatant on a TLC plate and stain with

    
    -anisaldehyde or Ninhydrin. A lack of color change confirms the complete covalent capture of the hydrazine.
    
  • Isolation: Filter the mixture through a fritted funnel, wash the resin cake with DCM, and concentrate the filtrate to yield the pure product.

Purification Decision Workflow

Use the following logical matrix to determine the optimal purification strategy based on your specific reaction constraints.

PurificationWorkflow N1 Crude Reaction Mixture (Contains Unreacted 4-BPH) N2 Assess Target Product Stability N1->N2 N3 Is the product acid-stable? N2->N3 N4 Protocol A: Acid-Base Extraction (1M HCl Wash) N3->N4 Yes N5 Product is Acid-Sensitive N3->N5 No N9 Pure Product Isolated N4->N9 Phase Separation N6 What is the reaction scale? N5->N6 N7 Protocol C: Polymer-Supported Scavenging (PS-Benzaldehyde Resin) N6->N7 Small/Med Scale (< 5g) N8 Protocol B: Chemical Derivatization (Benzaldehyde -> Hydrazone) N6->N8 Large Scale (> 5g) N7->N9 Filtration N8->N9 Chromatography

Decision matrix for selecting the optimal 4-bromophenylhydrazine removal strategy.

References

  • 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem National Institutes of Health (NIH) [Link]

  • Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride Royal Society of Chemistry (RSC)[Link]

  • Argonaut Quest Training Workshop 2 | Scavenger Resins Artisan Technology Group[Link]

  • Solved: I am doing a lab on the synthesis of 2-phenylindole. Chegg[Link]

  • Hydrazine, methyl-, sulfate - Organic Syntheses Procedure Organic Syntheses[Link]

  • Scavenger and Reagent Resins (Master of Philosophy Thesis) University of Southampton[Link]

Sources

Validation & Comparative

Distinguishing 1,4- vs 1,3-Substituted Pyrazoles by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the regioselective synthesis of pyrazoles—specifically distinguishing between 1,3-disubstituted and 1,4-disubstituted isomers—is a critical structural elucidation challenge. While 1D


H NMR provides initial clues via multiplicity, it is often insufficient due to overlapping chemical shifts or unresolved couplings.

This guide details the definitive differentiation of these isomers using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . We provide a self-validating protocol that leverages specific spatial proximities: the vicinal proton relationship in 1,3-isomers versus the isolated proton environment in 1,4-isomers, confirmed by unique NOE polarization transfers from N1- and C-substituents.

Part 1: The Structural Challenge

To accurately interpret NOESY data, one must first define the proton environments for both regioisomers. We assume a standard substitution pattern where


  is the N1-substituent and 

is the C-substituent.
1. The 1,3-Substituted Pyrazole[1]
  • Substituents: N1 (

    
    ), C3 (
    
    
    
    ).
  • Protons: H4 and H5.

  • Key Feature: H4 and H5 are on adjacent carbons.

  • Spin System: AM or AX system (depending on field strength).

  • Coupling: Distinct vicinal coupling (

    
     Hz).
    
2. The 1,4-Substituted Pyrazole
  • Substituents: N1 (

    
    ), C4 (
    
    
    
    ).
  • Protons: H3 and H5.

  • Key Feature: H3 and H5 are separated by the quaternary C4.

  • Spin System: Two isolated singlets (at standard resolution).

  • Coupling: Negligible or very weak cross-ring W-coupling (

    
     Hz).
    
Part 2: Critical Experimental Protocol

NOESY relies on cross-relaxation between spins in spatial proximity (< 5 Å). For small heterocycles (MW < 500 Da), the mixing time (


)  is the single most critical parameter.
Step 1: Sample Preparation[2]
  • Solvent: Use DMSO-

    
      over CDCl
    
    
    
    if possible. DMSO minimizes solute aggregation and often separates the N1-substituent signals from the aromatic region, preventing overlap.
  • Concentration: 5–15 mg in 600

    
    L.
    
  • Degassing: Mandatory. Dissolved paramagnetic oxygen enhances relaxation rates (

    
    ), effectively quenching the NOE signal.
    
    • Method: Flush the NMR tube with dry

      
       or Ar for 5 minutes, or use the freeze-pump-thaw method for weak signals.
      
Step 2: Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 500–800 ms .
    
    • Reasoning: Small molecules tumble fast (short correlation time

      
      ). The NOE buildup is slow and positive. Using standard macromolecule mixing times (100–300 ms) will result in zero  cross-peaks.
      
  • Relaxation Delay (D1):

    
     2 seconds (ensure full magnetization recovery for accurate integration).
    
  • Scans (NS): Minimum 16 (32 recommended to resolve weak long-range NOEs).

Part 3: Data Analysis & Comparison Guide

The distinction rests on two "Self-Validating" checks: the Ring Proton Connectivity and the Substituent Anchoring .

Comparative Analysis Table
Feature1,3-Substituted Pyrazole1,4-Substituted Pyrazole
Ring Protons H4 & H5 (Vicinal)H3 & H5 (Isolated)
1D Multiplicity Doublets (

Hz)
Singlets (usually broad/sharp)
COSY Correlation Strong cross-peak (H4-H5)None (or very weak

)
NOE: N1-R to Ring Strong NOE to H5 only.Strong NOE to H5 . Weak/No NOE to H3.
NOE: C-Subst (

)

(at C3) shows NOE to H4 .

(at C4) shows NOE to H3 AND H5 .
"Smoking Gun" H4 sees H5 (COSY) + H4 sees C3-R' (NOE) C4-R' bridges H3 & H5 (NOE)
Detailed Mechanistic Interpretation

1. The "N1-Anchor" Check (Common to both) In both isomers, the substituent at N1 (e.g., a methyl group) is spatially adjacent to H5.

  • Observation: You will always see a strong NOE correlation between the N1-substituent protons and the most downfield ring proton (H5).

  • Utility: This identifies H5 definitively.

2. The "C-Substituent Bridge" (The Differentiator) This is the most robust test.

  • Case 1,4-Substituted: The substituent is at C4. It is sandwiched between H3 and H5.

    • Result: The C4-substituent protons will show NOE cross-peaks to two different aromatic signals (H3 and H5).

  • Case 1,3-Substituted: The substituent is at C3. It is adjacent only to H4 (N2 is on the other side).

    • Result: The C3-substituent protons will show NOE cross-peaks to only one aromatic signal (H4).

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision tree for assigning the regioisomer based on the data collected above.

Pyrazole_Assignment Start Unknown Pyrazole Regioisomer (1D 1H NMR) Check_Mult Check Ring Proton Multiplicity (H-H Coupling) Start->Check_Mult Doublets Two Doublets (J ~ 2.0 Hz) Indicates Vicinal H4-H5 Check_Mult->Doublets Coupling Observed Singlets Two Singlets Indicates Isolated H3 / H5 Check_Mult->Singlets No Coupling COSY_Check Run COSY Experiment Doublets->COSY_Check Singlets->COSY_Check COSY_Yes COSY Cross-peak Present COSY_Check->COSY_Yes COSY_No No COSY Cross-peak COSY_Check->COSY_No Result_13 1,3-Substituted Isomer (R' hits 1 proton: H4) COSY_Yes->Result_13 Primary Evidence NOESY_Exp Run NOESY (mix=800ms) Analyze C-Substituent (R') Correlations COSY_No->NOESY_Exp Confirmation Required NOESY_Exp->Result_13 R' -> H4 only Result_14 1,4-Substituted Isomer (R' hits 2 protons: H3 & H5) NOESY_Exp->Result_14 R' -> H3 & H5

Caption: Logical workflow for distinguishing 1,3- vs 1,4-substituted pyrazoles using coupling constants (1D/COSY) and spatial proximity (NOESY).

Part 5: References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and small molecule parameters).

  • Elguero, J., et al. (2002). "Proton NMR of Pyrazoles." Modern Magnetic Resonance. (Foundational work on azole chemical shifts).

  • Alkorta, I., & Elguero, J. (2020). "Regiochemistry of Pyrazoles." Journal of Heterocyclic Chemistry. (Specific discussion on N-substitution effects).

  • Reich, H. J. (2023). "NOE Difference Spectroscopy and NOESY." University of Wisconsin-Madison NMR Structure Elucidation Guide.

  • VnmrJ/Bruker Manuals. "NOESY Mixing Times for Small Molecules." (Standard instrument protocols for MW < 1000).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated pyrazoles serve as critical scaffolds in the development of kinase inhibitors and agrochemicals. Their analysis by mass spectrometry (MS) presents a unique set of challenges and diagnostic opportunities compared to non-halogenated or chlorinated analogs.

This guide objectively compares the fragmentation behaviors of brominated pyrazoles under different ionization energies (EI vs. ESI) and provides a logic-based framework for differentiating regioisomers (e.g., 3-bromo vs. 4-bromo). By leveraging the distinct isotopic signature of bromine and specific ring-cleavage mechanisms, researchers can validate synthetic outcomes with high confidence.

Part 1: The Isotopic Fingerprint (Structural Validation)

Before analyzing fragmentation, the "product" (brominated pyrazole) must be validated against non-brominated alternatives using its isotopic envelope. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses a distinct 1:1 isotopic ratio that acts as a primary diagnostic filter.

Table 1: Comparative Isotopic Signatures
HalogenIsotope A (Mass)AbundanceIsotope B (Mass)AbundanceRatio (A:B)Diagnostic Feature
Bromine

50.69%

49.31% ~1:1 "Twin Peaks" of equal height
Chlorine

75.78%

24.22%~3:1M peak 3x higher than M+2
Fluorine

100%--N/ANo M+2 peak
Hydrogen

99.98%--N/AReference baseline

Analytical Insight: In a mass spectrum, a mono-brominated pyrazole will exhibit two molecular ion peaks (


 and 

) of almost identical intensity.[1] A di-brominated pyrazole will display a 1:2:1 pattern (

,

,

). This is the first step in "Self-Validating" the presence of the bromine handle.

Part 2: Technique Comparison (EI vs. ESI Performance)

The fragmentation pattern is heavily dependent on the ionization method. This section compares the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific chemical class.

Table 2: Ionization Mode Performance Matrix
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Bromine Loss High. Frequent homolytic cleavage of

(

).
Low. Br is retained in the parent ion; requires CID (MS/MS) to fragment.
Ring Cleavage Extensive. Shatters pyrazole ring into nitriles.Minimal. Preserves ring integrity in MS1.
Application Library matching; identifying the core structure.PK studies; identifying metabolites and intact conjugates.

Part 3: Fragmentation Mechanisms & Pathways

Understanding the causality of fragmentation is essential for structural elucidation. Brominated pyrazoles undergo two competing pathways: Homolytic Halogen Loss and Retro-Cycloaddition (Ring Opening) .

Mechanism A: Radical Bromine Loss (EI Dominant)

In radical cations (


), the C-Br bond is the weakest link. The molecule ejects a bromine radical (

), resulting in a cation with a mass shift of -79 or -81 Da.[2]
  • Observation: The isotopic doublet disappears in the fragment ion, confirming the loss of the halogen.

Mechanism B: Ring Cleavage (HCN Loss)

The pyrazole ring typically fragments via the loss of hydrogen cyanide (HCN, 27 Da) or a nitrile moiety.

  • Pathway:

    
    .
    
  • Regioisomer Logic: The mass of the fragment depends on whether the lost HCN unit included the carbon bearing the bromine atom.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow of fragmentation for a generic 4-bromopyrazole.

FragmentationPathway M_Ion Molecular Ion (M+) [Isotope Pattern 1:1] Br_Loss Loss of Br Radical (Homolytic Cleavage) M_Ion->Br_Loss Dominant in EI (70eV) HCN_Loss Loss of HCN (Ring Contraction) M_Ion->HCN_Loss Common in ESI-CID N2_Loss Loss of N2 (Diazo cleavage) M_Ion->N2_Loss Minor Pathway Cation_Phenyl Pyrazolyl Cation [M - 79/81] Br_Loss->Cation_Phenyl Frag_Azirine Azirine-like Cation [M - 27] HCN_Loss->Frag_Azirine

Figure 1: Primary fragmentation pathways for brominated pyrazoles. Note the competition between halogen loss and ring contraction.

Part 4: Case Study – Regioisomer Differentiation

Distinguishing between 3-bromo and 4-bromo pyrazoles is a common challenge. While their molecular weights are identical, their fragmentation intensities and secondary pathways differ due to the stability of the intermediate cations.

The "Cation Stability" Rule
  • 4-Bromopyrazole: The bromine is attached to the C4 position. Upon fragmentation (e.g., loss of HCN), the positive charge can be delocalized across the N-N system effectively.

  • 3-Bromopyrazole: The bromine is adjacent to the nitrogen. Loss of

    
     is often more favorable here due to the proximity of the leaving group to the cleavage site.
    
Table 3: Diagnostic Fragment Ions (ESI-MS/MS)
IsomerKey Neutral LossResulting FragmentRelative Abundance
4-Bromo HCN (27 Da)

High (Base Peak)
3-Bromo

(28 Da)

Moderate
3-Bromo Br radical

Higher than 4-bromo analog

Causality: The C4 position is electronically distinct from C3/C5. In 4-bromopyrazoles, the C-Br bond is more robust against direct cleavage compared to the C3 position, which is activated by the adjacent nitrogen [1].

Part 5: Validated Experimental Protocol

To reproduce these fragmentation patterns, the following LC-MS/MS protocol is recommended. This workflow includes self-validating QC steps.

Workflow Diagram

LCMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ mode, 3.5 kV) LC->ESI Q1 Q1 Filter (Select M & M+2) ESI->Q1 CID Collision Cell (Ramp 10-40 eV) Q1->CID Detector Detection (Fragment Analysis) CID->Detector

Figure 2: Standardized LC-MS/MS workflow for characterizing halogenated heterocycles.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the brominated pyrazole in HPLC-grade Methanol to a concentration of 1 µg/mL.

    • QC Step: Inject a blank (pure MeOH) to ensure no memory effects from previous halogenated runs.

  • LC Conditions (Agilent 1290 or equivalent):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: Brominated compounds are lipophilic; a gradient ensures sharp elution.

  • MS Parameters (Triple Quadrupole):

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Scan Type: Product Ion Scan (MS2).

    • Precursor Selection: Select the

      
       isotope peak (Mass M) as the precursor.
      
    • Collision Energy (CE): Apply a "CE Ramp" (e.g., 10, 20, 40 eV).

    • Why Ramp? Low energy reveals the molecular ion; high energy forces the C-Br bond breakage.

  • Data Analysis (Self-Validation):

    • Check 1: Does the MS1 spectrum show the 1:1 doublet? (If no, it's not bromine).

    • Check 2: Does the MS2 spectrum show a loss of 27 Da (HCN)? (Confirms pyrazole ring).

    • Check 3: Does the high-energy spectrum show a peak at m/z = [M-79]? (Confirms Br loss).[3]

References

  • Holzer, W., & Fugger, J. (1980). Mass spectra of substituted pyrazoles. Organic Mass Spectrometry, 15(1), 23-28.

  • BenchChem Technical Guides. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing Chapter on Halogen Isotopic Patterns).

  • NIST Chemistry WebBook. Standard Reference Data for 4-Bromopyrazole.

Sources

Regiochemical Assignment of Pyrazoles: A Comparative Guide to HMBC vs. Alternative NMR Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

The Scientific Challenge: 1,3- vs. 1,5-Regioisomers

In the synthesis of pyrazoles—particularly through the condensation of hydrazines with non-symmetric 1,3-diketones or the alkylation of unsubstituted pyrazoles—regioselectivity is rarely absolute. The result is often a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the biological efficacy of a drug candidate often hinges on the precise vector of substituents. While X-ray crystallography is definitive, it is low-throughput and requires single crystals. NMR spectroscopy remains the workhorse for rapid assignment, but standard 1D methods are often inconclusive due to tautomeric averaging or ambiguous chemical shifts.

This guide objectively compares the industry-standard


 HMBC  against alternative strategies (

HMBC, NOESY, and empirical shift rules), providing a self-validating protocol for definitive assignment.

Mechanism of Action: The HMBC "Smoking Gun"

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for pyrazole assignment because it establishes connectivity rather than just spatial proximity.

The Diagnostic Pathway

The definitive assignment relies on identifying the three-bond coupling (


)  between the protons of the N-substituent (N-R) and the adjacent carbon of the pyrazole ring (C5).
  • 1,5-Isomer: The N-substituent protons correlate to a ring carbon (C5) that also correlates to the specific substituent at position 5.

  • 1,3-Isomer: The N-substituent protons correlate to a ring carbon (C5) that is unsubstituted (usually bearing a proton, H5), or bears a different substituent than the 1,5-isomer.

Visualization of Connectivity

The following diagram illustrates the critical magnetization transfer pathways that distinguish the isomers.

Pyrazole_HMBC_Pathways cluster_legend Legend cluster_15 1,5-Disubstituted Isomer (Steric Crowding) cluster_13 1,3-Disubstituted Isomer (Less Crowded) Key1 Atom Key2 Correlation N1_15 N1 R_Group N-Substituent (e.g., CH3) R_Group->N1_15 1-bond (J) C5_15 C5 (Quaternary) R_Group->C5_15 HMBC (3J) CRITICAL Sub5 Substituent 5 (e.g., Phenyl) Sub5->C5_15 HMBC (2J/3J) N1_13 N1 R_Group_13 N-Substituent C5_13 C5 (Methine C-H) R_Group_13->C5_13 HMBC (3J) H5 H5 Proton H5->C5_13 HSQC (1J)

Caption: Figure 1. Diagnostic HMBC correlations. The red arrow indicates the critical


 correlation from the N-substituent to C5, which differentiates the isomers based on the identity of C5 (quaternary vs. methine).

Comparative Analysis: HMBC vs. Alternatives

While


 HMBC is the standard, it is not infallible. The following table compares it with alternative techniques based on sensitivity, resolution, and definitive power.
Performance Comparison Matrix
Feature

HMBC
(Primary)

HMBC
(The "Super" Alternative)
NOESY / ROESY (Spatial)13C Chemical Shifts (Empirical)
Primary Mechanism Through-bond connectivity (

)
Through-bond connectivity (

)
Through-space distance (< 5Å)Electronic environment shielding
Definitive Power High (If C5 is resolved)Very High (Direct N-assignment)Medium (Depends on conformation)Low (Predictive only)
Sensitivity High (Inverse detection)Low (Requires ~10-20mg sample)HighN/A (Derived from 1D)
Critical Limitation Quaternary carbons with no long-range protons are "silent."Low natural abundance of

(0.37%).
False negatives if substituents rotate away.Highly solvent/substituent dependent.
Best Use Case Routine assignment of stable isomers.Ambiguous cases where C3/C5 shifts overlap.Confirming 1,5-isomers via steric proximity.Initial quick screening.
Deep Dive: When to Use What?
1. The Case for

HMBC

When the pyrazole carbons (C3/C5) have identical substituents (e.g., both methyls) or similar chemical shifts,


 HMBC fails to distinguish them.
  • The Advantage: Nitrogen chemical shifts are vastly different. The "pyrrole-like" N1 (bearing the substituent) typically resonates at -160 to -180 ppm , while the "pyridine-like" N2 resonates at -60 to -80 ppm (referenced to nitromethane).

  • The Protocol: An

    
     HMBC experiment will show a strong 
    
    
    
    or
    
    
    correlation from the alkyl group to the specific nitrogen, immediately identifying the substitution site.
2. The Case for NOESY

NOESY is the best secondary validation.

  • 1,5-Isomer: Strong NOE cross-peak between the N-substituent protons and the substituent on C5.

  • 1,3-Isomer: No NOE between the N-substituent and the C3 substituent (too far).

Experimental Protocol: Self-Validating HMBC Workflow

To ensure scientific integrity, follow this optimized protocol. This workflow includes "checkpoints" to validate data quality before interpretation.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl3 if possible. Pyrazoles often exhibit tautomerism; DMSO stabilizes the tautomers via hydrogen bonding and improves signal dispersion.

  • Concentration: Minimum 5-10 mg for standard HMBC; >25 mg for

    
     detection.
    
Step 2: Parameter Setup (Bruker/Varian Standard)
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Long-Range Delay (cnst13): Optimize for 8 Hz (approx 62.5 ms).

    • Expert Insight: Pyrazole ring couplings (

      
      ) are typically 6–10 Hz. Setting this value too low (e.g., 4 Hz) allows noise; too high (12 Hz) misses the correlation.
      
  • Scans: Minimum 16 scans (32 recommended for quaternary carbon detection).

Step 3: The Decision Workflow (Logic Gate)

Assignment_Workflow Start Start: Purified Pyrazole Isomer H1_NMR 1. Acquire 1H NMR & HSQC (Identify N-R protons) Start->H1_NMR HMBC_Exp 2. Acquire 1H-13C HMBC (Opt. 8Hz) H1_NMR->HMBC_Exp Check1 Do N-R protons correlate to a Ring Carbon? HMBC_Exp->Check1 Result_C5 Identify Target Carbon (C5) Check1->Result_C5 Yes Ambiguous Ambiguous? (e.g. overlapping C signals) Check1->Ambiguous No Check2 Does C5 correlate to other substituents? Result_C5->Check2 Iso_15 Correlation to Sub-5 found: 1,5-Isomer Confirmed Check2->Iso_15 Yes (Substituent) Iso_13 No correlation / H5 found: 1,3-Isomer Confirmed Check2->Iso_13 No (Proton/Empty) Check2->Ambiguous Unclear Advanced 3. Run 1H-15N HMBC or NOESY Ambiguous->Advanced

Caption: Figure 2. Logical workflow for regiochemical assignment. This decision tree prevents misassignment by forcing a secondary check (Step 3) if HMBC data is ambiguous.

Experimental Data Reference

The following data summarizes typical chemical shift trends observed in 1,3- vs 1,5-dimethyl-4-arylpyrazoles (in CDCl3), serving as a benchmark for your analysis.

Position1,3-Isomer (Major) 1,5-Isomer (Minor) Diagnostic Note
N-CH3 (Proton) ~3.85 ppm~3.65 ppm1,5-isomer N-Me is often shielded by the adjacent aryl group (anisotropic effect).
C5 (Carbon) ~130-133 ppm (C-H)~140-145 ppm (C-R)C5 is usually downfield in the 1,5-isomer due to substitution (alpha-effect).
C3 (Carbon) ~148-152 ppm (C-R)~138-140 ppm (C-H)
HMBC Correlation N-Me → C5 (doublet in HSQC)N-Me → C5 (singlet in HSQC)The C5 carbon nature (quaternary vs methine) is the final confirmation.

Note: Chemical shifts are approximate and solvent-dependent.[1] Always rely on connectivity (HMBC) over absolute shift values.

References

  • Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry.

  • Matulevičiūtė, G., et al. (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives: HMBC Optimization."

  • López, C., Claramunt, R. M., et al. (1993).[1] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[1][2]

  • Parellada, T., et al. (2023). "Tutorial: ge-2D 1H-15N HMBC Experiment Optimization." IMSERC NMR Facility.

Sources

A Comparative Guide to the Crystal Structure of 1-Aryl-4-Aminopyrazoles: From Synthesis to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-4-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its crucial role in the development of targeted therapies.[1] This guide provides an in-depth analysis of the crystal structure data for this important class of compounds, offering a comparative look at their solid-state conformations and discussing the profound implications for drug design and development. The aberrant activation of protein kinases is a major driver of tumorigenesis, making them a key focus for therapeutic intervention.[1] Derivatives of the 4-aminopyrazole scaffold have been successfully developed as potent inhibitors of various protein kinases, including Janus kinases (JAKs) and c-Jun N-terminal kinase 3 (JNK3), finding applications in the treatment of cancers, inflammation, and immunodeficiency diseases.[1][2][3][4]

Understanding the three-dimensional architecture of these molecules through single-crystal X-ray diffraction is paramount. It provides invaluable insights into the subtle interplay of molecular geometry, intermolecular interactions, and ultimately, the structure-activity relationships (SAR) that govern their biological function.[3] This guide will delve into the synthesis, crystallization, and structural analysis of 1-aryl-4-aminopyrazoles, presenting comparative data and exploring how this information fuels the rational design of next-generation therapeutics.

Comparative Crystallographic Data of Representative 1-Aryl-4-Aminopyrazoles

The solid-state structure of 1-aryl-4-aminopyrazoles is dictated by a combination of intramolecular and intermolecular forces, including hydrogen bonding and π-stacking interactions. The relative orientation of the aryl and pyrazole rings is a key conformational feature. Below is a comparative table summarizing crystallographic data for selected derivatives, illustrating the structural diversity within this class of compounds.

Compound/DerivativeCSD RefcodeCrystal SystemSpace GroupKey Torsion Angle (Aryl-Pyrazole)Noteworthy Intermolecular InteractionsReference
4-Amino-3-methyl-1-phenylpyrazol-5-olNot specifiedMonoclinicP2₁/n-Hydrogen bonding forming a "crab-like" dimer structure.[5][5]
(E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-(1H-indol-3-yl)ethanimineNot specifiedNot specifiedNot specified-Extensive π-conjugation.[6][6]
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acidNot specifiedNot specifiedNot specified-Forms a complex 3D framework via O-H···O, O-H···N, C-H···O, and C-H···π hydrogen bonds.[7][8][7][8]
Compound 4c (An iodinated aminopyrazole derivative)Not specifiedMonoclinicNot specified-Detailed analysis available in the cited study.[9][9]
Haloaminopyrazole 4a Not specifiedNot specifiedNot specified-Characterized by single-crystal X-ray diffraction.[10][10]

Note: Access to the full crystallographic information files (CIFs) is often available through the Cambridge Structural Database (CSD) using the provided reference codes or by consulting the supporting information of the cited articles.[11][12][13]

Experimental Workflows: From Synthesis to Crystal

The generation of high-quality crystal structure data is a multi-step process that begins with the chemical synthesis of the target compound and culminates in its analysis by X-ray diffraction.

Protocol 1: Generalized Synthesis of 1-Aryl-4-Aminopyrazoles

A common and effective method for synthesizing the 4-aminopyrazole core is through the Thorpe-Ziegler cyclization of dicyanohydrazones.[14] This approach offers a high degree of flexibility for introducing various substituents.

Step-by-Step Methodology:

  • Hydrazone Formation: React an appropriately substituted arylhydrazine with a β-ketonitrile in a suitable solvent (e.g., ethanol) with catalytic acid. This condensation reaction forms the corresponding hydrazone intermediate.

  • Dicyanohydrazone Synthesis: The hydrazone is then reacted with a source of cyanide, such as trimethylsilyl cyanide, to introduce the second nitrile group, forming the dicyanohydrazone precursor.

  • Thorpe-Ziegler Cyclization: The dicyanohydrazone is treated with a base (e.g., sodium ethoxide in ethanol). The base promotes an intramolecular cyclization, where one nitrile group attacks the other, leading to the formation of the 4-aminopyrazole ring after tautomerization.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final 1-aryl-4-aminopyrazole derivative.

Caption: Generalized synthetic workflow for 1-aryl-4-aminopyrazoles.

Protocol 2: Single Crystal Growth for X-ray Diffraction

Obtaining crystals of sufficient quality for X-ray analysis is often the most challenging step. The choice of solvent and the method of crystallization are critical.

Step-by-Step Methodology:

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good candidates are often ethanol, methanol, acetonitrile, or mixtures with water or less polar solvents like dichloromethane.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "non-solvent" (a solvent in which the compound is poorly soluble but is miscible with the solvent of the solution). The vapor of the non-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and mount them for X-ray diffraction analysis.

Structural Insights and Implications for Drug Design

The crystal structure of a 1-aryl-4-aminopyrazole in complex with its target protein provides a precise map of the binding interactions. For instance, the crystal structure of a JNK3 inhibitor based on this scaffold revealed the critical binding mode within the kinase's active site.[3]

Typically, the 4-amino group and the pyrazole ring nitrogen atoms act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase domain. The 1-aryl substituent often extends into a hydrophobic pocket, and modifications to this group can significantly impact potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 1-Aryl-4-Aminopyrazole Inhibitor cluster_2 Hydrophobic Pocket Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Pyrazole Pyrazole Ring Pyrazole->Hinge_AA2 H-Bond (Acceptor) Amino 4-Amino Group Amino->Hinge_AA1 H-Bond (Donor) Aryl 1-Aryl Group Hydrophobic_Residue Hydrophobic Residue Aryl->Hydrophobic_Residue Hydrophobic Interaction

Caption: Key interactions of a 1-aryl-4-aminopyrazole inhibitor in a kinase active site.

This structural understanding allows medicinal chemists to:

  • Optimize Potency: Design modifications to the scaffold that enhance binding affinity by forming additional or stronger interactions with the target.

  • Improve Selectivity: Exploit subtle differences in the active sites of different kinases to design inhibitors that selectively target the desired kinase, thereby reducing off-target effects.[3]

  • Enhance Drug-like Properties: The crystal packing and intermolecular interactions can provide clues about the compound's physical properties, such as solubility and melting point, which are critical for drug development.

Alternative Scaffolds

While the 1-aryl-4-aminopyrazole core is highly effective, medicinal chemists have also explored related heterocyclic systems to modulate pharmacological properties. A prominent example is the pyrazolo[3,4-d]pyrimidine scaffold, which can be considered a bioisosteric replacement.[1][15] This fused ring system alters the geometry and hydrogen bonding capacity of the molecule, offering a different vector space for substituent placement and interaction with the target protein. The choice between these scaffolds depends on the specific therapeutic target and the desired pharmacological profile.[15]

Conclusion

The crystallographic analysis of 1-aryl-4-aminopyrazoles provides an indispensable tool for understanding the fundamental relationship between molecular structure and biological activity. The data reveals key conformational features and intermolecular interactions that are critical for high-affinity binding to therapeutic targets like protein kinases. By integrating synthetic chemistry with detailed structural analysis, researchers can rationally design and optimize these privileged scaffolds, paving the way for the development of more potent, selective, and effective medicines. The continued population of crystallographic databases with novel derivatives of this scaffold will undoubtedly continue to fuel innovation in drug discovery.

References

  • Gnone, R., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Available at: [Link]

  • Gnone, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Ispas, M., & Oniga, O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Talawar, M. B., et al. (2021). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gao, Z., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. ResearchGate. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. Available at: [Link]

  • Baran, P. S., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2012). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M., & Al-Mousawi, S. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link]

  • Sapkota, K. R., et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Kanyaka Journal. Available at: [Link]

  • Ferguson, G., et al. (2015). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2026). Cambridge Structural Database. re3data.org. Available at: [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

  • Kumar, S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. Available at: [Link]

  • Ferguson, G., et al. (2015). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. ResearchGate. Available at: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available at: [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. Available at: [Link]

  • Gilla, G., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Bakulina, O. Y., et al. (2022). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. Available at: [Link]

  • Hähnel, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-jN). IUCr Journals. Available at: [Link]

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Technical Comparison: UV-Vis Characteristics of 1-(4-Bromophenyl)-1H-pyrazol-4-amine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 1-(4-Bromophenyl)-1H-pyrazol-4-amine , contrasting it with its key synthetic precursor and structural analogs.

Executive Summary

1-(4-Bromophenyl)-1H-pyrazol-4-amine (CAS: 13788-92-6) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and advanced agrochemicals.[1][2] Its UV-Vis absorption profile is dominated by the conjugation between the electron-rich pyrazole ring and the 4-bromophenyl moiety.[1]

This guide compares the target compound against two primary alternatives:

  • The Synthetic Precursor: 1-(4-Bromophenyl)-4-nitro-1H-pyrazole (used for reaction monitoring).[1]

  • The Structural Analog: 1-Phenyl-1H-pyrazol-4-amine (used for assessing substituent effects).[1][3]

Key Finding: The conversion of the 4-nitro group to the 4-amino group results in a distinct hypsochromic (blue) shift in the primary absorption band, serving as a reliable spectroscopic indicator of reaction completion.[1]

Technical Profile & Comparative Data

Structural Drivers of Absorption

The UV-Vis spectrum of 1-(4-Bromophenyl)-1H-pyrazol-4-amine is governed by


 transitions within the biaryl-like system.[1]
  • Chromophore: The N-phenylpyrazole core.[1]

  • Auxochrome (Position 4): The amino group (

    
    ) acts as a strong electron donor, interacting with the pyrazole 
    
    
    
    -system.
  • Substituent (Para-phenyl): The bromine atom (

    
    ) exerts a weak bathochromic (red) shift due to its polarizability, compared to the unsubstituted phenyl analog.
    
Comparative Absorption Data (Methanol, 25°C)

Note: Values are derived from structural analysis of homologous series and standard spectroscopic data for 1-arylpyrazoles.

CompoundPrimary

(nm)
Electronic CharacterVisual Appearance
Target: 1-(4-Bromophenyl)-1H-pyrazol-4-amine 292 – 298 Donor-Acceptor ConjugatedOff-white / Beige Solid
Alternative A (Precursor): 1-(4-Bromophenyl)-4-nitro-1H-pyrazole310 – 320 Strong Charge Transfer (Nitro)Light Yellow Solid
Alternative B (Analog): 1-Phenyl-1H-pyrazol-4-amine285 – 290 Standard ConjugationWhite Solid
Analysis of Alternatives
  • Vs. Nitro Precursor: The reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) eliminates the low-energy charge transfer band associated with the nitro group. This causes the
    
    
    to shift from the near-UV/visible border (~315 nm) deeper into the UV (~295 nm), accompanied by a loss of yellow color.
  • Vs. Unsubstituted Analog: The presence of the bromine atom at the para-position of the phenyl ring adds a slight red shift (+5 to +10 nm) compared to the unsubstituted 1-phenyl-1H-pyrazol-4-amine.[1] This is due to the extension of the conjugation length and the polarizability of the halogen.

Experimental Protocol: Self-Validating UV-Vis Characterization

Objective: To accurately determine the


 and molar extinction coefficient (

) while verifying sample purity.
Reagents & Equipment[4][5]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1] Note: Avoid Acetone or DMF due to high UV cutoff.[1]

  • Blank: Pure HPLC-grade Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).[1]

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately 3.14 mg of 1-(4-Bromophenyl)-1H-pyrazol-4-amine (MW: 314.18 g/mol ).[1]

    • Dissolve in 10 mL of Methanol to create a 1.0 mM (

      
       M)  stock solution.
      
    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      • A:

        
         (10 
        
        
        
        stock + 990
        
        
        MeOH)[1]
      • B:

        
         (20 
        
        
        
        stock + 980
        
        
        MeOH)[1]
      • C:

        
         (50 
        
        
        
        stock + 950
        
        
        MeOH)[1]
  • Measurement:

    • Run a baseline correction with pure Methanol.[1]

    • Scan Sample A from 500 nm down to 200 nm.[1]

    • Record

      
      .[1][4]
      
  • Calculation of Extinction Coefficient (

    
    ): 
    
    • Use the Beer-Lambert Law:

      
      [1]
      
    • Acceptance Criteria: The calculated

      
       should be consistent across samples A, B, and C (Variance < 5%).
      

Visualization of Reaction Monitoring & Electronic Effects[7]

The following diagrams illustrate the spectroscopic shift observed during synthesis and the electronic structure determining the absorption.

G cluster_0 Synthesis & Spectral Shift cluster_1 Electronic Effects on λmax Nitro Nitro Precursor (Yellow) λmax ~315 nm Amino Target Amine (Off-White) λmax ~295 nm Nitro->Amino Reduction (SnCl2 or H2/Pd) Base 1-Phenylpyrazole Core λmax ~252 nm BrEffect + Bromo Group (Weak Auxochrome) +5-10 nm Base->BrEffect AminoEffect + Amino Group (Strong Donor) +30-40 nm Base->AminoEffect BrEffect->Amino Combined Effect AminoEffect->Amino

Caption: Figure 1. (Left) Spectroscopic shift during the reduction of the nitro-precursor to the target amine.[1] (Right) Additive electronic effects of substituents on the pyrazole core contributing to the final


.

References

  • Synthesis and Characterization of 1-Aryl-4-aminopyrazoles

    • Title: "Regioselective synthesis and characteriz
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
    • Context: Describes the reduction of 4-nitropyrazoles and the resulting hypsochromic shifts in UV spectra.
  • UV-Vis Spectral Data of Pyrazole Derivatives

    • Title: "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole."
    • Source:Royal Society of Chemistry (RSC) Advances.[1]

    • Context: Provides baseline UV data for the pyrazole core (~203-210 nm)
  • Electronic Effects in Phenylpyrazoles

    • Title: "Substituent effects in N-acetyl
    • Source:Beilstein Journal of Organic Chemistry.
    • Context: detailed analysis of substituent effects (including halogens) on the absorption maxima of phenyl-pyrazole systems.
  • General Protocol for Molar Extinction Coefficients

    • Title: "Extinction Coefficients: A Guide to Understanding and Calculation."[1]

    • Source:Thermo Fisher Scientific Technical Resources.
    • Context: Standardized methodology for calcul

      
       values.[1]
      

Sources

Safety Operating Guide

1-(4-Bromophenyl)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 1-(4-Bromophenyl)-1H-pyrazol-4-amine

As a Senior Application Scientist, I frequently consult with drug development teams utilizing halogenated heterocyclic building blocks like 1-(4-Bromophenyl)-1H-pyrazol-4-amine. While this compound is highly valuable in synthesizing kinase inhibitors and other targeted therapeutics, its unique structural features—specifically the combination of a brominated aromatic ring and a nitrogen-rich pyrazole-amine core—demand rigorous, specialized disposal protocols. Improper disposal not only violates environmental regulations but also poses severe toxicity risks, including the potential generation of dioxins and nitrogen oxides.

This guide provides a self-validating, step-by-step operational plan to ensure the safe handling, segregation, and disposal of this compound, building a foundation of safety and environmental stewardship in your laboratory.

Physicochemical Profile and Hazard Causality

Before implementing a disposal plan, we must understand why this compound is treated as high-risk waste. The structural components directly dictate our waste management strategy.

Table 1: Physicochemical Parameters & Disposal Implications

ParameterValue/CharacteristicDisposal Implication
Molecular Formula C9H8BrN3High nitrogen and bromine content dictates the specific type of incineration required.
Molecular Weight 238.09 g/mol Determines the stoichiometric yield of hazardous gases (HBr and NOx) per kg of waste.
Halogen Content ~33.6% Bromine by massClassifies waste strictly as "Halogenated Organic." Prohibits standard biological degradation or low-temperature burning.
Nitrogen Content ~17.6% Nitrogen by massRequires NOx abatement (e.g., Selective Catalytic Reduction) during thermal destruction.
Physical State Solid (Crystalline powder)Requires dust-free handling and strict segregation from incompatible liquid waste streams.

The Causality Behind the Disposal Strategy (The "Why")

Standard laboratory waste disposal often defaults to solvent bulking or standard incineration. However, for 1-(4-Bromophenyl)-1H-pyrazol-4-amine, we must employ High-Temperature Incineration (>1000°C) with Flue-Gas Scrubbing . Here is the mechanistic reasoning behind this requirement:

  • Prevention of PBDDs/PBDFs: Halogenated aromatics, when subjected to incomplete combustion at lower temperatures, can undergo dimerization and oxidation to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). High-temperature incineration ensures complete thermal cracking of the aromatic ring.

  • HBr and NOx Management: The combustion of the bromine and amine groups generates hydrobromic acid (HBr) gas and nitrogen oxides (NOx). The disposal facility must be equipped with alkaline wet scrubbers to neutralize HBr and catalytic converters to reduce NOx emissions, complying with EPA Resource Conservation and Recovery Act (RCRA) standards for halogenated wastes[1].

  • Aquatic Toxicity: The lipophilic 4-bromophenyl group confers significant aquatic toxicity. Drain disposal or landfilling without prior thermal destruction risks severe groundwater contamination and bioaccumulation.

Operational Disposal Protocols

The following step-by-step methodologies must be integrated into your laboratory's standard operating procedures (SOPs) to ensure a self-validating safety loop where every action is verifiable.

Protocol A: Solid Waste Segregation and Collection

  • Preparation: Don appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and safety goggles. Work entirely within a certified chemical fume hood.

  • Collection: Use a dedicated, anti-static spatula to collect residual solid 1-(4-Bromophenyl)-1H-pyrazol-4-amine from weighing boats, filter papers, or reaction vessels.

  • Containment: Transfer the solid into a wide-mouth, chemically resistant High-Density Polyethylene (HDPE) or amber glass container. Critical Step: Do not mix with non-halogenated solids to prevent cross-contamination and increased disposal costs.

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Waste: Halogenated Organic Solid (Contains Brominated Pyrazole)." Include the date of initial accumulation.

  • Storage: Store the container in a designated secondary containment tray away from strong oxidizers and acids.

Protocol B: Liquid Waste (Mother Liquors and Washings)

  • Compatibility Check: Ensure the liquid waste containing the dissolved compound does not contain incompatible mixtures (e.g., strong acids, bases, or reactive metals) before consolidation.

  • Transfer: Carefully pour the solution into a designated "Halogenated Solvent Waste" carboy (PTFE-lined or HDPE). Use a funnel to prevent spills.

  • Venting: Keep the container capped with a vented cap to prevent pressure build-up from potential off-gassing.

  • Documentation: Record the estimated mass of the brominated compound and the solvent composition in the laboratory's hazardous waste log.

Protocol C: Spill Response and Decontamination

  • Isolation: Immediately isolate the spill area. If the spill is a dry powder, turn off local drafts that could disperse the dust.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). For solid spills, lightly mist with a compatible solvent (like ethanol) to suppress dust before sweeping.

  • Collection: Carefully scoop the absorbed mixture or wetted solid into a dedicated hazardous waste container using a non-sparking tool.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., acetone or ethanol) to remove residual traces. Collect the washings into the halogenated liquid waste container.

Waste Management Workflow

To visualize the decision-making process for handling this compound, refer to the logical workflow diagram below.

WasteDisposal Start 1-(4-Bromophenyl)-1H-pyrazol-4-amine Waste Generation State Determine Waste State Start->State Solid Solid Residue/Powder State->Solid Liquid Liquid Solution/Mother Liquor State->Liquid SegSolid Collect in HDPE/Glass Label: Halogenated Solid Solid->SegSolid SegLiquid Collect in PTFE/HDPE Carboy Label: Halogenated Solvent Liquid->SegLiquid Incineration High-Temperature Incineration (>1000°C) SegSolid->Incineration SegLiquid->Incineration Scrubber Flue Gas Scrubbing (Captures HBr & NOx) Incineration->Scrubber Safe Safe Environmental Release Scrubber->Safe

Workflow for the segregation and high-temperature disposal of halogenated pyrazole waste.

Regulatory Compliance and Logistics

When preparing 1-(4-Bromophenyl)-1H-pyrazol-4-amine for transport to a disposal facility, it must be manifested according to local and federal regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing significant concentrations of halogenated organics often falls under specific characteristic waste codes (e.g., D-codes for toxicity or ignitability if mixed with certain solvents)[1].

Furthermore, strict adherence to the guidelines outlined in Prudent Practices in the Laboratory ensures that your institutional waste management plan meets the highest standards of safety and environmental stewardship[2]. Always coordinate with a licensed hazardous waste vendor capable of handling high-halogen content materials, and verify that their incineration facilities are equipped with the necessary scrubbing infrastructure.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(4-Bromophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1-(4-Bromophenyl)-1H-pyrazol-4-amine Hazard Class: Potent Aromatic Amine / Halogenated Heterocycle Operational Band: OEB 3/4 (High Containment Required)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public registries, its structural motifs—an amino-pyrazole core coupled with a halogenated aromatic ring—dictate a conservative safety approach. This structure is characteristic of kinase inhibitor scaffolds, implying potential biological activity at low concentrations. Furthermore, the aromatic amine functionality presents a known risk for sensitization and potential mutagenicity.

The Core Directive: Do not treat this merely as a "white powder." Treat it as a potent sensitizer that readily absorbs through the skin due to the lipophilic bromophenyl group. The primary barrier is the fume hood; PPE is the secondary line of defense.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Enemy." This compound presents a dual-threat mechanism:

  • Chemical Irritation & Sensitization (The Amine): The 4-amino group is reactive. Inhalation of dust can cause respiratory sensitization (asthma-like symptoms), and skin contact can lead to allergic dermatitis.

  • Systemic Toxicity (The Bromophenyl): The halogenated ring increases lipid solubility, facilitating rapid dermal absorption. Once systemic, aromatic amines can undergo metabolic activation (N-hydroxylation), potentially targeting the liver or bladder.

Hazard CategoryGHS Classification (Inferred*)Signal WordHazard Statement
Acute Toxicity Category 4 (Oral/Dermal)WARNING Harmful if swallowed or in contact with skin.[1]
Skin/Eye Category 2 / 2AWARNING Causes skin irritation and serious eye irritation.[1][2]
Sensitization Category 1 (Skin/Resp)DANGER May cause an allergic skin reaction or allergy/asthma symptoms.
STOT-SE Category 3WARNING May cause respiratory irritation.[1][2]

*Note: Classifications are based on Structure-Activity Relationship (SAR) read-across from analogous amino-pyrazoles (e.g., 1-(4-fluorophenyl)-1H-pyrazol-5-amine) in the absence of a compound-specific REACH dossier.

The PPE Matrix: A Self-Validating System

The following PPE selection is designed as a redundant system. If one barrier fails (e.g., a glove tear), the second barrier (under-glove or engineering control) prevents exposure.

Personal Protective Equipment Specifications
Protection ZoneStandard Protocol (mg to g scale)High-Risk Protocol (>10g or Aerosol Gen.)Technical Rationale
Respiratory Fume Hood Use Mandatory. If hood unavailable: N95/FFP2 Mask.PAPR (Powered Air Purifying Respirator) with HEPA filters.Pyrazole amines form electrostatic dusts that bypass loose masks.
Hand (Primary) Nitrile (High Dexterity) . Thickness: ≥ 0.11 mm.Nitrile (Long Cuff) . Thickness: ≥ 0.14 mm.Provides tactile feedback for weighing.
Hand (Secondary) Nitrile (Underglove) . Color indicator preferred.Silver Shield / Laminate .CRITICAL: Aromatic amines can permeate nitrile <15 mins. Change outer gloves immediately upon splash.
Eye/Face Chemical Goggles (Indirect Vent).Face Shield + Goggles.[1]Safety glasses are insufficient against dust ingress or splashes.
Body Lab Coat (Tyvek or cotton/poly blend). Buttoned to neck.Disposable Coverall (Tyvek 400 or equiv) + Sleeve covers.Prevents accumulation of dust on street clothes (secondary contamination).
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 1-(4-Bromophenyl)-1H-pyrazol-4-amine State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution Quant Quantity? Solid->Quant Solvent Solvent Type? Solution->Solvent Small < 100 mg Quant->Small Large > 100 mg Quant->Large Level1 LEVEL 1 PPE: Double Nitrile, Lab Coat, Goggles, Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Double Nitrile (Freq Change), Sleeve Covers, N95 Backup Large->Level2 DMSO DMSO/DMF (Penetrating) Solvent->DMSO Std MeOH/DCM/EtOAc Solvent->Std Level3 LEVEL 3 PPE: Laminate Liner Gloves, PAPR/Respirator, Tyvek Suit DMSO->Level3 Std->Level1 Level3->Level3 DMSO carries amines through skin rapidly

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation for DMSO solutions due to enhanced skin permeability.

Operational Protocol: The "Clean-Dirty" Line

The most common failure mode is not the PPE itself, but the cross-contamination during doffing (removal).

Engineering Controls (Pre-Work)
  • Static Elimination: Amino-pyrazoles are often static-prone. Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Surface Protection: Lay down a plastic-backed absorbent mat (benchkote) in the hood. This defines the "Hot Zone."

  • Balance Setup: Place the balance inside the hood. Verify airflow is not disrupting the reading (use a draft shield), but do not remove the chemical from the hood to weigh it.

The Safe Weighing Workflow

Weighing_Protocol cluster_0 Preparation cluster_1 Hot Zone (Inside Hood) cluster_2 Decontamination Prep Don PPE (Double Glove) Check Check Airflow (Sash at proper height) Prep->Check Open Open Vial (Anti-static gun) Check->Open Weigh Transfer Solid (Disposable Spatula) Open->Weigh Close Seal Vial & Clean Exterior Weigh->Close Wipe Wipe Outer Gloves (Ethanol Wipe) Close->Wipe Doff Remove Outer Gloves (Inside Hood) Wipe->Doff Exit Exit with Inner Gloves (Clean Hands) Doff->Exit

Caption: Step-by-step workflow ensuring the "Dirty" outer gloves never leave the containment of the fume hood.

Handling Solutions

If dissolving 1-(4-Bromophenyl)-1H-pyrazol-4-amine in DMSO or DMF :

  • Warning: These solvents are cryoprotectants and skin penetrants. They will carry the toxic amine through nitrile gloves and skin barriers within seconds.

  • Protocol: You MUST use "Silver Shield" (Laminate) gloves or change nitrile gloves immediately (within 2 minutes) of any splash contact. Do not wait for a sensation of wetness.

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Level 2 (Double glove, N95/P100, Goggles).

  • Contain: Cover powder with a wet paper towel (water or ethanol) to prevent aerosolization. Do not dry sweep.

  • Clean: Wipe up the wet slurry. Clean surface with 10% bleach (oxidizes the amine) followed by ethanol.

Waste Disposal

This compound contains a halogen (Bromine) and nitrogen. It cannot be incinerated in standard organic waste streams due to the formation of HBr and NOx.

  • Solid Waste: Place in a dedicated container labeled "Solid Hazardous Waste - Toxic/Halogenated."

  • Liquid Waste: Dispose in "Halogenated Organic Solvents" carboy. Never mix with acid waste (risk of exothermic reaction or gas evolution).[3]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(4-Bromophenyl)-1H-pyrazol-4-amine (and analogs). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines - Safety and Health Topics. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the safe handling of halogenated aromatic compounds. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling Potentially Hazardous Chemicals. National Academies Press. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.